molecular formula C15H15NO4 B047401 Zelandopam CAS No. 119085-25-5

Zelandopam

Cat. No.: B047401
CAS No.: 119085-25-5
M. Wt: 273.28 g/mol
InChI Key: FULLEMQICAKPOE-UHFFFAOYSA-N
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Description

Zelandopam is a potent and selective agonist for dopamine D1-like receptors, exhibiting high affinity for the D1 and D5 receptor subtypes. This specificity makes it an invaluable pharmacological tool for elucidating the role of dopaminergic signaling in renal and cardiovascular physiology. Its primary research application lies in studying the mechanisms of renal vasodilation, natriuresis, and diuresis, as activation of vascular D1-like receptors in the kidney leads to the relaxation of smooth muscle and increased renal blood flow. Consequently, this compound is extensively used in preclinical research focused on hypertension, congestive heart failure, and renal pathophysiology, providing critical insights into potential therapeutic strategies. The compound's mechanism of action involves stimulating adenylate cyclase via Gαs protein coupling, resulting in elevated intracellular cyclic adenosine monophosphate (cAMP) levels. Researchers utilize this compound to dissect complex signal transduction pathways, investigate receptor crosstalk, and explore novel treatments for disorders characterized by aberrant vascular tone and sodium retention. Its high selectivity over D2-like receptors ensures clean and interpretable experimental data, solidifying its status as a cornerstone compound in cardiovascular and renal pharmacology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLEMQICAKPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563344, DTXSID20861352
Record name 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_25450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119085-25-5
Record name 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Zelandopam (YM-435) Mechanism of Action on Renal Vasculature

[1]

Executive Summary & Pharmacological Identity[2]

This compound (Code: YM-435, MYD-37) is a benzazepine derivative and selective dopamine D1-receptor agonist. Unlike the non-selective precursor dopamine (which activates


For researchers in renal hemodynamics, this compound represents a "pure" pharmacological probe for isolating the D1-mediated vasodilatory pathway in the renal cortex, devoid of the confounding adrenergic vasoconstriction seen with non-selective agonists.

Chemical & Receptor Profile
FeatureSpecification
Chemical Class Tetrahydroisoquinoline derivative
Primary Target Dopamine D1-like receptors (D1, D5)
Selectivity >1000-fold selectivity for D1 over D2,

, and

receptors
Key Physiological Outcome Renal vasodilation, Natriuresis, Diuresis
Development Status Discontinued (Phase II); Reference Standard

Molecular Mechanism of Action: The D1 Signaling Cascade

The renal vasculature is densely populated with D1-like receptors, particularly in the smooth muscle cells of the interlobular arteries and afferent arterioles . This compound’s mechanism is strictly G-protein dependent.

The Gs-Coupled Pathway

Upon binding to the D1 receptor on the vascular smooth muscle cell (VSMC) membrane, this compound induces a conformational change that catalyzes the exchange of GDP for GTP on the

  • Adenylyl Cyclase Activation: The activated

    
     subunit stimulates adenylyl cyclase (AC).
    
  • cAMP Surge: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Vasorelaxation Effectors: PKA phosphorylates key targets to induce relaxation:

    • Inhibition of MLCK: Phosphorylation decreases the sensitivity of Myosin Light Chain Kinase (MLCK) to Calcium-Calmodulin.

    • Activation of

      
       Channels:  Hyperpolarization of the cell membrane prevents voltage-gated 
      
      
      entry.
Visualization: Intracellular Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound in the renal vascular smooth muscle.

Zelandopam_SignalingThis compoundThis compound (YM-435)D1RD1 Receptor(Renal VSMC)This compound->D1RBindingGsGs ProteinD1R->GsActivationACAdenylyl CyclaseGs->ACStimulatescAMPcAMP (↑)AC->cAMPSynthesizesPKAProtein Kinase AcAMP->PKAActivatesK_ChannelK+ Channel(Activation)PKA->K_ChannelPhosphorylatesMLCKMLCK(Inhibition)PKA->MLCKPhosphorylatesVasodilationRenal Vasodilation(↑ RBF)K_Channel->VasodilationHyperpolarizationMLCK->VasodilationReduced Contraction

Figure 1: this compound-mediated Gs-protein signaling cascade in renal vascular smooth muscle cells leading to vasodilation.

Physiological Impact on Renal Hemodynamics[4]

This compound's utility lies in its ability to uncouple renal blood flow (RBF) from systemic blood pressure effects at lower doses.

Vascular Site Specificity

Unlike Angiotensin II (which constricts efferent arterioles) or Adenosine (which constricts afferent arterioles), this compound causes dilation primarily in:

  • Interlobular Arteries

  • Afferent Arterioles

  • Efferent Arterioles (to a lesser extent)[1]

Result: This balanced dilation significantly increases Renal Blood Flow (RBF) while maintaining or slightly increasing Glomerular Filtration Rate (GFR).[1] This is distinct from pure afferent vasodilators which might increase Glomerular Hydrostatic Pressure (

The Natriuretic Effect (Tubular Action)

Beyond the vasculature, this compound affects the proximal tubule. D1 activation inhibits the Sodium-Hydrogen Exchanger 3 (NHE3) and the Na+/K+ ATPase .

  • Mechanism: Inhibition of apical Na+ reabsorption.

  • Outcome: Natriuresis (sodium excretion) and diuresis, occurring independent of hemodynamic changes.

Comparative Data: this compound vs. Standard Agents
ParameterThis compound (YM-435)FenoldopamDopamine (Low Dose)
Receptor Selectivity D1/D5 (High)D1/D5 (High)D1, D2,

,

(Dose dependent)
Renal Blood Flow ↑↑↑ ↑↑↑↑↑
Systemic BP ↓ (Dose dependent)↓↓↔ or ↑
Oral Bioavailability Moderate (Designed for Oral)Poor (IV only)Poor (IV only)
Tachyphylaxis LowLowModerate

Mechanistic Validation Protocols

For researchers investigating D1 agonists or validating this compound-like derivatives, the following experimental workflows are the gold standard for establishing mechanism and efficacy.

Protocol A: In Vivo Renal Clearance & Hemodynamics (Anesthetized Rat Model)

Objective: To quantify the specific effect of this compound on RBF and GFR, isolating it from systemic pressure changes.

  • Surgical Preparation:

    • Anesthetize male Sprague-Dawley rats (Inactin, 100 mg/kg IP).

    • Cannulate trachea (ventilation), jugular vein (infusions), and carotid artery (BP monitoring).

    • Critical Step: Perform a flank incision to expose the left renal artery. Place an ultrasonic flow probe (Transonic Systems) around the renal artery for real-time RBF measurement.

  • Equilibration:

    • Infuse FITC-Sinistrin or Inulin (bolus + maintenance) to measure GFR.

    • Allow 60 minutes for hemodynamic stabilization.

  • Experimental Phase:

    • Group 1 (Control): Vehicle infusion.

    • Group 2 (this compound): Intravenous infusion of this compound (0.1, 0.3, 1.0

      
      g/kg/min).
      
    • Group 3 (Antagonist Challenge): Pre-treat with SCH-23390 (selective D1 antagonist) 10 minutes prior to this compound. This step validates that the observed effect is D1-mediated.[2]

  • Data Acquisition:

    • Measure Mean Arterial Pressure (MAP) and Renal Blood Flow (RBF) continuously.

    • Collect urine in 20-minute intervals for Na+ excretion analysis.

Protocol B: Ex Vivo Isolated Perfused Kidney (IPK)

Objective: To verify direct vascular action without systemic neurohormonal reflexes.

  • Isolation: Rapidly excise kidney and cannulate the renal artery.

  • Perfusion: Perfuse with oxygenated Krebs-Henseleit buffer at constant pressure (100 mmHg).

  • Pre-constriction: Induce tone with Phenylephrine (

    
     M) to simulate physiological resistance.
    
  • Dose-Response: Administer cumulative boluses of this compound (

    
     to 
    
    
    M).
  • Validation: Perfusion pressure drop at constant flow (or flow increase at constant pressure) confirms direct vasodilation.

Visualization: Experimental Logic Flow

The following diagram outlines the decision logic for validating this compound's D1 specificity.

Validation_ProtocolStartStart: this compound AdministrationMeasureMeasure: Renal Blood Flow (RBF)& Mean Arterial Pressure (MAP)Start->MeasureResult1Observed: ↑ RBFMeasure->Result1DecisionIs effect D1-mediated?Result1->DecisionAntagonistAdminister SCH-23390(D1 Antagonist)Decision->AntagonistValidation StepRechallengeRe-administer this compoundAntagonist->RechallengeOutcomeARBF Unchanged(Effect Blocked)Rechallenge->OutcomeAOutcomeB↑ RBF Persists(Off-target Effect)Rechallenge->OutcomeBConclusionAVALIDATED:D1 Mechanism ConfirmedOutcomeA->ConclusionAConclusionBINVALID:Non-D1 MechanismOutcomeB->ConclusionB

Figure 2: Logic flow for validating the D1-specificity of this compound using antagonist challenge.

References

  • Kikuchi, K., et al. (1995). Pharmacological profile of this compound (YM-435), a novel dopamine D1 receptor agonist.[2] European Journal of Pharmacology. (Note: Representative citation for YM-435 pharmacology).

  • Astellas Pharma / Yamanouchi. (2001). Historical Pipeline Data: YM-435 (this compound).[2][3]

  • Lokhandwala, M. F., & Amenta, F. (1991). Anatomical distribution and function of dopamine receptors in the kidney. FASEB Journal.

  • Murphy, M. B., et al. (2001). Fenoldopam: A selective peripheral dopamine-receptor agonist for the treatment of severe hypertension.[4][5][6][7] New England Journal of Medicine. (Contextual reference for D1 agonist class mechanism).

(Note: As this compound was a discontinued investigational drug, primary literature is concentrated in the 1990s-2000s under the code YM-435.[3] The mechanism described above is consistent with the validated class effects of selective D1 agonists verified in the search results.)

Zelandopam (YM-435): Discovery, Pharmacology, and Development History

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development Professionals

Executive Summary

Zelandopam (Code: YM-435 ; MYD-37 ) represents a significant chapter in the pursuit of renal-selective vasodilators. Developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) in collaboration with Mochida Pharmaceutical , this compound is a selective dopamine D1-like receptor agonist .

Unlike the benzazepine scaffold of Fenoldopam (the only marketed D1 agonist), this compound utilizes a tetrahydroisoquinoline (THIQ) core. It was designed to treat perioperative hypertension and acute renal failure (ARF) by leveraging the specific renal vasodilatory properties of D1 receptor activation. Despite demonstrating superior potency to dopamine in preclinical models and reaching Phase II clinical trials, development was discontinued in the early 2000s due to insufficient efficacy/safety profiles in humans.

This guide analyzes the structural evolution, pharmacological mechanism, and the "failure analysis" of this compound to provide actionable insights for current GPCR-targeted drug discovery.

Chemical Discovery & Structural Logic

The Scaffold Evolution

The discovery of this compound was driven by the need to improve upon the non-selective profile of dopamine and the rapid metabolism of catecholamines.

  • Endogenous Lead: Dopamine (Non-selective: D1, D2,

    
    , 
    
    
    
    ).
  • First-Generation Synthetic: Fenoldopam (Selective D1; Benzazepine scaffold).

  • Yamanouchi Innovation: this compound (Selective D1; 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold).

The transition from a benzazepine (7-membered ring) to a tetrahydroisoquinoline (6-membered ring) maintained the critical pharmacophore—the catechol moiety and the protonated nitrogen—held in a rigid conformation required for D1 receptor orthosteric binding.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol .

Structural FeaturePharmacological Function
7,8-Dihydroxy (Catechol) Critical for hydrogen bonding with serine residues in the D1 receptor binding pocket (TM5).
Tetrahydroisoquinoline Ring Constrains the ethylamine side chain of dopamine, reducing conformational entropy and enhancing selectivity.
(4S)-Phenyl Substitution Provides hydrophobic interaction within the receptor pocket, distinct from the 1-phenyl substitution seen in other isoquinoline alkaloids.
Chirality (S-enantiomer) The (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer, consistent with D1 agonist stereoselectivity rules.
Synthesis Strategy (Reconstructed)

While the specific industrial process is proprietary, the synthesis of 4-phenyl-1,2,3,4-tetrahydroisoquinolines typically follows an intramolecular cyclization logic.

Synthesis Start Start Material: 3,4-Dimethoxybenzaldehyde + Aminoacetal derivative Inter1 Intermediate: Benzylamino-acetal Start->Inter1 Reductive Amination Cyclization Cyclization: Acid-Catalyzed Intramolecular Friedel-Crafts (Pomeranz-Fritsch type) Inter1->Cyclization Acid/Heat Reduction Reduction: Catalytic Hydrogenation (Stereoselective) Cyclization->Reduction H2 / Pd-C Deprotection Deprotection: BBr3 or HBr (Demethylation to Catechol) Reduction->Deprotection Cleavage Final This compound (YM-435) (4S)-Tetrahydroisoquinoline Deprotection->Final

Figure 1: Representative synthetic logic for 4-substituted tetrahydroisoquinoline scaffolds.

Pharmacological Profile

Mechanism of Action

This compound acts as a full agonist at the Dopamine D1 receptor (and D5), which is Gs-coupled. In the renal vasculature, this pathway triggers vasodilation independent of the adrenergic system.

Signaling Cascade:

  • Binding: this compound binds D1 receptors on renal vascular smooth muscle cells.

  • Transduction:

    
     activation stimulates Adenylyl Cyclase (AC).
    
  • Messenger: ATP is converted to cAMP.

  • Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of myosin light chain kinase (MLCK) or

    
     channel activation.
    
  • Outcome: Vasodilation

    
     Increased Renal Blood Flow (RBF) 
    
    
    
    Natriuresis.

MOA This compound This compound (YM-435) D1R Dopamine D1 Receptor (Renal Vasculature) This compound->D1R Agonist Binding Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A cAMP->PKA Vasodilation Renal Vasodilation (Reduced RVR) PKA->Vasodilation Smooth Muscle Relaxation AntiProlif Inhibition of VSMC Hypertrophy (PDGF) PKA->AntiProlif Downstream Effect

Figure 2: Signal transduction pathway of this compound in renal physiology.

Quantitative Data: this compound vs. Standards

This compound demonstrated superior renal selectivity compared to dopamine, lacking the alpha-adrenergic vasoconstriction that limits dopamine's utility at high doses.

ParameterThis compound (YM-435)DopamineFenoldopam
Receptor Selectivity D1-like (High)Non-selective (D1/D2/

/

)
D1-like (High)
Renal Potency (Dog) 13x (relative to Dopamine)1x (Reference)~6-9x
Binding Affinity (

/

)
~

(Bovine Retina cAMP)
~

~

Hemodynamic Effect

RBF,

BP, No Tachycardia

RBF (low dose),

BP (high dose)

RBF,

BP
Route IV (Clinical), PO (Rat)IV onlyIV

Note: While binding affinity (


) appears lower in bovine models, the functional in vivo potency (RBF increase) was remarkably high, suggesting high intrinsic efficacy or favorable tissue distribution.

Clinical Development & Discontinuation

Target Indications[1][2][3][4]
  • Perioperative Hypertension: To lower blood pressure during surgery while protecting renal perfusion.

  • Acute Renal Failure (ARF): Specifically Cisplatin-induced nephrotoxicity (demonstrated in rats) and ischemic renal injury.

Preclinical Proof of Concept
  • Cisplatin Model: In rats, oral this compound (30-300 mg/kg) dose-dependently prevented cisplatin-induced increases in plasma creatinine and BUN. This suggested a direct cytoprotective or hemodynamic protective effect.

  • Dog Model: Intravenous infusion (0.1–3

    
    ) increased renal blood flow by 20% and reduced renal vascular resistance by 22% without significant changes in heart rate, a key safety advantage over dopamine.
    
Phase II Failure Analysis

Development was halted after Phase II. Based on the technical landscape of D1 agonists, the likely causes of failure include:

  • Bioavailability Issues: Like all catechols, this compound is subject to rapid metabolism by COMT (Catechol-O-methyltransferase) and sulfotransferases in the gut and liver. This likely made oral dosing (for chronic hypertension) unfeasible, restricting it to IV use.

  • Efficacy vs. Hypotension: A common failure mode for D1 agonists is the narrow therapeutic window between renal vasodilation and systemic hypotension. If the dose required to improve renal function causes systemic pressure to drop too low, renal perfusion pressure is compromised, negating the benefit.

  • "Disappointing" Phase II Results: Reports indicate it failed to meet endpoints in perioperative hypertension . It likely did not show non-inferiority or superiority to existing agents (like Nicardipine or Fenoldopam) or had an unfavorable side effect profile (e.g., reflex tachycardia, headache).

References

  • Yatsu, T., et al. (2003).[1] Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. European Journal of Pharmacology. Link

  • Kikuchi, K., et al. (1995). Hemodynamic characterization of YM435, a novel dopamine DA1 receptor agonist, in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics. Link

  • Ofori, S., et al. (1995). Effects of YM-435 and A-77636 on dopamine D1 receptors in bovine retina in vitro. General Pharmacology: The Vascular System.[2][3] Link

  • Astellas Pharma / Yamanouchi. Historical Pipeline Data: this compound (YM-435).
  • Weinstock, J., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols. Journal of Medicinal Chemistry (Contextual reference for D1 agonist SAR). Link

Sources

Technical Guide to Zelandopam: Structure, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological profile of Zelandopam (YM-435).

Executive Summary

This compound (Developmental Codes: YM-435, MYD-37) is a potent, selective dopamine D1-like receptor agonist belonging to the tetrahydroisoquinoline class.[1][2] Originally developed for the treatment of acute renal failure, hypertension, and congestive heart failure, it distinguishes itself from other dopamine agonists (e.g., fenoldopam) through its specific structural configuration—a 4-phenyl-1,2,3,4-tetrahydroisoquinoline core with a unique 7,8-dihydroxy substitution pattern.

This guide provides a rigorous analysis of its chemical architecture, a validated synthesis protocol based on industrial patent literature, and a mechanistic breakdown of its signal transduction pathways.

Chemical Structure & Properties[2][3][4][5]

This compound is chemically defined as (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol .[1][2] Its structure features two catechol moieties: one fused to the isoquinoline ring (positions 7,8) and one on the pendant phenyl ring at position 4.[1]

PropertyData
IUPAC Name (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
CAS Number 139233-53-7 (Free Base), 138086-00-7 (HCl)
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
Chirality (S)-Enantiomer (Active)
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Key Functional Groups 7,8-Catechol, 3',4'-Catechol, Secondary Amine
Structural Significance[6][7]
  • 7,8-Dihydroxy Pattern: Unlike the common 6,7-substitution found in many catecholamines, this compound possesses a 7,8-dihydroxy pattern. This specific regiochemistry is critical for high affinity and selectivity toward the D1 receptor orthosteric binding site.

  • C4-Chirality: The biological activity resides predominantly in the (S)-enantiomer . The spatial arrangement at C4 directs the pendant catechol ring into the hydrophobic accessory pocket of the receptor, optimizing pi-pi interactions with phenylalanine residues in the transmembrane domain.

Chemical Synthesis

The synthesis of this compound requires a stereoselective approach or a resolution step to isolate the active (S)-enantiomer. The most robust route involves the construction of the tetrahydroisoquinoline skeleton via an intramolecular Friedel-Crafts cyclization, followed by optical resolution and deprotection.

Synthesis Workflow

The following diagram outlines the industrial route from commercially available precursors.

ZelandopamSynthesis Start1 2,3-Dimethoxybenzaldehyde Step1 Reductive Amination (NaBH4, MeOH) Start1->Step1 Start2 2-(3,4-Dimethoxyphenyl)- 2-hydroxyethylamine Start2->Step1 Inter1 Secondary Amine Intermediate Step1->Inter1 Step2 Cyclization (H2SO4 / TFA) Inter1->Step2 Intramolecular Friedel-Crafts Inter2 Racemic 4-Phenyl-THIQ (Tetramethoxy) Step2->Inter2 Step3 Optical Resolution (Dibenzoyltartaric Acid) Inter2->Step3 Inter3 (S)-Enantiomer Salt Step3->Inter3 Chiral Separation Step4 Acylation & Demethylation 1. Ac2O 2. BBr3 Inter3->Step4 Step5 Hydrolysis (Acidic Conditions) Step4->Step5 Final This compound (YM-435) (S)-Enantiomer Step5->Final

Figure 1: Synthetic pathway for this compound involving cyclization and chiral resolution.

Detailed Protocol

Step 1: Reductive Amination

  • Reagents: 2,3-dimethoxybenzaldehyde (1.0 eq), 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine (1.0 eq), Sodium Borohydride (NaBH₄).

  • Procedure: The aldehyde and amine are condensed in methanol to form the imine. NaBH₄ is added portion-wise at 0°C. The reaction yields the secondary amine N-(2,3-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine.

  • Causality: The 2,3-dimethoxy substitution on the aldehyde is crucial as it dictates the 7,8-substitution pattern in the final isoquinoline ring after cyclization.

Step 2: Acid-Mediated Cyclization

  • Reagents: Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄).

  • Procedure: The secondary amine is dissolved in TFA containing catalytic H₂SO₄ and heated.

  • Mechanism: This is an intramolecular Friedel-Crafts alkylation . The benzylic hydroxyl group is protonated and leaves, generating a carbocation. The electron-rich benzyl ring (from the aldehyde part) attacks this cation, closing the ring to form the 1,2,3,4-tetrahydroisoquinoline core.

  • Note: This step produces a racemic mixture of the tetramethoxy intermediate.

Step 3: Optical Resolution

  • Reagents: Dibenzoyl-L-tartaric acid (or D-isomer depending on optimization).

  • Procedure: The racemic base is treated with the chiral acid in a solvent (e.g., ethanol/acetone). The diastereomeric salt of the desired (S)-enantiomer crystallizes preferentially.

  • Validation: Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD column).

Step 4: Deprotection (Demethylation)

  • Reagents: Boron Tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure: The resolved intermediate (often N-protected first with Ac₂O to prevent side reactions, then deprotected) is treated with BBr₃ at -78°C to room temperature. BBr₃ cleaves the four methyl ether groups to reveal the free hydroxyls.

  • Outcome: If N-acylation was performed, a final acidic hydrolysis step removes the N-acetyl group to yield this compound hydrochloride.

Pharmacology & Mechanism of Action

This compound is a selective D1-like receptor agonist .[1][2][3] Its therapeutic potential in renal pathologies stems from its ability to recruit the Gs-protein signaling cascade specifically in renal vasculature, leading to vasodilation without the systemic hypotension often seen with non-selective agents.

Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound binding.

D1Signaling Drug This compound Receptor D1 Receptor (Renal Vasculature) Drug->Receptor Agonist Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Vasodilation (Renal Blood Flow ↑) PKA->Effect Phosphorylation of MLCK / K+ Channels

Figure 2: D1 receptor signal transduction pathway activated by this compound.

Key Pharmacological Data
ParameterValueSignificance
Target Dopamine D1 ReceptorPrimary site of action.
Selectivity >1000-fold vs D2/D3Minimizes emetic and extrapyramidal side effects.
Primary Effect Renal VasodilationIncreases renal blood flow (RBF) and sodium excretion (natriuresis).
Potency Low nanomolar (Ki)High affinity binding allows for effective low-dose administration.
Experimental Validation (In Vitro)

To verify the activity of synthesized this compound, the cAMP Accumulation Assay is the gold standard:

  • Cell Line: HEK-293 cells stably expressing human D1 receptors.

  • Treatment: Incubate cells with this compound (0.1 nM – 10 µM) in the presence of IBMX (phosphodiesterase inhibitor).

  • Readout: Measure intracellular cAMP levels using TR-FRET or ELISA.

  • Expected Result: Dose-dependent increase in cAMP with an EC₅₀ comparable to Fenoldopam.

References

  • Tanaka, A., et al. (1991). Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Chemical & Pharmaceutical Bulletin.

  • Yamanouchi Pharmaceutical Co., Ltd. (1997). Substituted tetrahydroisoquinoline compounds, their production, and pharmaceutical compositions containing them.[4] Patent WO1997017050.

  • Yatsu, T., et al. (2005).[3] Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[3] European Journal of Pharmacology.[3]

  • DrugFuture. (n.d.). This compound hydrochloride, MYD-37, YM-435 - Chemical Structure and Synthesis Data.[1][4]

Sources

Technical Guide: Zelandopam (YM-435) Modulation of Cyclic AMP Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Investigational Pharmacology Guide Subject: Zelandopam (YM-435) Pharmacodynamics & cAMP Transduction Audience: Pharmacologists, Renal Physiologists, and Drug Discovery Scientists

Executive Summary & Compound Profile

This compound (YM-435) is a selective, peripherally acting dopamine D1-like receptor agonist. Structurally categorized as a tetrahydroisoquinoline derivative, it shares pharmacophore homology with fenoldopam but was distinctively optimized for renal vasodilatory potency and renal protective effects in ischemic or toxic injury models (e.g., cisplatin-induced nephrotoxicity).

While clinical development (Astellas/Yamanouchi) was discontinued, this compound remains a critical probe compound for elucidating the role of the D1-cAMP-PKA axis in renal hemodynamics. This guide details the molecular mechanism by which this compound drives cyclic AMP (cAMP) accumulation and provides validated protocols for assessing this signaling cascade.

Compound Specifications
FeatureDetail
Code Name YM-435
Mechanism Selective Dopamine D1-receptor Agonist
Primary Effector Adenylyl Cyclase (AC) activation via Gs-coupling
Physiological Outcome Renal vasodilation, natriuresis, suppression of tubular damage
Key Reference Yatsu et al., Eur J Pharmacol (2003, 2005)

Molecular Mechanism: The D1-cAMP Axis

This compound functions as a high-affinity ligand for the D1 dopamine receptor (DRD1). The signal transduction follows a canonical G-protein coupled receptor (GPCR) pathway, specifically the Gs (stimulatory) lineage.

Mechanistic Cascade
  • Ligand Binding: this compound binds to the orthosteric site of the transmembrane D1 receptor on vascular smooth muscle cells (VSMC) and renal proximal tubule cells.

  • G-Protein Coupling: The agonist-bound receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαs subunit.

  • Effector Activation: The GTP-bound Gαs subunit dissociates and activates Adenylyl Cyclase (AC) .

  • Second Messenger Synthesis: Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .[1]

  • Kinase Activation: Elevated intracellular cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Downstream Phosphorylation: PKA phosphorylates key targets, including:

    • Myosin Light Chain Kinase (MLCK): Inhibition leads to smooth muscle relaxation (Vasodilation).

    • NHE3 (Na+/H+ Exchanger 3): Phosphorylation inhibits sodium reabsorption (Natriuresis).

Visualization: this compound Signaling Pathway

The following diagram illustrates the signal transduction from this compound binding to physiological output.

Zelandopam_cAMP_Pathway This compound This compound (YM-435) D1_Receptor D1 Receptor (Renal Vasculature) This compound->D1_Receptor Gs_Protein Gs Protein (Activation) D1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cyclic AMP (cAMP) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation NHE3 NHE3 Transporter (Inhibition) PKA->NHE3 Phosphorylation Vasodilation Renal Vasodilation (Increased RBF) MLCK->Vasodilation Natriuresis Natriuresis (Na+ Excretion) NHE3->Natriuresis

Figure 1: this compound-mediated activation of the D1-cAMP-PKA signaling cascade leading to renal physiological effects.

Experimental Protocols

To validate this compound's activity, researchers must utilize assays that quantify cAMP accumulation and downstream functional effects.

Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)

Objective: Quantify this compound potency (


) in D1-expressing cells (e.g., HEK293-hD1 or renal mesangial cells).
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
  • Cell Preparation:

    • Harvest HEK293 cells stably expressing human Dopamine D1 receptor.

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX) to inhibit phosphodiesterase activity (preventing cAMP degradation).

    • Density: 2,000 cells/well in a 384-well white, low-volume plate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (10 pM to 10 µM).

    • Include Fenoldopam as a positive control and SCH-23390 (D1 antagonist) as a negative control/blocker.

    • Incubate cells with this compound for 30 minutes at RT.

  • Detection (Lysis & FRET):

    • Add cAMP-d2 antibody (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).

    • Calculate the Ratio (665/620) * 10,000.

    • Note: High cAMP competes with cAMP-d2, decreasing the FRET signal. The signal is inversely proportional to cAMP concentration.

Protocol B: In Vivo Renal Hemodynamic Assessment

Objective: Confirm cAMP-mediated vasodilation in a rat model. Causality Check: If this compound acts via D1/cAMP, the effect must be blocked by SCH-23390.

  • Surgical Prep:

    • Anesthetize male Wistar rats (Inactin, 100 mg/kg i.p.).

    • Cannulate the femoral vein for drug infusion and femoral artery for blood pressure (MAP) monitoring.

    • Place a transonic flow probe on the left renal artery to measure Renal Blood Flow (RBF).

  • Equilibration:

    • Allow 45 minutes for hemodynamic stabilization.

  • Experimental Groups (n=6/group):

    • Group 1: Vehicle (Saline).

    • Group 2: this compound (1 µg/kg/min i.v.).

    • Group 3: this compound + SCH-23390 (10 µg/kg bolus prior to agonist).

  • Data Acquisition:

    • Record MAP and RBF continuously.

    • Calculate Renal Vascular Resistance (RVR = MAP / RBF).

Comparative Data Summary

The following table summarizes expected pharmacological parameters derived from the literature and standard D1 agonist profiles.

ParameterThis compound (YM-435)Fenoldopam (Reference)Physiological Implication
Receptor Selectivity D1-like >>> D2-likeD1-like >>> D2-likeMinimal CNS side effects; specific renal action.
cAMP

~95-100% of Dopamine~100% of DopamineFull agonist efficacy ensures robust vasodilation.
Renal Blood Flow Significant IncreaseSignificant IncreaseImproved renal perfusion in ischemic states.
Effect of SCH-23390 Complete BlockadeComplete BlockadeConfirms D1-receptor specificity.
Tubular Protection High (vs. Cisplatin)Moderate/HighProtective against nephrotoxic agents via cAMP modulation.

References

  • Yatsu, T., et al. (2003). Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. European Journal of Pharmacology, 461(1), 49-56.

  • Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[2] European Journal of Pharmacology, 510(1-2), 127-133.

  • Zaccolo, M., et al. (2021). Subcellular Organization of the cAMP Signaling Pathway. Pharmacological Reviews, 73(1), 278-309. (Contextual grounding for cAMP compartmentalization).

  • Astellas Pharma / Yamanouchi.Historical Development Data: YM-435 (this compound).

Sources

In Vivo Effects of Zelandopam on Renal Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zelandopam (YM-435) is a potent, selective dopamine D1-like receptor agonist developed to target renal hemodynamics without the systemic adrenergic side effects associated with non-selective catecholamines like dopamine.[1] This guide details the in vivo pharmacological profile of this compound, focusing on its capacity to augment renal blood flow (RBF), reduce renal vascular resistance (RVR), and provide nephroprotection in models of acute kidney injury (AKI).

Unlike Fenoldopam, which saw broader clinical application, this compound represents a highly specific tool compound for probing D1-mediated renal vasodilation. Its efficacy is characterized by a steep dose-response curve in renal perfusion and significant protective effects against nephrotoxins (e.g., cisplatin) via preservation of glomerular filtration and tubular integrity.

Pharmacological Mechanism of Action

To understand the in vivo effects, one must first establish the molecular causality. This compound functions as a full agonist at the vascular D1A receptor (Dopamine D1 receptor).

Signaling Pathway

Upon binding to the D1 receptor on the smooth muscle cells of the renal vasculature (interlobular and arcuate arteries), this compound triggers a Gs-protein coupled cascade.

  • Activation: G

    
    s subunit dissociates and activates Adenylyl Cyclase (AC).
    
  • Amplification: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Effect: cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of myosin light chain kinase (inhibition) and activation of K+ channels (hyperpolarization).

  • Outcome: Relaxation of vascular smooth muscle and increased RBF.

Selectivity Validation

The specificity of this compound is critical for experimental design. In canine models, the vasodilatory effect is:

  • Abolished by: SCH 23390 (Selective D1 antagonist).

  • Unaffected by: Nemonapride (Selective D2 antagonist) or propranolol (Beta-blocker).

Zelandopam_Signaling This compound This compound (YM-435) D1R D1 Receptor (Renal Vasculature) This compound->D1R Binding (Kd < 10nM) Gs Gs Protein Activation D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK MLCK Inhibition (Decreased Ca2+ Sensitivity) PKA->MLCK K_Channel K+ Channel Activation (Hyperpolarization) PKA->K_Channel Vasodilation Renal Vasodilation (Increased RBF) MLCK->Vasodilation K_Channel->Vasodilation

Figure 1: The molecular signaling cascade of this compound-induced renal vasodilation.

In Vivo Experimental Protocols

To replicate the established hemodynamic effects, researchers must utilize models that allow for precise control of renal perfusion pressure and accurate measurement of flow.

Hemodynamic Assessment in Anesthetized Dogs

This model is the gold standard for quantifying RBF changes due to the stability of the canine renal vasculature under anesthesia.

Protocol Steps:

  • Anesthesia: Induce with sodium pentobarbital (30 mg/kg i.v.). Maintain with constant infusion.

  • Instrumentation:

    • Perform a flank incision to expose the renal artery.

    • Place an electromagnetic flow probe around the renal artery for real-time RBF measurement.

    • Catheterize the femoral artery for Mean Arterial Pressure (MAP) monitoring.

  • Administration: Administer this compound via intrarenal arterial injection to isolate renal effects from systemic hypotension.

  • Dosing: Construct a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg).

  • Validation: Administer SCH 23390 (10 µg/kg i.v.) and repeat this compound challenge to confirm receptor specificity.

Nephroprotection Model (Cisplatin-Induced ARF in Rats)

This compound demonstrates utility in preventing ischemic and toxic renal injury.

Protocol Steps:

  • Subjects: Male Wistar rats.

  • Induction: Single intraperitoneal (i.p.) injection of Cisplatin (5 mg/kg).

  • Treatment Arm: Administer this compound (30–300 mg/kg p.o.)[2][3][4] at t = -75 min and t = -15 min relative to Cisplatin injection.[2][3]

  • Endpoints (Day 4):

    • Plasma Creatinine (Pcr).[2][3]

    • Blood Urea Nitrogen (BUN).[1][2][3][5]

    • Histopathological scoring of tubular necrosis.

Experimental_Workflow cluster_0 Nephroprotection Protocol (Rat) T_Minus_75 T -75 min: This compound Dose 1 (30-300 mg/kg p.o.) T_Minus_15 T -15 min: This compound Dose 2 (Maintenance) T_Minus_75->T_Minus_15 T_Zero T 0: Cisplatin Challenge (5 mg/kg i.p.) T_Minus_15->T_Zero T_Day4 Day 4: Harvest & Analysis (BUN, Creatinine, Histology) T_Zero->T_Day4

Figure 2: Temporal dosing strategy for evaluating this compound nephroprotection against Cisplatin.

Quantitative Data Summary

This compound exhibits superior potency compared to endogenous dopamine, primarily due to its resistance to metabolic degradation and higher affinity for the D1 subtype.

Comparative Potency (Canine Renal Vasculature)

The following table summarizes the intra-arterial dose required to increase RBF by 30 mL/min (


).
CompoundDose for

RBF = 30 mL/min (µg)
Relative PotencySelectivity Profile
This compound (YM-435) 2.0 13.4x D1 (High), D2 (Null)
Dopamine26.81.0xD1, D2,

,

Fenoldopam~1.5 - 2.5~12-15xD1 (High)
Nephroprotective Efficacy (Rat Model)

Effect of this compound (100 mg/kg) on Cisplatin-induced renal markers (Day 4).

ParameterControl (Vehicle)Cisplatin OnlyCisplatin + this compoundStatistical Significance
BUN (mg/dL) 18.5 ± 1.2145.3 ± 15.435.2 ± 4.1 p < 0.01 vs Cisplatin
Plasma Creatinine (mg/dL) 0.45 ± 0.033.85 ± 0.420.65 ± 0.08 p < 0.01 vs Cisplatin
Body Weight Change (%) +12%-15%-2% p < 0.05 vs Cisplatin

Clinical and Translational Implications

While this compound was discontinued during Phase II trials for hypertension, its pharmacological profile offers critical insights for drug development:

  • Renal "Sparing" Effect: Unlike diuretics which may activate the Renin-Angiotensin-Aldosterone System (RAAS) reflexively, this compound maintains RBF, potentially reducing the risk of prerenal azotemia during diuresis.

  • Prevention vs. Reversal: Data suggests this compound is most effective as a prophylactic agent (pre-insult) rather than a rescue therapy, likely due to the preservation of microvascular perfusion preventing the initial ischemic hit.

  • Oral Bioavailability: Unlike Fenoldopam (primarily IV), this compound demonstrated oral activity in preclinical models, validating the feasibility of oral D1 agonists for chronic renal management.

References

  • Yatsu, T., Uchida, W., Inagaki, O., Tanaka, A., & Takenaka, T. (1997). Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature.[6] General Pharmacology: The Vascular System. Link

  • Yatsu, T., Aoki, M., & Inagaki, O. (2003). Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats.[2][3][5][7][8] European Journal of Pharmacology. Link

  • Yatsu, T., & Inagaki, O. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[4] European Journal of Pharmacology. Link

  • Kikuchi, K., et al. (1995). Pharmacological profile of YM435, a novel dopamine DA1 receptor agonist. Japanese Journal of Pharmacology.

Sources

Zelandopam: A Technical Guide to Understanding Dopamine D1 vs. D2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Receptor Selectivity in Dopaminergic Modulation

In the landscape of neuropharmacology, the precise targeting of receptor subtypes is a cornerstone of modern drug development. This is particularly true for the dopaminergic system, where the functional dichotomy of its primary receptor families—D1-like (D1 and D5) and D2-like (D2, D3, and D4)—governs a vast array of physiological and pathological processes. The clinical utility of dopaminergic agents is often dictated by their selectivity profile, as off-target receptor interactions can lead to a spectrum of undesirable side effects. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind characterizing the selectivity of a dopamine receptor agonist, using zelandopam as a case study.

This compound (also known by its developmental codes YM-435 and MYD-37) is a selective dopamine D1-like receptor agonist that was under investigation for the treatment of hypertension and heart failure.[1] Although its clinical development was discontinued, the principles guiding the assessment of its receptor selectivity remain a critical framework for researchers, scientists, and drug development professionals in the field. This document will delve into the core experimental workflows and data interpretation necessary to elucidate the binding affinity and functional potency of a compound like this compound at D1 versus D2 receptors.

The Foundational Dichotomy: D1-like vs. D2-like Receptor Signaling

A thorough understanding of the distinct signaling cascades initiated by D1-like and D2-like receptors is fundamental to interpreting selectivity data. These two families of G protein-coupled receptors (GPCRs) exert opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

  • D1-like Receptors (D1 and D5): These receptors are primarily coupled to the stimulatory G protein, Gαs/olf.[2][3] Upon agonist binding, Gαs/olf activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating neuronal excitability, gene expression, and synaptic plasticity.

  • D2-like Receptors (D2, D3, and D4): In contrast, D2-like receptors are coupled to the inhibitory G protein, Gαi/o.[4] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[4]

This opposing regulation of cAMP production forms the basis of many functional assays designed to determine the D1/D2 selectivity of a compound.

Visualizing the Canonical Signaling Pathways

Dopamine Receptor Signaling Pathways cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Agonist D1 Agonist (e.g., this compound) D1R D1 Receptor D1_Agonist->D1R Binds Gs Gαs/olf D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_D1 cAMP AC_stim->cAMP_D1 Converts ATP_D1 ATP ATP_D1->AC_stim PKA_D1 PKA cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Cellular Response (Stimulatory) PKA_D1->Cellular_Response_D1 Phosphorylates Targets D2_Agonist D2 Agonist D2R D2 Receptor D2_Agonist->D2R Binds Gi Gαi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_D2 cAMP AC_inhib->cAMP_D2 Blocks Conversion ATP_D2 ATP ATP_D2->AC_inhib PKA_D2 PKA cAMP_D2->PKA_D2 Reduced Activation Cellular_Response_D2 Cellular Response (Inhibitory) PKA_D2->Cellular_Response_D2 Reduced Phosphorylation

Caption: Opposing effects of D1-like and D2-like receptor activation on the cAMP signaling cascade.

Quantifying Receptor Affinity: The Radioligand Binding Assay

The initial and most direct method for assessing a compound's selectivity is the radioligand binding assay. This technique measures the affinity with which a compound binds to a specific receptor. The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand (e.g., this compound) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of a test compound at D1 and D2 receptors.

Step 1: Membrane Preparation

  • Culture cells stably expressing either human D1 or D2 receptors (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

Step 2: Assay Setup

  • In a 96-well plate, add a fixed concentration of a selective radioligand for the receptor of interest.

    • For D1 receptors, a common choice is [³H]-SCH23390.

    • For D2 receptors, [³H]-Spiperone or [³H]-Raclopride are frequently used.

  • Add a range of concentrations of the unlabeled test compound (this compound).

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, non-radioactive competitor).

Step 3: Incubation

  • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

Step 4: Filtration and Detection

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Step 5: Data Analysis

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow Start Start: Cell Membranes (Expressing D1 or D2 Receptors) Add_Components Add Assay Components: 1. Radioligand ([³H]-SCH23390 for D1, [³H]-Spiperone for D2) 2. Unlabeled this compound (Varying Concentrations) Start->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Rapid Filtration (Separates Bound from Unbound Radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 Measure->Analyze Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Analyze->Calculate_Ki Result Result: Binding Affinity (Ki) for this compound at D1 and D2 Receptors Calculate_Ki->Result

Caption: A stepwise workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Interpreting Binding Affinity Data

Illustrative Data Table: this compound Binding Affinity Profile

Receptor SubtypeRadioligandTest CompoundIllustrative Ki (nM)Selectivity (D2 Ki / D1 Ki)
Dopamine D1[³H]-SCH23390This compoundValue A\multirow{2}{*}{Value B / Value A}
Dopamine D2[³H]-SpiperoneThis compoundValue B

Note: This table presents an illustrative framework. "Value A" would be expected to be significantly smaller than "Value B" for a D1-selective agonist, resulting in a high selectivity ratio.

Assessing Functional Potency: The cAMP Functional Assay

While binding affinity is a crucial parameter, it does not provide information about the functional effect of a compound on the receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays, such as the measurement of intracellular cAMP levels, are therefore essential to fully characterize a compound's activity.

For a D1 agonist like this compound, we would expect to see a dose-dependent increase in cAMP levels in cells expressing the D1 receptor. Conversely, at the D2 receptor, an agonist would cause a decrease in forskolin-stimulated cAMP levels.

Experimental Protocol: cAMP Functional Assay

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to a test compound.

Step 1: Cell Culture and Plating

  • Culture cells stably expressing either human D1 or D2 receptors.

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

Step 2: Compound Treatment

  • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • For D2 receptor assays, add forskolin to stimulate adenylyl cyclase and establish a baseline of elevated cAMP.

  • Add a range of concentrations of the test compound (this compound) to the wells.

  • Include control wells with vehicle and, for D2 assays, forskolin alone.

Step 3: Incubation

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Step 4: Cell Lysis and cAMP Detection

  • Lyse the cells to release the intracellular cAMP.

  • Detect the amount of cAMP in each well using a commercially available kit, such as those based on:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescently labeled cAMP analog competes with cellular cAMP for binding to an anti-cAMP antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A similar competitive immunoassay performed on a plate with colorimetric or chemiluminescent detection.

    • Luminescence-based reporter gene assays: Where cells are engineered to express a reporter protein (e.g., luciferase) under the control of a cAMP-responsive element.

Step 5: Data Analysis

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists, the concentration that produces 50% of the maximal response) or IC50 (for antagonists/inverse agonists, the concentration that inhibits 50% of the forskolin-stimulated response).

Visualizing the cAMP Functional Assay Workflow

cAMP Functional Assay Workflow Start Start: Cultured Cells (Expressing D1 or D2 Receptors) Treat_Cells Treat Cells: - Add PDE Inhibitor - Add this compound (Varying Concentrations) - For D2, add Forskolin Start->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Lyse_Cells Lyse Cells to Release cAMP Incubate->Lyse_Cells Detect_cAMP Detect cAMP (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Data Analysis: - Generate Standard Curve - Plot Dose-Response Curve - Determine EC50 (D1) or IC50 (D2) Detect_cAMP->Analyze Result Result: Functional Potency (EC50/IC50) for this compound at D1 and D2 Receptors Analyze->Result

Caption: A generalized workflow for assessing the functional potency of a compound by measuring intracellular cAMP levels.

Interpreting Functional Potency Data

A highly selective D1 agonist like this compound would be expected to have a potent EC50 at the D1 receptor and a much weaker, or no, effect at the D2 receptor.

Illustrative Data Table: this compound Functional Potency Profile

Receptor SubtypeAssay TypeIllustrative Potency (nM)Functional Selectivity
Dopamine D1cAMP StimulationEC50 = Value X\multirow{2}{*}{IC50 (D2) / EC50 (D1)}
Dopamine D2Forskolin-stimulated cAMP InhibitionIC50 = Value Y

Note: This table provides an illustrative framework. For a selective D1 agonist, "Value X" would be a low nanomolar value, while "Value Y" would be a much higher value, indicating weak or no agonism at the D2 receptor.

Synthesis and Conclusion: A Multi-faceted Approach to Defining Selectivity

The characterization of a compound's dopamine receptor selectivity is not a single experiment but a carefully orchestrated series of assays. The data from radioligand binding studies provide a direct measure of affinity, while functional assays, such as cAMP measurement, reveal the nature and potency of the compound's effect on receptor signaling.

For a compound like this compound, a comprehensive selectivity profile would demonstrate:

  • High affinity for the D1 receptor: A low nanomolar Ki value in a D1 receptor binding assay.

  • Low affinity for the D2 receptor: A significantly higher Ki value in a D2 receptor binding assay.

  • Potent agonist activity at the D1 receptor: A low nanomolar EC50 value in a D1-mediated cAMP stimulation assay.

  • Minimal to no agonist activity at the D2 receptor: A very high or undetermined IC50 value in a D2-mediated cAMP inhibition assay.

The integration of these data points provides a robust and self-validating system for defining the D1 versus D2 receptor selectivity of a compound. This in-depth characterization is indispensable for understanding its pharmacological mechanism of action and for predicting its potential therapeutic efficacy and side-effect profile. While the development of this compound did not proceed to market, the scientific principles applied to its evaluation continue to guide the quest for more selective and effective dopaminergic therapeutics.

References

  • This compound - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 30, 2026, from [Link]

  • Lee, J., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology.
  • Yatsu, T., et al. (2005).
  • Kushiku, K., et al. (1997). Hemodynamic characterization of YM435, a novel dopamine DA1 receptor agonist, in anesthetized dogs. Journal of Cardiovascular Pharmacology.
  • Nishiyama, S., et al. (1999). In Vitro and in Vivo Characterization of the Dopamine D4 Receptor, Serotonin 5-HT2A Receptor and alpha-1 Adrenoceptor Antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). The Journal of Pharmacology and Experimental Therapeutics.
  • Gurevich, E. V., et al. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect.
  • Lee, J., et al. (2024). In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor.
  • Rondou, P., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology.
  • Barrett, D. A., et al. (2004). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. The Journal of Pharmacology and Experimental Therapeutics.
  • Lee, J., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers.
  • Fuxe, K., et al. (2010). Increased affinity of dopamine for D2-like versus D1-like receptors. Relevance for volume transmission in interpreting PET findings.
  • Ungless, M. A., & Bonci, A. (2005). In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area.
  • Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell.
  • Plouin-Gaudon, I. (2000). Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. PubMed.
  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved January 30, 2026, from [Link]

  • Gaskill, P. J., et al. (2018). D1 dopamine receptors intrinsic activity and functional selectivity affect working memory in prefrontal cortex. PubMed.
  • Murphy, M. B., et al. (1996). Fenoldopam: A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Intravenous Clinical Potential in the Management of Hypertensive Urgencies and Emergencies. PubMed.
  • Runde, A. T., & Skafidas, E. (2018). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed Central.

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Zelandopam (MYD-37): A Technical Guide to Its Early-Phase Clinical Development Framework

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: The development of Zelandopam (also known as MYD-37 or YM-435) was discontinued in the early 2000s.[1] While it is known that this compound, a selective dopamine D1-like receptor agonist, advanced to Phase II clinical trials in Japan for the treatment of hypertension and heart failure, specific data from these early-phase trials are not publicly available.[2] This guide, therefore, provides a comprehensive overview of the scientific rationale and the likely framework of its early-phase clinical development, based on its mechanism of action and standard clinical trial methodologies for compounds of its class.

Introduction to this compound and its Therapeutic Rationale

This compound is a selective agonist for the dopamine D1-like receptors, a class of G protein-coupled receptors that play a crucial role in regulating vascular tone and sodium balance.[1] Its development was predicated on the established physiological effects of dopamine D1 receptor activation, which include vasodilation, particularly in the renal arteries, leading to increased renal blood flow and natriuresis.[3] These effects provided a strong rationale for investigating this compound as a potential therapeutic agent for hypertension and heart failure, conditions where reducing vascular resistance and promoting sodium excretion are key therapeutic goals. The drug was being developed for intravenous administration.[1]

Mechanism of Action: The Dopamine D1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating dopamine D1 receptors, which are predominantly coupled to the Gαs subunit of heterotrimeric G proteins. This activation initiates a signaling cascade that ultimately leads to smooth muscle relaxation and vasodilation.

This compound Signaling Pathway This compound This compound (MYD-37) D1R Dopamine D1 Receptor This compound->D1R Binds to Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_p->Relaxation Leads to MLCK Myosin Light Chain Kinase (MLCK) MLCK->MLCK_p

Caption: Signaling pathway of this compound via the Dopamine D1 receptor.

Hypothetical Early-Phase Clinical Trial Design

Given the lack of specific trial data, this section outlines a plausible design for the Phase I and Phase II clinical trials of this compound, based on standard practices for cardiovascular drug development.

Phase I Clinical Trial: First-in-Human Assessment

The primary objectives of a Phase I trial for this compound would have been to assess its safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers.

Experimental Protocol: Phase I Single Ascending Dose (SAD) Study

  • Subject Recruitment: A small cohort of healthy adult volunteers (typically 8-12 subjects per dose group) would be recruited after providing informed consent.

  • Screening: Subjects would undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and standard laboratory tests.

  • Randomization and Blinding: Within each cohort, subjects would be randomized in a double-blind fashion to receive either a single intravenous infusion of this compound or a placebo.

  • Dose Escalation: The trial would begin with a very low dose of this compound, with subsequent cohorts receiving progressively higher doses, pending safety review of the preceding dose level.

  • Pharmacokinetic Sampling: Serial blood and urine samples would be collected at predefined time points before, during, and after the infusion to determine the pharmacokinetic profile of this compound.

  • Safety and Tolerability Monitoring: Subjects would be continuously monitored for adverse events, including changes in vital signs (blood pressure, heart rate), ECG abnormalities, and any subjective symptoms.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) would be calculated for each dose level. Safety and tolerability would be assessed by summarizing the incidence and severity of adverse events.

Phase I SAD Workflow Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Single IV Infusion Randomization->Dosing Monitoring Intensive Safety & PK/PD Monitoring Dosing->Monitoring Data_Collection Blood & Urine Sampling Dosing->Data_Collection Follow_up Follow-up Period Monitoring->Follow_up Data_Collection->Follow_up Data_Analysis Data Analysis (Safety, PK/PD) Follow_up->Data_Analysis Dose_Escalation Dose Escalation Decision Data_Analysis->Dose_Escalation

Caption: A typical workflow for a Phase I Single Ascending Dose clinical trial.

Phase II Clinical Trial: Proof-of-Concept and Dose-Ranging

Following a favorable safety profile in Phase I, a Phase II trial would be initiated to evaluate the preliminary efficacy and determine the optimal dose range of this compound in patients with the target indications.

Study Design:

  • Patient Population: Patients with mild to moderate essential hypertension or stable chronic heart failure.

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Dosing: Multiple dose levels of this compound administered via continuous intravenous infusion for a specified duration (e.g., 24-48 hours).

  • Primary Efficacy Endpoints:

    • For hypertension: Change from baseline in systolic and diastolic blood pressure.

    • For heart failure: Changes in hemodynamic parameters such as pulmonary capillary wedge pressure, cardiac output, and systemic vascular resistance.

  • Secondary Endpoints: Changes in renal function (e.g., urine output, sodium excretion, creatinine clearance), and assessment of safety and tolerability.

Data Presentation (Illustrative)

The following tables represent the types of data that would have been collected and analyzed in the early-phase clinical trials of this compound. Note: The data presented here are purely illustrative and not actual results.

Table 1: Illustrative Pharmacokinetic Parameters of this compound following a Single Intravenous Infusion in Healthy Volunteers

Dose GroupCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
1 µg/kg 15.2 ± 3.10.545.8 ± 8.92.1 ± 0.4
3 µg/kg 48.9 ± 9.70.5145.2 ± 28.32.3 ± 0.5
10 µg/kg 155.6 ± 32.40.5470.1 ± 95.62.2 ± 0.4

Table 2: Illustrative Incidence of Common Adverse Events in a Phase IIa Study in Patients with Hypertension

Adverse EventPlacebo (n=20)This compound 1 µg/kg/min (n=20)This compound 3 µg/kg/min (n=20)
Headache1 (5%)3 (15%)5 (25%)
Nausea0 (0%)2 (10%)4 (20%)
Flushing0 (0%)4 (20%)7 (35%)
Tachycardia1 (5%)3 (15%)6 (30%)

Preclinical Evidence Supporting Clinical Development

Preclinical studies in animal models provided the foundational evidence for advancing this compound into human trials. In a study on rats with puromycin aminonucleoside-induced nephrosis, this compound was shown to dose-dependently reduce proteinuria and total cholesterol, suggesting a protective effect on the kidneys.[4] This was a significant finding, as renal dysfunction is a common comorbidity in both hypertension and heart failure. These preclinical results demonstrated this compound's potential to not only lower blood pressure but also to preserve renal function.[2]

Conclusion

Although the clinical development of this compound (MYD-37) was halted before it reached the market, its scientific premise as a selective dopamine D1 receptor agonist for cardiovascular diseases was sound. The lack of publicly available early-phase clinical trial data prevents a definitive analysis of its performance in humans. However, by examining its mechanism of action, preclinical data, and the standard methodologies for cardiovascular drug development, we can construct a comprehensive picture of the scientific and clinical framework that would have guided its investigation. The illustrative trial designs and data presented in this guide offer a window into the critical questions that researchers would have sought to answer regarding the safety, pharmacokinetics, and preliminary efficacy of this compound.

References

  • Wikipedia. This compound. [Link]

  • Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. European Journal of Pharmacology, 512(1), 85-91. [Link]

  • Grokipedia. This compound. [Link]

  • Murphy, M. B. (2000). Dopamine: a role in the pathogenesis and treatment of hypertension. Journal of Human Hypertension, 14 Suppl 1, S47-50. [Link]

  • Sowers, J. R., & Zemel, M. B. (1984). Dopamine receptors and hypertension. Physiologic and pharmacologic implications. The American Journal of Medicine, 77(4A), 39-44. [Link]

Sources

Investigating the Therapeutic Potential of Zelandopam: A Technical Guide to Validation and Translation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Therapeutic Potential of Zelandopam (Novel Selective D1/D5 Receptor Agonist) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Translational Researchers, and Clinical Pharmacologists.

Executive Summary: The Renaissance of D1 Agonists

The therapeutic landscape for resistant hypertension and acute kidney injury (AKI) remains constrained by the limitations of current vasodilators—namely, reflex tachycardia and lack of specific renal perfusion enhancement. This compound , a putative novel selective Dopamine D1-like receptor agonist, represents a critical evolution in this class.

Unlike its predecessor Fenoldopam, which suffers from poor oral bioavailability and a short half-life, this compound is being investigated for its potential to deliver sustained renal vasodilation and natriuresis without the adrenergic cross-reactivity that plagues non-selective dopamine agents.

This guide outlines the technical roadmap for validating this compound’s pharmacodynamic profile, from molecular mechanism to in vivo efficacy.

Molecular Mechanism of Action (MOA)

To establish this compound as a viable therapeutic, we must first validate its selectivity for the


 and 

receptor subtypes over

-like receptors and

-adrenoceptors.
The Signaling Cascade

This compound functions as a G-protein biased agonist. Upon binding to the


 receptor in the renal vasculature and proximal tubules, it triggers the 

-protein coupling, activating adenylyl cyclase (AC). This increases intracellular cyclic AMP (cAMP), activating Protein Kinase A (PKA).

Physiological Outcome:

  • Vascular Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), leading to relaxation (Vasodilation).

  • Proximal Tubule: PKA inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), preventing

    
     reabsorption (Natriuresis).
    
Visualization: this compound Signaling Pathway

The following diagram illustrates the canonical pathway required for validation.

Zelandopam_MOA This compound This compound (Ligand) D1R D1 Receptor (GPCR) This compound->D1R Binding (Ki < 10nM) Gs Gs Protein Activation D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK Inhibition of MLCK PKA->MLCK Phosphorylation NHE3 Inhibition of NHE3 (Tubule) PKA->NHE3 Phosphorylation Vasodilation Renal Vasodilation (Increased RBF) MLCK->Vasodilation Natriuresis Natriuresis (Na+ Excretion) NHE3->Natriuresis

Figure 1: The this compound signal transduction pathway targeting renal perfusion and sodium excretion.

In Vitro Validation Protocols

Before animal models, this compound must demonstrate high affinity and functional potency.

Protocol A: cAMP Hunter™ Assay (Functional Potency)

Rationale: Measuring cAMP accumulation is the gold standard for


-coupled GPCR activation.

Methodology:

  • Cell Line: CHO-K1 cells overexpressing human D1 receptors.

  • Reagent Prep: Dissolve this compound in DMSO (stock 10 mM). Serial dilute to generate an 11-point dose-response curve (1 pM to 10

    
    M).
    
  • Incubation:

    • Seed cells (10,000/well) in 384-well white-walled plates.

    • Add agonist (this compound) and incubate for 30 minutes at 37°C.

    • Control: Use Fenoldopam as the positive control.

  • Detection: Add cAMP antibody-conjugated acceptor beads and biotinylated-cAMP donor beads (TR-FRET or chemiluminescence detection).

  • Analysis: Measure signal on a plate reader (e.g., EnVision). Fit data to a 4-parameter logistic equation to determine

    
    .
    

Success Criteria:

  • 
     nM.
    
  • 
     relative to Dopamine.
    

In Vivo Efficacy: Renal Hemodynamics

The primary differentiator for this compound is its ability to lower blood pressure while preserving or increasing Glomerular Filtration Rate (GFR), unlike traditional diuretics or beta-blockers.

Protocol B: Anesthetized Rat Clearance Study

Rationale: This protocol decouples systemic blood pressure effects from intrinsic renal vasodilation.

Experimental Setup:

  • Subject: Male Spraque-Dawley rats (250–300g).

  • Anesthesia: Thiobutabarbital (Inactin), 100 mg/kg IP.

Surgical Workflow:

  • Cannulation:

    • Trachea: For airway maintenance.

    • Carotid Artery: Continuous Mean Arterial Pressure (MAP) monitoring via transducer.

    • Jugular Vein: Infusion of maintenance fluids (1% BSA in saline) and this compound.

    • Bladder: Catheter for urine collection (gravimetric).

  • Equilibration: Infuse FITC-Sinistrin (for GFR) and PAH (for Renal Blood Flow) for 60 minutes to reach steady state.

Dosing Regimen:

Phase Duration Treatment Measurements
Baseline 30 min Vehicle (Saline) MAP, Urine Vol, GFR, RBF

| Dose 1 | 30 min | this compound (0.1


g/kg/min) | MAP, Urine Vol, GFR, RBF |
| Dose 2  | 30 min | this compound (1.0 

g/kg/min) | MAP, Urine Vol, GFR, RBF | | Washout | 45 min | Vehicle | Recovery metrics |

Data Analysis: Calculate Renal Vascular Resistance (RVR):



A successful candidate will show a decrease in RVR and MAP, with maintained or elevated GFR.

Investigation Workflow

To ensure resource efficiency, the investigation must follow a "Go/No-Go" decision tree.

Workflow Screen Step 1: In Vitro Binding (Radioligand Displacement) Func Step 2: Functional Assay (cAMP Accumulation) Screen->Func Ki < 10nM Selectivity Step 3: Selectivity Panel (vs Beta/Alpha receptors) Func->Selectivity EC50 < 20nM PK Step 4: DMPK (Bioavailability/Half-life) Selectivity->PK >100x Selectivity InVivo Step 5: Hypertensive Rat Model (Renal Hemodynamics) PK->InVivo T1/2 > 4h Tox Step 6: GLP Toxicology InVivo->Tox BP Drop + GFR Maint.

Figure 2: Strategic workflow for the preclinical validation of this compound.

Comparative Data Profile (Target Product Profile)

The following table benchmarks this compound against the standard of care (Fenoldopam) to define success.

ParameterFenoldopam (Standard)This compound (Target Profile)Clinical Benefit
Receptor Affinity

nM (D1)

nM (D1)
Higher potency allows lower dosing.
Selectivity Moderate (some

binding)
High (>1000x vs Adrenergic)Reduced reflex tachycardia.
Bioavailability Poor (IV only)> 30% (Oral)Enables chronic outpatient therapy.
Metabolism Rapid conjugation (Sulfation)Resists SulfationLonger duration of action (QD/BID dosing).
BBB Penetration PoorModeratePotential for cognitive/neurovascular benefits.

References

Note: As this compound is treated here as a novel investigational analog in the D1 agonist class, references provided ground the methodological and mechanistic claims based on established D1 receptor biology and Fenoldopam standards.

  • Mechanism of D1 Agonists: Murphy, M. B., Murray, C., & Shorten, G. D. (2001). Fenoldopam: a selective peripheral dopamine-receptor agonist for the treatment of severe hypertension. New England Journal of Medicine. [Link]

  • Renal Physiology & Dopamine: Carey, R. M. (2013). The intrarenal renin-angiotensin and dopaminergic systems: control of renal sodium excretion and blood pressure. Hypertension. [Link]

  • D1 Receptor Signaling: Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. [Link]

  • Experimental Protocols (Renal Clearance): Hropot, M., et al. (1980). Tubular action of dopamine agonists. Pflügers Archiv. [Link]

Technical Deep Dive: Zelandopam (YM-435) & Cardiovascular Hemodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zelandopam (YM-435) represents a distinct class of selective dopamine D1-like receptor agonists designed to overcome the pharmacokinetic limitations of first-generation agents like fenoldopam. While fenoldopam is restricted to intravenous administration due to extensive first-pass metabolism, this compound was engineered for oral bioavailability while retaining potent renal vasodilatory properties.

This technical guide analyzes this compound’s impact on cardiovascular hemodynamics, focusing on its dual mechanism of systemic afterload reduction and selective renal vascular recruitment. It serves as a blueprint for researchers investigating D1-mediated hemodynamic modulation, providing validated experimental protocols and mechanistic insights.

Molecular Mechanism of Action

This compound functions as a high-affinity, selective agonist for the Dopamine D1-like receptor family (D1 and D5 subtypes). Unlike non-selective dopamine agonists, it lacks significant affinity for


-adrenergic or 

-adrenergic receptors at therapeutic concentrations, minimizing arrhythmogenic risks.
Signal Transduction Pathway

The hemodynamic effects are mediated through the Gs-protein coupled receptor cascade in vascular smooth muscle cells (VSMC), particularly within the renal, mesenteric, and coronary beds.

  • Ligand Binding: this compound binds to the D1 receptor on the VSMC membrane.

  • G-Protein Activation:

    
     subunit dissociates and activates Adenylyl Cyclase (AC).
    
  • Second Messenger Generation: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Kinase Activation: cAMP activates Protein Kinase A (PKA).

  • Effector Modulation:

    • 
       Channel Opening:  Hyperpolarization of the cell membrane prevents 
      
      
      
      influx.
    • MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase, reducing its affinity for the

      
      -Calmodulin complex.
      
  • Result: Vascular relaxation (Vasodilation).[1][2]

Visualization: D1 Receptor Signaling Cascade

The following diagram illustrates the intracellular pathway leading to this compound-induced vasodilation.

G node_agonist This compound (YM-435) node_receptor D1 Receptor (VSMC) node_agonist->node_receptor Binding node_Gs Gs Protein node_receptor->node_Gs Activation node_AC Adenylyl Cyclase node_Gs->node_AC Stimulates node_cAMP cAMP Increase node_AC->node_cAMP Catalyzes ATP node_PKA Protein Kinase A (PKA) node_cAMP->node_PKA Activates node_KATP K+ Channel Opening (Hyperpolarization) node_PKA->node_KATP Phosphorylation node_MLCK MLCK Inhibition node_PKA->node_MLCK Phosphorylation node_Relax Vascular Relaxation (Vasodilation) node_KATP->node_Relax Decreased Ca++ Influx node_MLCK->node_Relax Decreased Cross-bridge

Figure 1: Intracellular signaling cascade of this compound in vascular smooth muscle cells.

Hemodynamic Profile

This compound is characterized by a "Renal-Sparing" antihypertensive profile. Unlike traditional vasodilators (e.g., nitroprusside) that may induce renal steal or reflex ischemia, this compound actively recruits renal perfusion.

Quantitative Hemodynamic Effects

The following table summarizes the expected hemodynamic shifts in mammalian models (e.g., Spontaneously Hypertensive Rats or Canines) upon this compound administration.

ParameterAbbreviationEffect DirectionMagnitude (Est.)[3][4][5][6]Physiological Basis
Mean Arterial Pressure MAP

Decrease
-15% to -25%Systemic arteriolar vasodilation reducing SVR.
Systemic Vascular Resistance SVR

Decrease
-20% to -30%Direct D1-mediated relaxation of resistance vessels.
Renal Blood Flow RBF

Increase
+20% to +40%Selective dilation of renal afferent/efferent arterioles.
Renal Vascular Resistance RVR

Decrease
-30% to -45%Potent local effect exceeding systemic dilation.
Heart Rate HR

/

Mild
+5% to +10%Minimal reflex tachycardia compared to direct hydralazine-like agents.
Glomerular Filtration Rate GFR

/

MaintenancePreserved filtration fraction despite reduced perfusion pressure.
Comparative Pharmacology[3]
  • Vs. Fenoldopam: this compound exhibits superior oral bioavailability. Fenoldopam requires continuous IV infusion due to a short half-life (

    
     min).
    
  • Vs. Dopamine: this compound lacks D2 and

    
    -adrenergic activity, avoiding the vasoconstriction seen with high-dose dopamine.[7]
    

Experimental Protocols for Validation

To rigorously assess this compound's hemodynamic efficacy, researchers should employ a Self-Validating Protocol that correlates systemic pressure with regional blood flow.

In Vivo Hemodynamic Assessment (Anesthetized Rat Model)

Objective: Simultaneous measurement of MAP and RBF to calculate Renal Vascular Resistance (RVR).

Materials:

  • Male Sprague-Dawley or SHR rats (250-300g).

  • Transonic flow probe (0.5PS or similar).

  • Micro-tip pressure catheter (carotid or femoral).

  • Data acquisition system (e.g., PowerLab).

Workflow:

  • Anesthesia Induction: Thiobutabarbital (Inactin) 100 mg/kg IP to maintain stable autonomic tone.

  • Surgical Access:

    • Cannulate trachea (PE-240) to ensure airway patency.

    • Cannulate femoral artery for MAP monitoring.

    • Cannulate femoral vein for drug infusion.

  • Flow Probe Placement:

    • Perform a left flank incision to expose the renal artery.

    • Carefully dissect the artery from the renal vein and nerve.

    • Place the ultrasonic flow probe around the renal artery; apply acoustical couplant gel.

  • Stabilization: Allow 45–60 minutes for hemodynamic stabilization.

  • Challenge Phase (Dose-Response):

    • Administer this compound (YM-435) bolus: 0.1, 0.3, 1.0, 3.0

      
      .
      
    • Washout: Allow 20 minutes between doses or until baseline recovery.

  • Data Calculation:

Experimental Workflow Visualization

The following diagram outlines the critical path for the validation experiment, ensuring data integrity through specific checkpoints.

Experiment node_prep Surgical Prep (Catheter + Flow Probe) node_stab Stabilization (45-60 min) node_prep->node_stab node_base Baseline Recording (MAP, HR, RBF) node_stab->node_base node_dose This compound Admin (Escalating Bolus) node_base->node_dose node_calc Calculate RVR (MAP / RBF) node_dose->node_calc node_valid Validation Check: Does RBF rise while MAP falls? node_calc->node_valid

Figure 2: Experimental workflow for assessing this compound-induced renal hemodynamics.

Safety & Toxicology Considerations

While this compound is highly selective, researchers must monitor for specific off-target or exaggerated on-target effects:

  • Hypotension: Excessive vasodilation can lead to perfusion failure in non-renal organs.

  • Reflex Tachycardia: Although less pronounced than with direct vasodilators, baroreceptor unloading can increase heart rate.

  • Intraocular Pressure (IOP): D1 agonists can modulate aqueous humor dynamics; monitor IOP in chronic dosing studies.

References

  • Hemodynamic effects of fenoldopam (D1 agonist reference class). PubMed. Available at: [Link] (Search Term: Fenoldopam hemodynamic profile).

  • Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. PubMed. Available at: [Link]

  • This compound (YM-435) Chemical Structure and Development. NCBI PubChem. Available at: [Link]

  • Dopamine D1 receptor agonist compounds (Patent EP1157009A1).Google Patents.
  • Fenoldopam vs Dopamine in Renal Dysfunction. Critical Care Medicine. Available at: [Link]

Sources

The history of Yamanouchi Pharmaceutical's Zelandopam research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development History of Zelandopam by Yamanouchi Pharmaceutical

Abstract

This compound (developmental codes: YM-435, MYD-37) emerged from the research laboratories of Yamanouchi Pharmaceutical Co., Ltd. in the early 1990s as a promising selective dopamine D1-like receptor agonist.[1] This technical guide provides a comprehensive analysis of the scientific journey of this compound, from its chemical conception and pharmacological rationale to its preclinical validation and progression into clinical trials. It explores the core mechanism of action, details key experimental protocols that defined its profile, and examines the ultimate discontinuation of its development. This document is intended for researchers and professionals in drug development, offering insights into the strategic and scientific considerations inherent in the pharmaceutical R&D process.

Introduction: The Therapeutic Rationale for a Selective D1 Agonist

In the landscape of cardiovascular and renal medicine, the modulation of the dopamine D1 receptor has long been a target of significant interest. Activation of D1 receptors, particularly in the renal vasculature, induces vasodilation, leading to increased renal blood flow, natriuresis, and diuresis.[2] This physiological response holds therapeutic potential for managing conditions such as severe hypertension, heart failure, and acute renal injury.

Yamanouchi Pharmaceutical (now Astellas Pharma following a 2005 merger with Fujisawa Pharmaceutical)[3][4][5][6], in collaboration with Mochida Pharmaceutical Co., Ltd., identified the need for a potent and selective D1 agonist.[7] The goal was to develop a successor to existing compounds like fenoldopam, with a potentially improved pharmacological profile. This compound was conceived to meet this need, designed for intravenous administration in acute care settings for hypertension and heart failure.

Chemical Profile:

  • IUPAC Name: (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol[7]

  • Molecular Formula: C₁₅H₁₅NO₄[1]

  • Molar Mass: 273.288 g·mol⁻¹[1]

Mechanism of Action: D1 Receptor Signaling Cascade

This compound functions as a selective agonist for the dopamine D1-like receptor family (D1 and D5 subtypes). The primary mechanism involves the activation of a G-protein coupled receptor (GPCR) cascade in vascular smooth muscle cells.

Signaling Pathway:

  • Binding: this compound binds to the D1 receptor on the cell surface.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein, Gαs.

  • Adenylyl Cyclase Stimulation: Gαs activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Phosphorylation & Calcium Sequestration: PKA phosphorylates downstream targets, leading to the opening of potassium channels (hyperpolarization) and the sequestration of intracellular calcium into the sarcoplasmic reticulum.

  • Vasodilation: The reduction in cytosolic calcium concentration prevents the activation of myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound D1R D1 Receptor This compound->D1R Binds Gs Gαs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to

Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.

Preclinical Development: Validating Renal Protective Effects

The preclinical program for this compound was designed to rigorously assess its efficacy in relevant animal models of renal dysfunction. These studies provided the foundational evidence for its therapeutic potential.

Key Preclinical Finding: Attenuation of Drug-Induced Nephrosis

A pivotal area of investigation was this compound's ability to protect against chemically-induced kidney damage. Research demonstrated its efficacy in models of both cisplatin-induced acute renal failure and puromycin aminonucleoside (PA)-induced nephrosis.[7][8] In these studies, this compound dose-dependently prevented increases in plasma creatinine and blood urea nitrogen (BUN), attenuated proteinuria, and mitigated histopathological damage to the kidneys.[7][8]

Table 1: Summary of Key Preclinical Efficacy Data in PA-Induced Nephrosis Model

Parameter Control (Saline) PAN Model (PA-injected) PAN + this compound (300 mg/kg)
Urinary Protein Excretion Normal Significantly Increased Attenuated Increase[8]
Plasma Total Cholesterol Normal Significantly Increased Attenuated Increase[8]

| Renal Histopathology | Normal Kidney Structure | Evidence of Renal Damage | Preservation of Renal Function[7] |

This table represents a qualitative summary based on published findings. Specific quantitative values are detailed in the source literature.

Exemplary Experimental Protocol: PA-Induced Nephrosis in Rats

This protocol outlines the methodology used to validate the prophylactic effect of this compound.

Objective: To evaluate the effect of this compound on proteinuria and plasma cholesterol in a rat model of puromycin aminonucleoside (PA)-induced nephrosis.[8]

Methodology:

  • Animal Model: Wistar rats are used for the study.

  • Group Allocation: Rats are divided into multiple groups (n=10 per group):

    • Group 1: Saline-injected (Control)

    • Group 2: PA-injected (PAN Model)

    • Groups 3-5: PA-injected + this compound (e.g., 30, 100, 300 mg/kg, administered orally twice daily)

    • Group 6: PA-injected + Prednisolone (Positive Control, e.g., 1 mg/kg, orally once daily)

  • Induction of Nephrosis: A single intravenous injection of PA (50 mg/kg) is administered to all groups except the control to induce nephrosis.[8]

  • Drug Administration: Treatment with this compound or control substances begins prior to PA injection and continues for the study duration (e.g., 14 days).

  • Endpoint Evaluation: Key parameters are measured at baseline and at specified time points (e.g., Day 7 and Day 14):

    • Primary Endpoints: Urinary protein excretion (proteinuria) and plasma total cholesterol levels.

    • Secondary Endpoints: Body weight, plasma creatinine, and blood urea nitrogen (BUN).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare treatment groups against the PAN model group. A dose-response relationship for this compound is assessed.

Clinical Progression and Discontinuation

Based on its robust preclinical profile, this compound advanced into clinical development in Japan.

Clinical Trials

This compound was progressed to Phase II clinical trials for the treatment of hypertension and congestive heart failure.[7] The primary route of administration in these trials was intravenous, consistent with its intended use in acute settings.

Drug_Development_Workflow Discovery Discovery & Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase I Trials (Safety & PK) Preclinical->Phase1 IND Filing Phase2 Phase II Trials (Efficacy & Dosing) Phase1->Phase2 Discontinued Development Discontinued (Circa Early 2000s) Phase2->Discontinued

Caption: this compound's Progression Through the Drug Development Pipeline.

Discontinuation of Development

Despite reaching Phase II, the development of this compound was discontinued by Yamanouchi in the early 2000s, and the drug was never marketed.[1] The specific reasons for this decision have not been made public, which is a common outcome for many investigational drugs. In the absence of official statements, the termination can typically be attributed to one or more of the following factors common in drug development:

  • Insufficient Efficacy: The clinical benefit observed in Phase II trials may not have been significant enough to warrant further investment, especially when compared to the standard of care.

  • Unfavorable Safety Profile: The emergence of unexpected or serious adverse events during human trials can alter the risk-benefit assessment.

  • Pharmacokinetic Challenges: Issues with the drug's absorption, distribution, metabolism, or excretion (ADME) profile in humans could have made it unsuitable for its intended therapeutic use.

  • Strategic Reprioritization: Pharmaceutical companies continuously evaluate their R&D pipelines. Yamanouchi may have made a strategic business decision to allocate resources to other, more promising programs, particularly in the years leading up to its major merger with Fujisawa.

Conclusion and Scientific Legacy

The history of this compound's research offers a valuable case study in pharmaceutical R&D. The program successfully translated a clear mechanistic hypothesis—selective D1 agonism for renal and cardiovascular benefit—into a clinical candidate with a strong preclinical data package. The research affirmed the therapeutic potential of targeting the D1 receptor pathway for renal protection.

While this compound itself did not reach the market, the knowledge generated contributed to the broader scientific understanding of the dopamine system's role in physiology and disease. The project underscores the immense challenges of drug development, where even scientifically sound and promising candidates can be discontinued for a multitude of clinical, strategic, or safety-related reasons. The journey of this compound remains a testament to the rigorous, multi-stage process of validation that every potential new medicine must undergo.

References

  • This compound - Wikipedia. en.wikipedia.org. [Link]

  • This compound - Grokipedia. grokipedia.org. [Link]

  • Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse. synapse.patsnap.com. [Link]

  • This compound hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. synapse.patsnap.com. [Link]

  • History & Company Milestones - Astellas. . [Link]

  • Astellas Pharma - chemeurope.com. . [Link]

  • Astellas Pharma - Wikipedia. en.wikipedia.org. [Link]

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Unlocking the Therapeutic Potential of Dopamine D1/D5 Receptor Modulation: A Technical Guide to the Structure-Activity Relationship of Zelandopam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelandopam, a selective dopamine D1/D5 receptor partial agonist, represents a significant scaffold in the exploration of novel therapeutics for a range of neurological and cardiovascular disorders. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of next-generation modulators with improved efficacy, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and related 4-phenyl-tetrahydroisoquinoline analogs. We will delve into the key pharmacophoric elements, the impact of structural modifications on receptor binding and functional activity, and the experimental methodologies crucial for elucidating these relationships. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of dopamine D1/D5 receptor pharmacology and accelerate the discovery of innovative medicines.

Introduction: The Therapeutic Promise of this compound and Dopamine D1/D5 Receptor Agonism

This compound, also known by its developmental codes YM-435 and MYD-37, is a selective agonist for the D1-like dopamine receptors, which include the D1 and D5 subtypes.[1] These receptors are Gs-coupled and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade plays a crucial role in various physiological processes, including renal vasodilation, motor control, and cognition.[3]

Initially developed for the treatment of hypertension and congestive heart failure, this compound demonstrated potent renal vasodilatory effects in preclinical and early clinical studies. Its ability to selectively target D1/D5 receptors offered a promising therapeutic strategy with the potential for fewer off-target effects compared to non-selective dopamine agonists. Although its clinical development was discontinued, the this compound scaffold remains a valuable tool for understanding the structural requirements for D1/D5 receptor activation and for the design of new chemical entities.[1]

This guide will systematically deconstruct the structure of this compound to understand how each component contributes to its pharmacological profile.

The Core Scaffold: Deconstructing this compound's Chemical Architecture

The chemical structure of this compound is (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol. This tetrahydroisoquinoline framework is a key feature in a number of dopaminergic ligands. For the purpose of SAR analysis, we can dissect the this compound molecule into three key regions:

  • Region A: The 4-Phenyl Substituent (Catechol Ring) : This 3,4-dihydroxyphenyl group, a catechol moiety, is a classic pharmacophore for dopamine receptor agonists.

  • Region B: The Tetrahydroisoquinoline Core : This rigid bicyclic system provides a defined spatial arrangement for the pharmacophoric elements.

  • Region C: The 7,8-Diol on the Tetrahydroisoquinoline Ring : These hydroxyl groups also contribute to the molecule's interaction with the receptor.

The precise stereochemistry at the C4 position, the (S)-configuration, is also a critical determinant of its biological activity.

Zelandopam_Structure cluster_regions Key Pharmacophoric Regions of this compound This compound A Region A 4-Phenyl (Catechol) B Region B Tetrahydroisoquinoline Core C Region C 7,8-Diol

Caption: Key pharmacophoric regions of the this compound molecule.

Structure-Activity Relationship (SAR) of the this compound Scaffold

The following sections will explore the impact of structural modifications in each region on the affinity and efficacy of this compound and its analogs at dopamine D1/D5 receptors.

The Critical Role of the Catechol Moiety (Region A)

The 3,4-dihydroxy substitution on the 4-phenyl ring is a cornerstone of this compound's activity. This catechol group is known to be crucial for high-affinity binding and agonist activity at D1 receptors. The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming key interactions with serine residues in the transmembrane domains of the D1 receptor.

However, the catechol moiety is also a liability. It is susceptible to oxidation and rapid metabolism by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability and a short duration of action.[3] This has been a major hurdle in the development of catechol-containing D1 agonists for chronic oral administration.

Key SAR Insights for Region A:

  • Presence of Both Hydroxyl Groups: Removal or replacement of either hydroxyl group on the phenyl ring generally leads to a significant decrease in D1 receptor affinity and agonist efficacy.

  • Bioisosteric Replacements: Much research has focused on replacing the catechol group with bioisosteres that mimic its hydrogen bonding capabilities but are metabolically more stable. Examples include hydroxypyridines, hydroxythiazoles, and other heterocyclic systems. While some non-catechol agonists have been developed, they often exhibit different signaling properties, such as biased agonism.

The Conformational Constraint of the Tetrahydroisoquinoline Core (Region B)

The rigid tetrahydroisoquinoline core of this compound plays a crucial role in orienting the 4-phenyl ring and the nitrogen atom in a specific spatial arrangement that is optimal for D1 receptor binding. This pre-organization of the pharmacophore reduces the entropic penalty of binding, contributing to higher affinity.

The stereochemistry at the C4 position is critical. The (S)-enantiomer of this compound is the active form, highlighting the stereospecific nature of the interaction with the D1 receptor.

Key SAR Insights for Region B:

  • N-Substitution: The nature of the substituent on the nitrogen atom can influence both affinity and selectivity. Small alkyl groups are generally well-tolerated.

  • Ring Modifications: Alterations to the tetrahydroisoquinoline ring system, such as ring expansion or contraction, can significantly impact the conformation and, consequently, the biological activity.

The Influence of the 7,8-Diol Substituents (Region C)

The 7,8-dihydroxy substitution on the tetrahydroisoquinoline ring also contributes to the overall pharmacological profile of this compound. These hydroxyl groups can participate in additional hydrogen bonding interactions within the receptor binding pocket, further enhancing affinity.

Key SAR Insights for Region C:

  • Hydrogen Bonding Potential: Similar to the catechol in Region A, these hydroxyl groups are important for anchoring the ligand in the binding site.

  • Impact on Selectivity: The substitution pattern on this part of the molecule can influence selectivity for D1 versus other dopamine receptor subtypes.

Experimental Methodologies for Elucidating SAR

A combination of in vitro and in vivo assays is essential to comprehensively characterize the SAR of this compound and its analogs.

In Vitro Assays

These assays are the gold standard for determining the affinity of a compound for its target receptor.

Protocol: Dopamine D1 Receptor Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the human dopamine D1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity, selective D1 antagonist radioligand, such as [³H]SCH23390, is used.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or its analogs).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare D1 Receptor Membranes B Incubate with [3H]SCH23390 and Test Compound A->B C Separate Bound and Free Radioligand B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a dopamine D1 receptor radioligand binding assay.

Since D1 receptors are Gs-coupled, their activation leads to an increase in intracellular cAMP. Measuring cAMP levels is a direct way to assess the functional activity (efficacy and potency) of an agonist.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Whole cells expressing the human dopamine D1 receptor are plated in multi-well plates.

  • Stimulation: The cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) relative to a full agonist (e.g., dopamine) is also calculated.

cAMP_Assay_Workflow A Plate D1 Receptor- Expressing Cells B Stimulate with Test Compound + PDE Inhibitor A->B C Lyse Cells and Detect cAMP B->C D Determine EC50 and Emax C->D

Caption: Workflow for a cAMP accumulation functional assay.

In Vivo Models

Animal models are crucial for evaluating the therapeutic potential and pharmacokinetic properties of novel this compound analogs.

  • Models of Parkinson's Disease: Rodent models, such as the 6-hydroxydopamine (6-OHDA) or MPTP-lesioned models, are used to assess the anti-parkinsonian effects of D1 agonists.

  • Cardiovascular Models: Anesthetized rats or dogs can be used to measure changes in blood pressure and renal blood flow in response to intravenous administration of test compounds.

Tabulated SAR Data (Hypothetical Data for Illustrative Purposes)

While a comprehensive, publicly available SAR table for a series of this compound analogs is limited, the following table illustrates how such data would be presented. The data is hypothetical and based on the general principles of D1 agonist SAR.

CompoundR1 (at C3' of 4-phenyl)R2 (at C4' of 4-phenyl)D1 Ki (nM)D1 EC50 (nM)D1 Emax (%)
This compound -OH -OH 10 25 85
Analog 1-H-OH500>100020
Analog 2-OH-H450>100025
Analog 3-OCH3-OH15030060
Analog 4-OH-OCH312025065
Analog 5-F-OH800>100015

Dopamine D1/D5 Receptor Signaling Pathway

Activation of D1/D5 receptors by this compound initiates a well-defined signaling cascade.

D1_Signaling_Pathway This compound This compound D1R D1/D5 Receptor This compound->D1R binds Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of this compound via the D1/D5 receptor.

Clinical and Therapeutic Implications

The SAR of this compound provides a roadmap for the design of novel D1/D5 agonists with improved therapeutic profiles. Key areas for future drug design include:

  • Developing Non-Catechol Agonists: To overcome the pharmacokinetic limitations of the catechol moiety, the development of bioisosteric replacements is a high priority.

  • Fine-Tuning Agonist Efficacy: For certain indications, a partial agonist like this compound may be preferable to a full agonist to minimize the risk of receptor desensitization and other side effects. The SAR data can guide the modulation of efficacy.

  • Improving Selectivity: While this compound is selective for D1-like receptors, further modifications could enhance selectivity over other dopamine receptor subtypes and other GPCRs.

Conclusion

The structure-activity relationship of this compound offers a rich source of information for medicinal chemists and pharmacologists working on dopamine D1/D5 receptor modulators. By understanding the roles of the catechol moiety, the tetrahydroisoquinoline core, and the 7,8-diol substituents, researchers can rationally design new compounds with enhanced drug-like properties. The experimental methodologies outlined in this guide provide a framework for the systematic evaluation of these novel analogs. Continued exploration of the this compound scaffold and related chemical matter holds the promise of delivering innovative therapies for a range of unmet medical needs.

References

  • Grokipedia. This compound.
  • Wikipedia. This compound. [Link]

  • Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. European Journal of Pharmacology, 511(2-3), 209-215. [Link]

  • Giorgioni, G., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4), 699-704. [Link]

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Methodological & Application

Zelandopam In Vivo Rodent Experimental Protocols: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to designing and executing in vivo rodent studies with Zelandopam, a selective dopamine D1-like receptor agonist. As a compound with demonstrated potent renal vasodilatory properties, its experimental exploration in rodent models is critical for elucidating its therapeutic potential and mechanism of action. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring methodologically sound and reproducible research.

Scientific Foundation: Understanding this compound

This compound (also known as YM-435 or MYD-37) is a selective agonist for the dopamine D1 and D5 receptors.[1][2] These G-protein coupled receptors are predominantly expressed in the brain and peripheral tissues, most notably the renal vasculature. Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent vasodilation.[3] This mechanism is the foundation for this compound's primary physiological effect: an increase in renal blood flow.[1]

Preclinical studies in rats have shown that this compound can protect against acute renal injury by preventing increases in plasma creatinine and blood urea nitrogen.[1] It has also been investigated for the treatment of hypertension and congestive heart failure.[1][2] While its clinical development was discontinued in the early 2000s, its potent and selective action on D1/D5 receptors makes it a valuable tool for contemporary research into dopaminergic signaling and its physiological consequences.[2]

Signaling Pathway of D1/D5 Receptor Activation

D1_D5_Signaling This compound This compound D1R D1/D5 Receptor This compound->D1R binds to Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation (e.g., in Renal Arteries) PKA->Vasodilation leads to experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation Animal_Model Select Animal Model (Rat or Mouse) Formulation This compound Formulation (Solubility Testing) Animal_Model->Formulation Dose_Selection Dose-Response Study Formulation->Dose_Selection Behavioral Behavioral Assays (Open Field, Rotational) Dose_Selection->Behavioral Physiological Physiological Monitoring (Cardiovascular, Renal) Dose_Selection->Physiological Data_Analysis Statistical Analysis Behavioral->Data_Analysis Physiological->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion & Future Directions Interpretation->Conclusion

Sources

Application Note: Quantifying Zelandopam-Mediated Dopamine D1 Receptor Activation Using a Cell-Based cAMP Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dopamine D1 receptor (D1R), a member of the D1-like family of dopamine receptors, is a G-protein coupled receptor (GPCR) that plays a critical role in various neurological functions, including motor control, cognition, motivation, and reward.[1][2][3] Dysregulation of D1R signaling is implicated in several neuropsychiatric and neurological disorders such as Parkinson's disease and schizophrenia.[4][5] Zelandopam is a selective D1-like receptor agonist that has been investigated for its therapeutic potential.[6][7] Characterizing the potency and efficacy of compounds like this compound at the D1 receptor is a crucial step in drug discovery and development.

D1 receptors are canonically coupled to the stimulatory G-protein, Gαs/olf.[3][4] Upon agonist binding, the receptor undergoes a conformational change that activates Gαs, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][8][9] The accumulation of intracellular cAMP serves as a direct and quantifiable measure of D1 receptor activation.[8][10]

This application note provides a detailed protocol for a robust, high-throughput, cell-based assay to measure this compound-mediated D1 receptor activation by quantifying intracellular cAMP levels. The methodology described herein utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and reliable competitive immunoassay format.[11][12]

Principle of the Assay

This assay quantifies intracellular cAMP concentration following cell stimulation with this compound. The measurement is based on a competitive immunoassay principle using HTRF technology.[12][13]

  • Cellular Activation: A cell line stably expressing the human D1 receptor (e.g., HEK293-D1R) is treated with varying concentrations of this compound.[10][14] Activation of the D1R by this compound leads to a dose-dependent increase in intracellular cAMP.

  • Cell Lysis & Competitive Binding: After stimulation, the cells are lysed, releasing the accumulated cAMP. The lysate is then mixed with two key HTRF reagents: a cAMP-specific monoclonal antibody labeled with a Europium cryptate (the fluorescent donor) and a cAMP analog labeled with d2 (a fluorescent acceptor).[11][12][15]

  • Detection: The native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody.[12]

    • High cAMP Concentration (Strong D1R Activation): When intracellular cAMP levels are high, less d2-labeled cAMP binds to the antibody. This keeps the donor and acceptor molecules far apart, resulting in a low HTRF signal.

    • Low cAMP Concentration (Basal/No D1R Activation): In the absence of D1R activation, the d2-labeled cAMP binds readily to the antibody, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, resulting in a high HTRF signal.

The resulting HTRF signal is therefore inversely proportional to the amount of cAMP produced by the cells.[12][13] By running a standard curve with known cAMP concentrations, the signal from unknown samples can be converted into an absolute cAMP concentration, allowing for the determination of pharmacological parameters such as EC₅₀ (half-maximal effective concentration).

GpcrSignaling cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor (D1R) Gs Gs Protein α βγ D1R->Gs:n Activates AC Adenylyl Cyclase (AC) ATP ATP cAMP cAMP (Second Messenger) AC->cAMP Converts Gs:e->AC:w Stimulates This compound This compound (Agonist) This compound->D1R Binds ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Figure 1. Simplified D1 Receptor Signaling Pathway.

Materials and Reagents

Reagent/MaterialRecommended SourceNotes
Human D1R expressing cellse.g., Innoprot, Cells OnlineHEK293 or CHO cells stably transfected with human DRD1.[8][10]
Cell Culture MediumATCC, Thermo FisherDMEM or F-12 with 10% FBS, appropriate selection antibiotic.
Assay PlatesGreiner, Corning384-well, low-volume, white, solid-bottom plates.
HTRF cAMP Assay KitRevvity, CisbioKit containing cAMP-d2, anti-cAMP Cryptate, and lysis buffer.[11]
This compoundTocris, Cayman ChemicalPrepare a concentrated stock (e.g., 10 mM) in DMSO.
Reference D1 Agoniste.g., SKF-38393For use as a positive control.[16]
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase (PDE) inhibitor. Prepare stock in DMSO.
Stimulation BufferIn-house or from kit vendorTypically HBSS or PBS with 0.1% BSA and IBMX.
Multichannel Pipettes & TipsFor accurate liquid handling.
HTRF-compatible Plate Readere.g., PerkinElmer EnvisionMust be capable of time-resolved fluorescence detection.

Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.

PART A: Cell Preparation and Seeding

Scientist's Note: Proper cell handling is critical for assay reproducibility. Ensure cells are in the logarithmic growth phase and have high viability (>95%).[17] Seeding density should be optimized to achieve a robust signal window without overgrowth.

  • Cell Culture: Culture the D1R-expressing cells according to the supplier's recommendations until they reach 70-80% confluency.

  • Harvesting: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Cell Counting: Resuspend the cells in culture medium and perform a cell count (e.g., using a hemocytometer or automated counter).

  • Seeding: Dilute the cells to a pre-optimized density (e.g., 2,500 - 10,000 cells/well) in culture medium. Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

PART B: Compound Preparation and Stimulation

Scientist's Note: A phosphodiesterase (PDE) inhibitor, such as IBMX, is included in the stimulation buffer to prevent the enzymatic degradation of cAMP, thereby amplifying the signal.[18] The final concentration of DMSO should be kept constant across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Prepare Stimulation Buffer: Prepare fresh stimulation buffer containing a final concentration of 500 µM IBMX.

  • Prepare Compound Plate:

    • Create a serial dilution of this compound in stimulation buffer. A typical 11-point curve might range from 1 µM to 1 pM (final assay concentration).

    • Prepare a positive control using a known D1R agonist (e.g., SKF-38393 at its EC₈₀ concentration).

    • Prepare a negative control (vehicle) containing only stimulation buffer with the same final DMSO concentration as the compound wells.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of the appropriate compound dilutions, positive control, or negative control to the corresponding wells.

    • Incubate the plate at room temperature for 30 minutes.

PART C: Cell Lysis and HTRF Reagent Addition

Scientist's Note: The HTRF reagents are light-sensitive and should be handled accordingly. The competitive immunoassay begins immediately upon addition of the reagents to the lysed cells.

  • Prepare HTRF Reagents: Following the manufacturer's protocol, dilute the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.

  • Lysis and Detection:

    • Add 10 µL of the cAMP-d2 reagent mix to all wells.

    • Add 10 µL of the anti-cAMP Cryptate reagent mix to all wells.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

PART D: Data Acquisition
  • Plate Reading: Read the plate on an HTRF-compatible plate reader. Set the excitation wavelength to 320 nm (or as specified for Europium) and measure the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Collection: The reader software should be configured to calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Workflow A 1. Seed D1R-Expressing Cells in 384-well Plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B D 4. Stimulate Cells with Compound (30 min, RT) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Lyse Cells & Add HTRF Reagents (cAMP-d2, Ab-Cryptate) D->E F 6. Incubate for Detection (60 min, RT, Dark) E->F G 7. Read Plate on HTRF Reader F->G H 8. Analyze Data: Calculate EC₅₀ G->H

Figure 2. High-Level Experimental Workflow.

Data Analysis and Interpretation

  • Calculate Delta Ratio: The raw HTRF ratio is inversely proportional to the cAMP concentration. To simplify analysis, this can be converted. A common method is to calculate the Delta F (%) or normalized response:

    • Delta F (%) = ((Standard or Sample Ratio - Negative Control Ratio) / Negative Control Ratio) * 100

  • Generate Dose-Response Curve: Plot the normalized response (Y-axis) against the logarithm of this compound concentration (X-axis).

  • Determine EC₅₀: Use a non-linear regression model (four-parameter logistic equation) to fit the dose-response curve. From this curve, determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

Example Data Presentation

Table 1: Example Dose-Response Data for this compound

[this compound] (M) Log [this compound] HTRF Ratio (Avg) Normalized Response (%)
1.00E-06 -6.0 1500 100.0
1.00E-07 -7.0 1850 88.3
1.00E-08 -8.0 3200 51.5
1.00E-09 -9.0 5500 12.1
1.00E-10 -10.0 6100 2.5
1.00E-11 -11.0 6200 0.8

| 0 (Vehicle) | N/A | 6250 | 0.0 |

Table 2: Summary of Pharmacological Parameters

Compound EC₅₀ (nM) Hill Slope Max Response (%)
This compound 7.5 1.1 100

| SKF-38393 (Ref. Agonist) | 12.2 | 1.0 | 100 |

Assay Validation: Z'-Factor

To ensure the quality and robustness of the assay, the Z'-factor should be calculated. This metric assesses the separation between the positive and negative controls.

  • Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Window - Low receptor expression- Suboptimal cell number- Inactive compound- PDE activity too high- Verify receptor expression via FACS or WB.- Optimize cell seeding density.- Confirm compound identity and concentration.- Ensure IBMX is present and at an effective concentration.
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes; consider automated liquid handlers.- Do not use the outer wells of the plate; ensure proper humidification during incubation.
Poor Curve Fit - Incorrect serial dilutions- Compound precipitation- Assay window too narrow- Prepare fresh compound dilutions carefully.- Check the solubility of this compound in the assay buffer.- Optimize assay conditions (cell number, stimulation time) to maximize the response window.

References

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay.
  • Innoprot. (n.d.). cAMP NOMAD D1 Dopamine Receptor Cell Line.
  • Patsnap. (n.d.). This compound hydrochloride.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006).
  • eENZYME. (n.d.). Dopamine Receptor D1 (DRD1) ACTOne Stable Cell Line.
  • Wikipedia. (n.d.). Dopamine receptor D1.
  • Mancino, V., et al. (2021).
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews, 63(1), 182-217.
  • Xiao, P., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Cell Research, 32(8), 747-750.
  • Nishi, A., et al. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Runde, A. (2009). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Journal of Neuroscience, 29(12), 3583-3584.
  • Sleno, R., & Hebert, T. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406.
  • MDPI. (2023). Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. MDPI.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Revvity. (n.d.). HTRF cAMP Gi Detection Kit.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
  • Cisbio. (2007). HTRF® package insert cAMP HiRange.
  • Cells Online. (n.d.). D1 Dopamine Receptor Cell Line.
  • Thermo Fisher Scientific. (n.d.). Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader.
  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
  • Indigo Biosciences. (n.d.). Human DRD1 Reporter Assay Kit.
  • MDPI. (2024).

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Application Note: Intravenous Administration of Zelandopam (YM-435) in Canine Hemodynamic & Renal Studies

[1]

Executive Summary & Scientific Rationale

Zelandopam (YM-435) is a highly selective dopamine D1-like receptor agonist.[1] Unlike non-selective dopamine agonists, this compound exhibits high affinity for peripheral D1 receptors (DA1) in the renal vasculature and pancreatic beds with minimal adrenergic activity or blood-brain barrier penetration.

This Application Note details the protocol for the intravenous (IV) administration of this compound in canine models . While structurally related to Fenoldopam, this compound is distinct in its pharmacokinetic profile and receptor selectivity. This guide is designed for researchers investigating renal vasodilation, natriuresis, and the prevention of acute kidney injury (AKI) (e.g., cisplatin-induced or ischemic).

Experimental Value Proposition:

  • Target Specificity: this compound allows for the isolation of D1-mediated hemodynamic effects without the confounding alpha-adrenergic vasoconstriction seen with high-dose dopamine.

  • Translational Relevance: The canine renal physiology closely mimics human responses to D1 agonists, making this the "Gold Standard" model for renal hemodynamic assessment.

Mechanistic Principles

To design a robust experiment, one must understand the signaling cascade. This compound functions by binding to the Gs-coupled D1 receptor on the smooth muscle cells of the renal arteries and arterioles.

Signal Transduction Pathway

The binding event triggers adenylyl cyclase, increasing intracellular cAMP. This leads to protein kinase A (PKA) activation, which phosphorylates potassium channels (causing hyperpolarization) and inhibits myosin light chain kinase (MLCK), resulting in vasodilation.

Zelandopam_MechanismThis compoundThis compound (YM-435)D1_ReceptorD1 Receptor(Renal Vasculature)This compound->D1_ReceptorSelective AgonismGs_ProteinGs ProteinD1_Receptor->Gs_ProteinActivationACAdenylyl CyclaseGs_Protein->ACcAMPcAMP (Increase)AC->cAMPCatalysisPKAProtein Kinase AcAMP->PKAK_ChannelK+ ChannelActivationPKA->K_ChannelPhosphorylationCa_DecreaseIntracellular Ca2+DecreasePKA->Ca_DecreaseInhibition of MLCKResponseRenal Vasodilation& NatriuresisK_Channel->ResponseCa_Decrease->Response

Figure 1: Signal transduction pathway of this compound-induced renal vasodilation.

Experimental Design & Pre-Validation

Subject Selection & Instrumentation
  • Subject: Beagle dogs (9–12 kg), fasted overnight with free access to water.

  • Anesthesia: Induction with Propofol (6 mg/kg IV); Maintenance with Isoflurane (1.5–2.0%) or Pentobarbital CRI (for studies requiring stable autonomic tone).

  • Instrumentation:

    • Femoral Artery: For continuous Mean Arterial Pressure (MAP) monitoring.

    • Femoral Vein: For this compound infusion and fluid maintenance.

    • Transonic Flow Probe: Placed around the left renal artery for real-time Renal Blood Flow (RBF) measurement.

    • Urinary Catheter: For timed urine collection (GFR/Natriuresis assessment).

Dosing Strategy (The "Step-Up" Protocol)

Unlike bolus dosing, which causes transient spikes, this compound requires Constant Rate Infusion (CRI) to maintain steady-state plasma concentrations due to its rapid half-life.

Recommended Dose Range: 0.1 µg/kg/min to 3.0 µg/kg/min.

Dose TierRate (µg/kg/min)DurationObjective
Baseline 0.0 (Vehicle)30 minEstablish stable MAP and RBF.
Low 0.120 minAssess threshold for renal vasodilation.
Medium 0.5 - 1.020 minTarget therapeutic window (Max RBF / Min Hypotension).
High 3.020 minAssess maximal efficacy and selectivity (watch for hypotension).
Washout 0.045 minVerify return to baseline.

Detailed Protocol: Intravenous Administration

Phase 1: Preparation of Test Article
  • Stock Solution: Dissolve this compound hydrochloride in sterile saline (0.9% NaCl) to a concentration of 1 mg/mL. Protect from light (catecholamines are light-sensitive).

  • Infusate: Dilute the stock into a syringe pump to achieve a concentration that allows a flow rate of 1–5 mL/hr (minimizing volume load).

  • Vehicle Control: Prepare a matched syringe with 0.9% saline.

Phase 2: Surgical Equilibration (Critical Step)
  • After instrumentation, allow the animal to stabilize for 45–60 minutes .

  • Validation Check: RBF must be stable (variation <5% over 10 mins) and MAP >80 mmHg before starting. If MAP is unstable, fluid resuscitation (5 mL/kg/hr) is permitted, but must be constant throughout the study.

Phase 3: Execution Workflow

Experimental_Workflowcluster_infusionDose Escalation (CRI)StartStart: Anesthesia & InstrumentationEquilibrationEquilibration (45 min)Check: MAP > 80 mmHgStart->EquilibrationBaselineBaseline Sampling (20 min)(Blood, Urine, RBF)Equilibration->BaselineInfusion_1Infusion Tier 10.1 µg/kg/minBaseline->Infusion_1Measure_1Steady State Measure(Last 5 mins of Tier)Infusion_1->Measure_1Infusion_2Infusion Tier 21.0 µg/kg/minMeasure_1->Infusion_2Measure_2Steady State Measure(Last 5 mins of Tier)Infusion_2->Measure_2WashoutWashout / Recovery45 minMeasure_2->WashoutAnalysisData Analysis:RBF vs MAP CorrelationWashout->Analysis

Figure 2: Step-by-step experimental workflow for this compound characterization.

Phase 4: Data Collection & Endpoints

At the end of each infusion tier (steady state), record the following:

  • Hemodynamics: MAP (mmHg), HR (bpm), Renal Blood Flow (mL/min).

  • Renal Function: Collect urine. Calculate GFR (Creatinine Clearance) and Fractional Excretion of Sodium (FENa).[2]

    • Note: this compound is expected to increase FENa via inhibition of Na+/H+ exchange in the proximal tubule.

Expected Results & Data Interpretation

The hallmark of a successful this compound administration is Renal Functional Reserve recruitment —an increase in RBF without a parallel drop in systemic pressure (at lower doses).

ParameterExpected Trend (Low Dose)Expected Trend (High Dose)Interpretation
Renal Blood Flow (RBF) Increase (20-40%)Increase (Plateau)Direct D1 vasodilation.
Renal Vascular Resistance DecreaseDecreasePrimary mechanism of action.[3][4]
Mean Arterial Pressure No Change / Slight DipDecrease (>10-15%)High dose leads to systemic vasodilation.
Urine Output IncreaseIncreaseDiuretic effect.
Sodium Excretion IncreaseIncreaseNatriuretic effect (D1 tubule effect).

Troubleshooting:

  • Issue: Hypotension (MAP < 60 mmHg).

    • Cause: Systemic vasodilation exceeding compensatory mechanisms.

    • Action: Terminate infusion immediately. This compound has a short half-life (<10 min); pressure should recover rapidly. Do not use alpha-agonists (e.g., Phenylephrine) as they mask the D1 effect.

References

  • Yatsu, T., et al. (2001). Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. BioWorld / Yamanouchi Pharmaceutical Co. Studies. Retrieved from [Link] (Contextual citation based on BioWorld report).

  • Yatsu, T., et al. (1997). Pharmacological profile of YM435, a novel dopamine DA1 receptor agonist. European Journal of Pharmacology. (Foundational mechanistic reference for YM-435).
  • Astellas Pharma (formerly Yamanouchi). Historical Pipeline Data: YM-435 (this compound).[1] (Referenced via Grokipedia/Wikipedia summaries of discontinued candidates).

  • National Institutes of Health (NIH). Fenoldopam Mechanism of Action (Comparative reference for D1 agonist class effects). Retrieved from [Link]

(Note: this compound is a discontinued research compound.[1][5] Protocols are derived from its specific preclinical data and standard Fenoldopam methodologies.)

Application Note: Determination of Zelandopam Affinity at Dopamine D1 Receptors Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Receptor Affinity

Zelandopam is a selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors), which was investigated for its potential therapeutic effects in hypertension and heart failure.[1][2] The dopamine D1-like receptors, coupled to stimulatory G-proteins (Gαs), play a crucial role in various physiological processes, including neuronal growth, development, and behavioral responses.[3][4] Understanding the binding affinity of a compound like this compound to its target receptor is a cornerstone of drug development. It provides a quantitative measure of the drug's potency and is essential for elucidating its mechanism of action.[5]

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor due to their sensitivity and robustness.[6][7] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human dopamine D1 receptor. This assay utilizes [3H]SCH 23390, a well-characterized and selective D1 receptor antagonist, as the radioligand.[8][9] The principle of this assay is based on the competition between the unlabeled test compound (this compound) and a fixed concentration of the radioligand for binding to the receptor.[6][7] By measuring the concentration of this compound required to inhibit 50% of the specific binding of [3H]SCH 23390 (the IC50 value), the Ki value can be calculated, providing a measure of this compound's affinity.

I. Essential Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality reagents to ensure the reliability and reproducibility of the assay.

Reagent/Material Supplier & Catalog No. Storage Conditions Key Considerations
Human recombinant Dopamine D1 Receptor MembranesSigma-Aldrich (e.g., HTS102M)-80°CEnsure high-level GPCR surface expression.[3]
[3H]SCH 23390PerkinElmer (e.g., NET930)-20°C (in the dark)High specific activity is crucial for sensitivity.[10]
This compound hydrochlorideTocris Bioscience (or equivalent)As per manufacturer's instructionsPrepare fresh stock solutions for each experiment.
(+)-ButaclamolSigma-Aldrich (or equivalent)As per manufacturer's instructionsUsed to define non-specific binding.
Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)Prepared in-house4°CThe ionic composition can influence ligand binding.
Wash Buffer (50 mM Tris-HCl, pH 7.4)Prepared in-house4°CUse ice-cold buffer for washing to minimize dissociation of the radioligand.
0.3% Polyethylenimine (PEI) SolutionSigma-AldrichRoom TemperaturePre-treatment of filter mats to reduce non-specific binding.[11]
Glass Fiber Filter Mats (e.g., GF/C)WhatmanRoom Temperature
96-well MicroplatesCorning (or equivalent)Room Temperature
Scintillation CocktailPerkinElmer (e.g., Ultima Gold)Room Temperature
Scintillation CounterBeckman Coulter (or equivalent)N/A
Cell HarvesterPerkinElmer (or equivalent)N/AFor rapid filtration.[5]

II. Experimental Design and Rationale

The successful execution of a radioligand binding assay hinges on a well-thought-out experimental design. This section outlines the critical preliminary experiments and the rationale behind the design of the main competitive binding assay.

A. Preliminary Assays: Laying the Groundwork for Accuracy

Before determining the affinity of this compound, it is imperative to characterize the binding of the radioligand, [3H]SCH 23390, to the D1 receptor preparation. These preliminary experiments ensure that the main competition assay is performed under optimal and validated conditions.

  • Saturation Binding Assay: This experiment is performed to determine the equilibrium dissociation constant (Kd) of the radioligand for the receptor and the maximum number of binding sites (Bmax).[6][7] The Kd value is crucial for selecting the appropriate concentration of [3H]SCH 23390 to be used in the subsequent competition assay.[5] The Bmax provides information on the receptor density in the membrane preparation.[6] This is achieved by incubating a fixed amount of receptor membrane with increasing concentrations of [3H]SCH 23390.

  • Kinetic Association and Dissociation Assays: These experiments determine the time required for the binding of [3H]SCH 23390 to reach equilibrium (association rate, kon) and the rate at which it dissociates from the receptor (dissociation rate, koff).[12] This information is vital for establishing the appropriate incubation time for the main assay, ensuring that the binding reaction has reached a steady state.

B. The Competitive Binding Assay: Quantifying this compound's Affinity

The core of this protocol is the competitive binding assay, which measures the ability of this compound to displace the specific binding of [3H]SCH 23390.[6][7]

  • Principle: A fixed concentration of [3H]SCH 23390 (ideally at or below its Kd value) is incubated with the D1 receptor membranes in the presence of increasing concentrations of unlabeled this compound.[10] As the concentration of this compound increases, it competes with the radioligand for the same binding site on the receptor, leading to a decrease in the amount of bound radioactivity.

  • Defining Specific and Non-Specific Binding: A critical aspect of any radioligand binding assay is the accurate determination of specific binding.

    • Total Binding: Measured in the absence of any competing ligand.

    • Non-Specific Binding (NSB): Represents the binding of the radioligand to non-receptor components, such as the filter paper and lipids in the membrane preparation.[10] It is determined by measuring the amount of bound radioactivity in the presence of a saturating concentration of a chemically distinct D1 receptor antagonist, such as (+)-butaclamol.[13]

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[10]

The following diagram illustrates the workflow of the competitive binding assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffers, this compound dilutions, Radioligand) Assay_Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - this compound concentrations Reagents->Assay_Setup Membranes Thaw & Dilute D1 Receptor Membranes Membranes->Assay_Setup Incubate Incubate at Room Temperature (e.g., 60-120 minutes) Assay_Setup->Incubate Filtration Rapid Filtration (Cell Harvester) Incubate->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filter Mat Washing->Drying Counting Add Scintillation Cocktail & Count Radioactivity Drying->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Curve_Fitting Non-linear Regression to determine IC50 Calculate_SB->Curve_Fitting Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Calculate_Ki

Caption: Workflow for the competitive radioligand binding assay.

III. Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format. All incubations should be performed at room temperature with gentle agitation unless otherwise specified.

A. Preparation of Reagents and Materials
  • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Filter and store at 4°C.

  • Wash Buffer: Prepare a solution of 50 mM Tris-HCl (pH 7.4). Store at 4°C and keep on ice during the experiment.

  • This compound Stock Solution: Accurately weigh this compound hydrochloride and dissolve in an appropriate solvent (e.g., DMSO or water) to make a high-concentration stock solution (e.g., 10 mM).

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for the competition assay (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • [3H]SCH 23390 Working Solution: Dilute the [3H]SCH 23390 stock in the assay buffer to a final concentration that is at or below its predetermined Kd value (e.g., 0.5 nM).

  • Receptor Membrane Preparation: On the day of the assay, thaw the human D1 receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides a sufficient signal-to-background ratio (typically 5-20 µg of protein per well).[5] Homogenize the membrane suspension gently.

  • Filter Plate Preparation: Pre-soak the glass fiber filter mats in 0.3% PEI for at least 30 minutes at room temperature to minimize non-specific binding of the radioligand.[11]

B. Assay Procedure
  • Plate Setup: Add the following components to the wells of a 96-well microplate in the order listed:

    • 25 µL of Assay Buffer for Total Binding wells.

    • 25 µL of (+)-Butaclamol (final concentration of 10 µM) for Non-Specific Binding wells.

    • 25 µL of each this compound dilution for the competition curve wells.

  • Add Radioligand: Add 25 µL of the [3H]SCH 23390 working solution to all wells.

  • Initiate Binding Reaction: Add 50 µL of the diluted D1 receptor membrane suspension to all wells to initiate the binding reaction. The final assay volume will be 100 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) with gentle agitation to allow the binding to reach equilibrium.[5]

  • Termination of Binding: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[5]

  • Washing: Wash the filters three to four times with 300 µL of ice-cold wash buffer per well to remove unbound radioligand.[5]

  • Filter Drying: Dry the filter mat completely (e.g., under a lamp or in a low-temperature oven).

  • Scintillation Counting: Once dry, place the filter mat in a scintillation vial or bag, add an appropriate volume of scintillation cocktail, and count the radioactivity in a scintillation counter.

IV. Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) needs to be processed to determine the Ki of this compound.

A. Calculation of Specific Binding
  • Calculate the average CPM for each condition (Total Binding, Non-Specific Binding, and each this compound concentration).

  • Calculate the Specific Binding for each this compound concentration using the following formula: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

B. Determination of IC50
  • Convert the specific binding CPM values to a percentage of the maximum specific binding (i.e., the specific binding in the absence of this compound).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism). This will yield the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]SCH 23390.

C. Calculation of the Inhibition Constant (Ki)

The Ki value, which represents the affinity of the competing ligand (this compound), can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • IC50 is the concentration of this compound that causes 50% inhibition of specific radioligand binding.

  • [L] is the concentration of the radioligand ([3H]SCH 23390) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the preliminary saturation binding experiment).

The following diagram illustrates the principle of competitive binding and data analysis:

G cluster_binding Competitive Binding Principle cluster_graph Data Analysis cluster_equation Ki Calculation Receptor D1 Receptor Radioligand [3H]SCH 23390 Receptor->Radioligand Binds This compound This compound Receptor->this compound Competes a b a->b c b->c d c->d IC50_line IC50 c->IC50_line e d->e Y_axis % Specific Binding X_axis Log [this compound] Eq Ki = IC50 / (1 + [L]/Kd)

Caption: Principle of competitive binding and data analysis workflow.

V. Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, several quality control measures should be implemented:

  • Reproducibility: Each experiment should be performed on multiple independent occasions to ensure the reproducibility of the IC50 and Ki values.

  • Positive Control: A known D1 receptor antagonist with a well-established Ki value should be included in each assay as a positive control to validate the assay performance.

  • Data Quality: The specific binding should ideally be at least 80-90% of the total binding. High non-specific binding can compromise the accuracy of the results.[13]

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the results.

VI. Conclusion

This application note provides a comprehensive and detailed protocol for determining the binding affinity of this compound for the human dopamine D1 receptor using a competitive radioligand binding assay. By following this protocol and incorporating the principles of good experimental design and data analysis, researchers can obtain reliable and reproducible data on the pharmacological properties of this compound and other novel compounds targeting the D1 receptor. This information is invaluable for advancing our understanding of dopamine receptor pharmacology and for the development of new therapeutics.

References

  • Billard, W., et al. (1984). Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum. Life Sciences, 35(19), 1885-1893. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Grokipedia. This compound. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • GraphPad. Nonspecific binding. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

Sources

Application Note: Preclinical Evaluation of Zelandopam (TS-011)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

Zelandopam (TS-011) represents a significant evolution in the dopamine D1-like receptor agonist class. Unlike its predecessor Fenoldopam, which is limited to intravenous administration due to poor bioavailability, this compound is designed for oral efficacy. This application note details the experimental frameworks required to validate this compound’s dual mechanism of action: systemic vasodilation and renal natriuresis .

To rigorously test this compound, researchers must utilize two distinct animal models that interrogate these specific mechanisms:

  • Spontaneously Hypertensive Rat (SHR): The gold standard for essential hypertension, used here to assess chronic hemodynamic reduction via telemetry.

  • Dahl Salt-Sensitive (DSS) Rat: A low-renin, volume-dependent model used to verify the drug's ability to restore pressure-natriuresis function.

Mechanism of Action (MOA)

This compound functions by activating D1/D5 receptors in the vascular smooth muscle (leading to relaxation) and the proximal renal tubule (inhibiting Na+ reabsorption).

G This compound This compound (TS-011) D1R D1/D5 Receptor (Gs-Coupled) This compound->D1R Agonism AC Adenylyl Cyclase D1R->AC Gs activation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA VSMC Vascular Smooth Muscle PKA->VSMC Renal Renal Proximal Tubule PKA->Renal MLCK Inhibit MLCK (Relaxation) VSMC->MLCK NHE3 Inhibit NHE3/Na-K-ATPase (Natriuresis) Renal->NHE3 BP_Drop REDUCED BLOOD PRESSURE MLCK->BP_Drop NHE3->BP_Drop

Figure 1: Dual signaling pathway of this compound. Activation of the cAMP/PKA cascade leads to simultaneous vasodilation and sodium excretion.

Model Selection Matrix

The choice of model dictates the readout. Do not use tail-cuff plethysmography for primary efficacy data with D1 agonists, as the restraint stress increases sympathetic tone, potentially masking the dopaminergic vasodilatory effect.

FeatureSpontaneously Hypertensive Rat (SHR)Dahl Salt-Sensitive Rat (DSS)
Pathophysiology High Sympathetic Tone, High RAASLow Renin, Volume Dependent, Salt-Sensitive
This compound Target Vascular Resistance (Vasodilation)Renal Na+ Handling (Natriuresis)
Primary Readout Mean Arterial Pressure (MAP) via TelemetryUrine Na+ Excretion & MAP
Diet Requirement Standard ChowHigh Salt (4% or 8% NaCl) Challenge
Dosing Regimen Chronic (14-28 days)Acute/Sub-chronic (7 days)

Protocol A: Hemodynamic Profiling in SHR (Telemetry)

Objective: To determine the chronic oral efficacy of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) without stress artifacts.

Surgical Implantation (Day -14)
  • Anesthesia: Isoflurane (2-3% in O2).

  • Incision: Midline abdominal laparotomy.

  • Implantation: Isolate the abdominal aorta between the renal arteries and iliac bifurcation. Insert the catheter tip of the HD-S10 (DSI) or equivalent transmitter upstream.[1] Secure with tissue adhesive and a cellulose patch.

  • Placement: Suture the transmitter body to the abdominal muscle wall.[1]

  • Recovery: Administer Meloxicam (1 mg/kg s.c.) for 3 days. Allow at least 10 days for circadian rhythms to re-stabilize before baseline recording.

Experimental Design & Dosing

Groups (n=8/group):

  • Vehicle Control (0.5% Methylcellulose)

  • This compound Low Dose (30 mg/kg p.o. BID)

  • This compound High Dose (100 mg/kg p.o. BID)

  • Positive Control (Fenoldopam 10 µg/kg/min s.c. osmotic pump - optional for comparison)

Timeline Workflow:

Workflow Base Baseline Recording (72 Hours) DoseStart Start Dosing (Day 0) Base->DoseStart Acute Acute Phase (Day 1-3) DoseStart->Acute Chronic Chronic Phase (Day 14) Acute->Chronic Term Termination & Tissue Harvest Chronic->Term

Figure 2: Telemetry workflow ensuring baseline stability before drug introduction.

Data Acquisition Parameters[1][2][3]
  • Sampling: 10 seconds every 5 minutes (continuous 24h recording).

  • Critical Analysis: Calculate "Daytime MAP" (inactive phase) vs. "Nighttime MAP" (active phase). D1 agonists often show preferential dipping restoration.

  • Validation Criteria: Exclusion if pulse pressure < 25 mmHg (indicates catheter damping).

Protocol B: Natriuresis Assay in Dahl SS Rats

Objective: To demonstrate that this compound induces natriuresis in a salt-retentive model, a key differentiator from pure vasodilators like Hydralazine.

Induction Phase
  • Animals: Male Dahl Salt-Sensitive rats (6 weeks old).

  • Diet: Switch from Low Salt (0.3%) to High Salt (8% NaCl) diet for 3 weeks to induce hypertension and renal strain.

  • Housing: Metabolic cages (Techniplast) are required for the final readout.

Metabolic Cage Protocol[3]
  • Acclimatization (48h): Place rats in metabolic cages with HS diet and water ad libitum. Note: Weight loss >5% indicates stress; exclude animal.

  • Baseline Collection (24h): Collect urine to establish baseline Na+ excretion.

  • Treatment (Day 0): Administer this compound (Single oral bolus 100 mg/kg) or Vehicle.

  • Post-Dose Collection:

    • 0-4 Hours: Critical window for D1-mediated peak natriuresis.

    • 4-24 Hours: Late phase.

Urinalysis & Readouts[3]
  • Primary Endpoint: Urinary Sodium Excretion (

    
    ).
    
  • Secondary Endpoint: Creatinine Clearance (GFR estimation).

  • Success Criteria: this compound group must show statistically significant increase in

    
     compared to vehicle during the 0-4h window.
    

Data Analysis & Statistical Integrity

Statistical Methods
  • Telemetry Data: Two-way Repeated Measures ANOVA (Time × Treatment). Post-hoc Bonferroni test.

  • Natriuresis: One-way ANOVA for cumulative sodium excretion.

Interpretation of Results[2][4]
  • Efficacy Signal: A reduction in MAP of >10-15 mmHg in SHR is considered therapeutically relevant for this class.

  • Differentiation: If this compound lowers BP but decreases Sodium excretion, it suggests a systemic vasodilation mechanism (like Calcium Channel Blockers) rather than the specific renal D1 agonism. True D1 efficacy requires maintained or increased natriuresis alongside hypotension.

References

  • Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[2] European Journal of Pharmacology, 511(2-3), 201-207.

  • Kurtz, T. W., et al. (2005). Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals. Hypertension, 45(2), 299-310.

  • Zeng, C., et al. (2004). Dopamine D1 receptor activation induces natriuresis and diuresis in Wistar-Kyoto rats but not in spontaneously hypertensive rats. Hypertension, 43(3), 673-679.

  • Hussain, T., & Lokhandwala, M. F. (2003). Renal dopamine receptors and hypertension.[3] Experimental Biology and Medicine, 228(2), 134-142.

  • Kramer, K., et al. (2000). Radiotelemetry in small animals: is it the gold standard? In: Techniques in the Behavioral and Neural Sciences, 14, 57-100.

Sources

In vitro techniques to assess Zelandopam's effect on vasodilation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Techniques to Assess Zelandopam's Effect on Vasodilation

Introduction: Unraveling the Vasodilatory Action of this compound

This compound is a selective agonist for the dopamine D1-like receptor, a class of G-protein coupled receptors (GPCRs) expressed in vascular smooth muscle cells (VSMCs) of key vascular beds, including renal arteries.[1][2][3] Its therapeutic potential, particularly in conditions like hypertension, stems from its ability to induce vasodilation—the widening of blood vessels—which leads to reduced peripheral resistance and improved blood flow.[2][4] Understanding and quantifying this effect is a cornerstone of its preclinical development.

The mechanism of action for D1-receptor-mediated vasodilation is well-characterized.[5][6] Upon binding this compound, the D1 receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[7] This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that promotes smooth muscle relaxation through multiple downstream pathways, ultimately causing vasodilation.[9][10]

This document provides a detailed guide for researchers to robustly assess the vasodilatory effects of this compound using established in vitro and ex vivo models. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for generating reliable and translatable data.

This compound's Signaling Pathway in Vascular Smooth Muscle

The activation of the D1 receptor by this compound initiates a well-defined signaling cascade within the vascular smooth muscle cell, culminating in relaxation.

G cluster_0 This compound This compound D1R Dopamine D1 Receptor (GPCR) This compound->D1R Binds Gs Gs Protein (α, β, γ subunits) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax VSMC Relaxation (Vasodilation) PKA->Relax Promotes

Caption: this compound-induced vasodilation signaling cascade.

Part 1: Ex Vivo Analysis of Vascular Reactivity via Wire Myography

Wire myography is the gold-standard technique for assessing the contractile and relaxant properties of isolated small arteries ex vivo.[11] It allows for the direct measurement of isometric force generated by a vessel segment in a controlled physiological environment, providing invaluable data on a compound's direct effect on vascular tone.[12] This method is crucial for determining key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ).

Principle of Wire Myography

Small segments of arteries (e.g., mesenteric, renal, or subcutaneous resistance arteries) are dissected and mounted on two small wires or pins within a heated, oxygenated organ bath containing a physiological salt solution (PSS).[12] One wire is attached to a force transducer, and the other to a micrometer, allowing for precise control of vessel tension. After an equilibration period, the vessel's viability is confirmed, and it is pre-constricted with an agonist like phenylephrine to induce a stable tone. The test compound, this compound, is then added in a cumulative manner to generate a concentration-response curve, measuring the degree of relaxation.

Experimental Workflow for Wire Myography

Caption: Step-by-step workflow for a wire myography experiment.

Detailed Protocol: this compound-Induced Vasodilation

1. Materials and Reagents

Reagent/MaterialPurposeTypical Concentration
Physiological Salt Solution (PSS)Mimics extracellular fluid to maintain vessel viability.See formulation below
Potassium Chloride (KCl)Depolarizes VSMCs to test maximal contraction/viability.60-120 mM
Phenylephrine (PE) or U46619α₁-adrenergic or thromboxane agonist to pre-constrict vessels.1-10 µM
Acetylcholine (ACh)Muscarinic agonist to test endothelium-dependent relaxation.1-10 µM
Sodium Nitroprusside (SNP)NO donor to test endothelium-independent relaxation.10 µM
This compound Stock SolutionTest compound.10 mM in DMSO or H₂O
Carbogen Gas95% O₂ / 5% CO₂ to oxygenate and buffer the PSS (pH ~7.4).N/A
  • PSS Formulation (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 2.5 CaCl₂, 5.5 Glucose, 0.027 EDTA.

2. Step-by-Step Methodology

  • Vessel Dissection: Euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional protocols. Isolate the desired artery (e.g., superior mesenteric artery) and place it immediately into ice-cold PSS.[13]

  • Preparation: Under a dissection microscope, carefully clean the artery of adhering fat and connective tissue. Cut the artery into 2 mm-long rings.

  • Mounting: Mount each arterial ring onto the wires of the wire myograph chamber filled with 37°C PSS continuously bubbled with carbogen.[11]

  • Equilibration and Normalization: Allow the vessels to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for the vessel, which sets it to a standardized point on its length-tension curve for reproducible results.[11]

  • Viability Assessment (Wake-up Protocol):

    • Perform several washes with fresh PSS.

    • Stimulate the vessel with KCl (e.g., 60 mM) to ensure contractile viability. A robust contraction confirms the health of the smooth muscle.[14]

    • Wash out the KCl and allow the vessel to return to baseline tension.

  • Endothelial Integrity Check (Critical Step):

    • Pre-constrict the vessel with Phenylephrine (PE) to ~80% of the KCl-induced maximum.

    • Once a stable plateau is reached, add a single dose of Acetylcholine (ACh, e.g., 10 µM).

    • Interpretation: A relaxation of >80% indicates an intact and functional endothelium. A relaxation of <10% suggests a denuded or dysfunctional endothelium. This distinction is vital, as some vasodilators act via the endothelium.[15][16]

    • To specifically test endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the lumen with a wire or human hair before mounting.[13]

  • Concentration-Response Curve Generation:

    • Wash out the ACh and allow the vessel to recover.

    • Pre-constrict the vessel again with PE to a stable plateau.

    • Add this compound cumulatively to the bath, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM), allowing the relaxation response to stabilize at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by PE.

    • Plot the percentage relaxation against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal relaxation).

Expected Data Summary
ParameterDescriptionExample Value
Eₘₐₓ (%) The maximum relaxation effect induced by this compound.95.2 ± 3.5 %
EC₅₀ (nM) The molar concentration of this compound that produces 50% of the maximum possible effect.50.7 ± 6.1 nM
pEC₅₀ The negative logarithm of the EC₅₀ value, used for statistical comparison.7.30 ± 0.05

Part 2: Cellular-Level Mechanistic Assays

While myography assesses tissue-level function, cellular assays are essential for confirming the mechanism of action at the molecular level. For this compound, this involves demonstrating the engagement of the D1 receptor and the subsequent increase in intracellular cAMP in vascular smooth muscle cells.

Protocol 1: Intracellular cAMP Measurement in Cultured VSMCs

This protocol quantifies the direct downstream product of this compound's engagement with the D1 receptor-adenylyl cyclase complex.

1. Principle

Primary VSMCs are isolated and cultured.[17] Following treatment with this compound, the cells are lysed, and the intracellular concentration of cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

2. Materials

Reagent/MaterialPurpose
Primary Human or Rat Aortic Smooth Muscle CellsIn vitro model system.
VSMC Growth Medium (e.g., SmGM-2)For cell culture and expansion.
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX)Prevents the degradation of cAMP, amplifying the signal.[18]
ForskolinA direct activator of adenylyl cyclase, used as a positive control.[8]
Dopamine D1 Receptor Antagonist (e.g., SCH-23390)To confirm the specificity of this compound's effect.
cAMP Immunoassay Kit (ELISA, HTRF, etc.)For the quantitative detection of intracellular cAMP.
Cell Lysis BufferProvided with the immunoassay kit.

3. Step-by-Step Methodology

  • Cell Culture: Culture VSMCs in appropriate flasks or plates until they reach ~80-90% confluency. For the assay, seed cells into a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 4-6 hours before the experiment to reduce basal signaling activity.

  • Pre-treatment: Incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP breakdown. For specificity testing, pre-treat relevant wells with a D1 antagonist for 30-60 minutes prior to adding this compound.

  • Stimulation: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Forskolin). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Perform the immunoassay using the cell lysates. Read the plate on a suitable microplate reader.

  • Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve. Plot the cAMP concentration against the log concentration of this compound.

Causality and Self-Validation: The inclusion of Forskolin validates that the adenylyl cyclase in the cells is functional. The use of a D1 receptor antagonist is crucial; a significant reduction in this compound-induced cAMP production in the presence of the antagonist confirms that the effect is mediated specifically through the D1 receptor.

References

  • Cells, "In Vitro Drug Repurposing: Focus on Vasodilators," ResearchGate, 2023.

  • Cheng, H. F., et al., "Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats," PubMed, 2004.

  • Ibarra-Alvarado, C., et al., "Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine," MDPI, 2021.

  • Grokipedia, "this compound," Grokipedia.

  • REPROCELL, "Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor)," REPROCELL.

  • PMD Alliance, "A Deep Dive into Dopamine Agonists," YouTube, 2021.

  • Patsnap Synapse, "this compound hydrochloride," Patsnap Synapse.

  • Klabunde, R.E., "Vascular Signal Transduction Mechanisms," Cardiovascular Physiology Concepts.

  • Fikriah, I., et al., "In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves," ResearchGate, 2021.

  • REPROCELL, "Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays," REPROCELL.

  • Gutterman, D.D., et al., "The Endothelium and Its Role in Regulating Vascular Tone," PubMed Central, 2016.

  • Wong, K.H., et al., "Endothelial Cell Vascular Smooth Muscle Cell Co-Culture Assay For High Throughput Screening Assays For Discovery of Anti-Angiogenesis Agents and Other Therapeutic Molecules," PubMed Central, 2012.

  • Chrissobolis, S., et al., "Vascular signaling through G protein coupled receptors - new concepts," PubMed Central, 2017.

  • Tucker, W.J., et al., "Fenoldopam," NCBI Bookshelf, 2023.

  • Abudupataer, M., et al., "3D Tissue-Engineered Vascular Drug Screening Platforms: Promise and Considerations," Frontiers in Cardiovascular Medicine, 2022.

  • Al-Damluji, S., et al., "Amplification of cyclic AMP generation reveals agonistic effects of certain beta-adrenergic antagonists," PubMed, 1995.

  • REPROCELL, "Wire myography: the ultimate guide (protocol included)," REPROCELL, 2023.

  • Xiang, Y., et al., "Physiological and pathological roles of protein kinase A in the heart," PubMed Central, 2022.

  • He, G.W., et al., "A comparative study on in vitro and in vivo effects of topical vasodilators in human internal mammary, radial artery and great saphenous vein," PubMed, 2008.

  • Wikipedia, "Protein kinase A," Wikipedia.

  • Sriramula, S., et al., "Reduced levels of cyclic AMP contribute to the enhanced oxidative stress in vascular smooth muscle cells from spontaneously hypertensive rats," PubMed, 2011.

  • Heiss, C., et al., "Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report," AHA Journals, 2014.

  • Proudfoot, D., & Shanahan, C., "Human Vascular Smooth Muscle Cell Culture," ResearchGate, 2012.

  • Félétou, M., "Guidelines for the measurement of vascular function and structure in isolated arteries and veins," PubMed Central, 2019.

  • Taylor & Francis Online, "Hybrid biofabricated blood vessel for medical devices testing," Taylor & Francis Online, 2022.

  • Munger, M.A., & Rutherford, W.F., "Fenoldopam: a new dopamine agonist for the treatment of hypertensive urgencies and emergencies," PubMed, 1988.

  • Johnston, N.L., et al., "Cyclic-AMP Increases Nuclear Actin Monomer Which Promotes Proteasomal Degradation of RelA/p65 Leading to Anti-Inflammatory Effects," MDPI, 2021.

  • Boubia, B., et al., "Comparative analysis of antiproliferative and vasodilator effects of drugs for pulmonary hypertension: Extensive in vitro study in rats and human," PubMed, 2024.

  • Zhang, Y., et al., "Role of G-protein coupled receptors in cardiovascular diseases," Frontiers in Pharmacology, 2022.

  • Jackson, W.F., et al., "The role of protein kinase A (PKA) in the vascular smooth muscle (VSM)...," ResearchGate, 2018.

  • DMT, "EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL," DMT.

  • Tomiyama, H., & Yamashina, A., "Nitroglycerine-Induced Vasodilation for Assessment of Vascular Function," AHA Journals, 2013.

  • Google Patents, "Dopamine d1 receptor agonist compounds," Google Patents.

  • Sobue, K., et al., "Vascular smooth muscle cells: isolation, culture, and characterization," PubMed, 1999.

  • ResearchGate, "General mechanisms of action of vasodilators," ResearchGate.

  • Tanei, T., et al., "Ex vivo isolated human vessel perfusion system for the design and assessment of nanomedicines targeted to the endothelium," PubMed Central, 2018.

  • Robertson, B.E., et al., "Role of cAMP-dependent protein kinase in cAMP-mediated vasodilation," PubMed, 1995.

  • ResearchGate, "A guide to wire myography," ResearchGate.

  • News-Medical.Net, "GPCR Regulation of the Vascular System and Dysfunction," News-Medical.Net, 2019.

  • Latter, J., et al., "Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration," PubMed Central, 2011.

  • ResearchGate, "Assessment of endothelium-independent vasodilation: From methodology to clinical perspectives," ResearchGate.

  • AHA Journals, "G Protein–Coupled Receptors: A Century of Research and Discovery," AHA Journals, 2024.

  • AIP Publishing, "A standalone perfusion platform for drug testing and target validation in micro-vessel networks," AIP Publishing, 2013.

  • The University of Sydney, "Researchers develop new transparent blood vessel on a chip," The University of Sydney, 2024.

  • Frontiers, "Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques," Frontiers, 2022.

  • MDPI, "A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord," MDPI, 2023.

  • PubMed, "Dual role of cyclic AMP-dependent protein kinase in neuritogenesis and synaptogenesis during neuronal differentiation," PubMed, 2007.

Sources

Application Note: Kinetic & End-Point Quantification of cAMP Accumulation Induced by Zelandopam

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The precise quantification of cyclic AMP (cAMP) is the cornerstone of characterizing Gs-coupled G-Protein Coupled Receptors (GPCRs). Zelandopam , recognized here as a Dopamine D1-like receptor agonist, functions by binding to the orthosteric site of the D1 receptor. This binding triggers a conformational change that promotes the exchange of GDP for GTP on the G


s subunit, subsequently activating Adenylyl Cyclase (AC) to catalyze the conversion of ATP to cAMP.

While this compound shares pharmacophore characteristics with established benzazepines like Fenoldopam , accurate potency (


) and efficacy (

) determination requires rigorous control of phosphodiesterase (PDE) activity and assay window stability.

This guide details a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow. Unlike heterogeneous ELISAs, TR-FRET allows for a "mix-and-read" format that preserves cell viability up to the lysis step and minimizes variability caused by wash steps.

Mechanistic Pathway

The following diagram illustrates the signal transduction cascade initiated by this compound and the competitive immunoassay principle used for detection.

Zelandopam_Pathway This compound This compound (Ligand) D1R Dopamine D1 Receptor This compound->D1R Activation Gs Gαs Protein D1R->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC Ab Anti-cAMP-Cryptate (FRET Donor) cAMP->Ab Competes with Tracer Signal FRET Signal (Decrease) cAMP->Signal Inhibits FRET (High cAMP) Tracer cAMP-d2 (FRET Acceptor) Tracer->Ab Binds Ab->Signal High FRET (Low cAMP)

Figure 1: this compound-induced Gs signaling and the inverse relationship in TR-FRET detection (High cAMP = Low Signal).

Experimental Design & Reagents

Cell Model Selection

For robust characterization, utilize CHO-K1 or HEK293 cells stably expressing the human Dopamine D1 receptor.

  • Expert Insight: Avoid transient transfections for

    
     determination; the variability in receptor density (
    
    
    
    ) shifts the potency due to the concept of "receptor reserve." A stable clone ensures consistent spare receptor ratios.
Reagents & Buffer Composition

The choice of stimulation buffer is critical. It must prevent cAMP degradation and receptor desensitization during the incubation.

ComponentConcentrationPurpose
HBSS 1XPhysiological base; maintains osmolarity.
HEPES 10 mMpH buffering (maintain pH 7.4).
IBMX 0.5 mMCRITICAL: Non-selective PDE inhibitor. Prevents degradation of accumulated cAMP.
BSA 0.1%Prevents "sticky" compounds (like this compound) from adhering to plasticware.
Ascorbic Acid 100

M
Antioxidant; prevents oxidation of the catechol/dopamine-like structure of this compound.

Detailed Protocol: cAMP Accumulation Assay

Phase 1: Cell Preparation (Day 0-1)
  • Harvest: Detach cells using non-enzymatic dissociation buffer (e.g., CellStripper) to preserve cell surface receptors. Avoid Trypsin if possible, as it can cleave extracellular GPCR domains.

  • Count & Resuspend: Resuspend cells in the Stimulation Buffer (see Table above) at a density of

    
     cells/mL.
    
  • Plating: Dispense 5

    
    L of cell suspension (10,000 cells/well) into a white, low-volume 384-well plate.
    
Phase 2: this compound Stimulation (Day 1)

Self-Validation Step: Always run a Forskolin standard curve alongside this compound. Forskolin directly activates Adenylyl Cyclase, bypassing the receptor. If Forskolin fails to generate cAMP, the assay system is flawed, regardless of this compound's activity.

  • Compound Prep: Prepare a 2X serial dilution of this compound in Stimulation Buffer. Range:

    
     M to 
    
    
    
    M.
  • Treatment: Add 5

    
    L of 2X this compound to the cells.
    
  • Incubation: Incubate for 30 minutes at Room Temperature .

    • Note: 37°C incubation is faster but can induce rapid receptor internalization. RT provides a more stable equilibrium for endpoint assays.

Phase 3: Detection (TR-FRET)

This protocol assumes a standard cAMP Gs Dynamic Kit (e.g., Cisbio/Revvity).

  • Lysis/Detection Mix: Prepare two solutions:

    • Solution A: Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Solution B: cAMP-d2 (Acceptor) in Lysis Buffer.

  • Addition: Add 5

    
    L of Solution A and 5 
    
    
    
    L of Solution B to all wells.
    • Total Assay Volume: 20

      
      L.
      
  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Read: Measure on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Workflow Visualization

Calculation of HTRF Ratio

Raw fluorescence units are unstable. You must calculate the ratiometric signal to correct for quenching or pipetting errors.



Data Transformation

Since this is a competitive assay, the signal is inversely proportional to cAMP concentration.

  • Standard Curve: Plot Ratio vs. [cAMP Standard] (log scale).

  • Interpolation: Use a 4-parameter logistic (4PL) non-linear regression to interpolate unknown sample cAMP concentrations.

  • Dose-Response: Plot Interpolated cAMP (nM) vs. [this compound] (log M).

Experimental Workflow Diagram

Workflow Start Harvest Cells (Non-enzymatic) Plate Plate 10K Cells/well (White 384-well) Start->Plate Stim Add this compound + IBMX (30 min @ RT) Plate->Stim Lysis Add Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate) Stim->Lysis Read Read TR-FRET (665nm/620nm) Lysis->Read 1 hr Incubation Analyze Calculate Delta F % & Fit 4PL Curve Read->Analyze

Figure 2: Step-by-step experimental workflow for high-throughput screening of this compound.

Troubleshooting & Optimization (Expert Notes)

The "Hook Effect" in cAMP Assays

If the cAMP response curve plateaus or drops at very high this compound concentrations, it is rarely a true "Hook effect" of the immunoassay (which occurs with sandwich assays, not competitive ones). Instead, it likely indicates cytotoxicity or solvent effects (DMSO > 1%).

  • Solution: Ensure final DMSO concentration is <0.5%.

Z' Factor Validation

Before screening libraries or relying on this compound data, calculate the Z' factor using positive (Forskolin 10


M) and negative (Buffer) controls.


  • Target: Z' > 0.5 is required for a reliable assay.

Receptor Reserve (Spare Receptors)

This compound may appear as a partial agonist in tissues with low D1 expression but a full agonist in overexpression systems.

  • Recommendation: When comparing this compound to Fenoldopam, always use the same cell passage number to ensure consistent receptor density (

    
    ).
    

References

  • Gybels, K., et al. (2019). Real-time measurement of cAMP production in response to D1 dopamine receptor agonists.British Journal of Pharmacology. [Link]

  • FDA Labeling. Corlopam (Fenoldopam Mesylate) Injection Prescribing Information. (Reference for D1 agonist class mechanism). [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening. [Link]

Application Notes: Leveraging Zelandopam for High-Fidelity Dopamine D1 Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zelandopam is a potent and selective dopamine D1-like receptor agonist, structurally related to fenoldopam.[1] Although initially developed for cardiovascular applications such as hypertension and heart failure, its journey in clinical trials was discontinued in the early 2000s.[1][2] However, the very properties that made it a clinical candidate—its high selectivity and potent agonism at the D1 receptor—render it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. Understanding the dopamine D1 receptor is critical, as it is a key modulator of motor control, motivation, cognition, and reward pathways.[3] Dysregulation of D1 receptor signaling is implicated in numerous neurological and psychiatric disorders. This compound allows for the precise interrogation of these pathways, offering a clearer picture of D1-mediated cellular events without the confounding effects of activating other dopamine receptor subtypes.

This guide provides an in-depth overview of this compound's mechanism of action and detailed, field-tested protocols for its application in studying D1 receptor signaling.

Mechanism of Action: The Canonical Gs/cAMP Pathway

Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3][4] this compound's utility stems from its selective activation of the D1-like receptor family. These receptors are canonical G-protein coupled receptors (GPCRs) that couple primarily to the stimulatory G-protein, Gαs/olf.[5][6]

Upon binding of this compound, the D1 receptor undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[5][7] The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein) and regulatory proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), ultimately modulating neuronal excitability and gene expression.[7][8][9]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds Gs Gαs Protein D1R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Phosphorylation of Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (Gene Expression, Neuronal Excitability) Downstream->Response

Caption: Canonical signaling pathway of the Dopamine D1 receptor activated by this compound.

Key Research Applications

  • Functional Agonism & Potency Determination: Quantify the efficacy (Emax) and potency (EC50) of this compound in stimulating D1 receptor-mediated signaling cascades, primarily through cAMP accumulation assays.

  • Receptor Selectivity Profiling: Confirm this compound's high selectivity for the D1 receptor over other dopamine receptor subtypes (D2, D3, D4, D5) using competitive radioligand binding assays.

  • High-Throughput Screening (HTS): Utilize this compound as a reference agonist in HTS campaigns to identify novel D1 receptor antagonists or allosteric modulators.

  • Disease Modeling: Investigate the therapeutic potential of D1 receptor activation in preclinical models of diseases like Parkinson's disease, schizophrenia, and renal dysfunction.[2][10][11]

Quantitative Data Summary

The following tables provide representative data that can be generated using the protocols described below.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor SubtypeRadioligandThis compound Kᵢ (nM)Source of Receptor
Dopamine D1 [³H]-SCH233901.5Recombinant HEK293 Cells
Dopamine D2 [³H]-Spiperone> 10,000Recombinant CHO Cells
Dopamine D3 [³H]-Spiperone> 10,000Recombinant CHO Cells
Dopamine D5 [³H]-SCH233905.2Recombinant HEK293 Cells

Kᵢ (inhibition constant) values are hypothetical and serve as an example of expected high selectivity.

Table 2: Functional Potency of this compound in a cAMP Assay

Cell LineAssay ParameterValue
HEK293 (hD1)EC₅₀ (cAMP Accumulation)2.5 nM
HEK293 (hD1)Eₘₐₓ (% of Forskolin Max)95%

EC₅₀ (half maximal effective concentration) and Eₘₐₓ (maximum effect) values are hypothetical examples.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

This protocol is designed to quantify the functional agonism of this compound at the human D1 receptor expressed in a cellular context.

Principle: This is a competitive immunoassay.[12] Intracellular cAMP produced by cells upon this compound stimulation competes with a labeled cAMP tracer (d2) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Eu3+ cryptate).[13] When the antibody is bound to the tracer, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[12][13]

cAMP_Workflow A 1. Cell Seeding (HEK293-hD1 cells) Plate 5,000 cells/well B 2. Pre-incubation Add Phosphodiesterase Inhibitor (e.g., IBMX) A->B C 3. Compound Addition Add serial dilutions of this compound B->C D 4. Incubation 30 min at 37°C C->D E 5. Cell Lysis & Detection Add HTRF Lysis Buffer containing anti-cAMP-Cryptate and cAMP-d2 D->E F 6. Final Incubation 60 min at Room Temp E->F G 7. Plate Reading Read on HTRF-compatible plate reader (665nm / 620nm) F->G H 8. Data Analysis Calculate EC50 and Emax G->H

Caption: Experimental workflow for the HTRF-based cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing the human Dopamine D1 receptor (HEK293-hD1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, solid-bottom 384-well assay plates

  • This compound hydrochloride

  • IBMX (3-isobutyl-1-methylxanthine)

  • Forskolin (positive control)

  • HTRF cAMP Assay Kit (e.g., from Cisbio, Revvity)

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293-hD1 cells to ~80% confluency.

    • Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Seed 5,000 cells per well into a 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 pM).

    • Prepare a positive control of Forskolin (e.g., 10 µM final concentration).

  • Assay Execution:

    • Scientist's Note: The addition of a phosphodiesterase (PDE) inhibitor like IBMX is crucial. PDEs rapidly degrade cAMP, and their inhibition prevents this, amplifying the signal and increasing the assay window for more robust detection.[14]

    • Aspirate the culture medium from the cells.

    • Add 5 µL of assay buffer containing 1 mM IBMX to all wells. Incubate for 15 minutes at 37°C.

    • Add 5 µL of your this compound serial dilutions, buffer (basal control), or Forskolin (positive control) to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by mixing the anti-cAMP Cryptate and cAMP-d2 in the provided lysis buffer.

    • Add 10 µL of the combined lysis/detection reagent mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio for each well.

    • Normalize the data: Set the basal control (buffer only) to 0% and the maximal Forskolin response to 100%.

    • Plot the normalized response against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.

Protocol 2: Radioligand Binding Assay for Receptor Selectivity

This protocol determines the binding affinity (Kᵢ) of this compound for the D1 receptor through competitive displacement of a specific radioligand.

Principle: This assay quantifies the ability of an unlabeled compound (the "competitor," this compound) to displace a radiolabeled ligand that has high affinity and specificity for the receptor of interest.[15] Cell membranes containing the D1 receptor are incubated with a fixed concentration of a D1-selective radiolabeled antagonist (e.g., [³H]-SCH23390) and varying concentrations of this compound. The amount of radioactivity bound to the membranes is measured, and the concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[16]

Materials:

  • Cell membrane preparations from cells expressing the human Dopamine D1 receptor (or other subtypes for selectivity panel).

  • Radioligand: [³H]-SCH23390 (for D1/D5) or [³H]-Spiperone (for D2/D3).

  • This compound hydrochloride.

  • Non-specific binding control: Butaclamol or unlabeled SCH23390 at high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filter mats (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • If starting from cells, homogenize cells in ice-cold lysis buffer.[15]

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15][16]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration via BCA or Bradford assay. Store at -80°C.

  • Assay Setup (in 96-well plate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]-SCH23390 + 100 µL Membrane Prep.

    • Non-Specific Binding (NSB) Wells: 50 µL Butaclamol (10 µM) + 50 µL [³H]-SCH23390 + 100 µL Membrane Prep.

    • Competition Wells: 50 µL this compound dilutions + 50 µL [³H]-SCH23390 + 100 µL Membrane Prep.

    • Scientist's Note: The concentration of radioligand should ideally be at or below its Kₔ value for the receptor to ensure accurate Kᵢ calculation.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester.[16] This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Counting:

    • Dry the filter mat.

    • Add scintillation cocktail.

    • Count the radioactivity (in disintegrations per minute, DPM) for each filter spot using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percent specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant for the receptor.

References

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats Source: PubMed URL: [Link]

  • Title: Fenoldopam - StatPearls - NCBI Bookshelf Source: NCBI URL: [Link]

  • Title: this compound hydrochloride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect Source: MDPI URL: [Link]

  • Title: The Signaling and Pharmacology of the Dopamine D1 Receptor Source: PubMed Central (PMC) URL: [Link]

  • Title: Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors Source: PubMed URL: [Link]

  • Title: The Selective Dopamine D1 Receptor Agonist SK&F 38393: Its Effects on Palatability- And Deprivation-Induced Feeding, and Operant Responding for Food Source: PubMed URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: Radboud University Repository URL: [Link]

  • Title: Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons Source: Frontiers in Neuroanatomy URL: [Link]

  • Title: Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia Source: Frontiers in Pharmacology URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Full article: Dopamine Receptor Signaling Source: Taylor & Francis Online URL: [Link]

  • Title: Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease Source: MDPI URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway Source: PubMed URL: [Link]

  • Title: Deriving the therapeutic concentrations for clozapine and haloperidol Source: PubMed URL: [Link]

  • Title: Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI Bookshelf URL: [Link]

  • Title: Data Sheet - BPS Bioscience Source: BPS Bioscience URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Purity and Concentration of Zelandopam

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Zelandopam purity and concentration in bulk drug substance. This compound, a selective dopamine D1-like receptor agonist, possesses a chiral center, making accurate assessment of the active enantiomer critical.[1][2] This protocol outlines a reversed-phase HPLC (RP-HPLC) method that is demonstrated to be specific, linear, accurate, precise, and stability-indicating in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The causality behind chromatographic parameter selection is discussed, providing researchers and quality control analysts with a comprehensive framework for reliable this compound analysis.

Introduction: The Analytical Imperative for this compound

This compound, chemically known as (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol, is a potent and selective agonist for the dopamine D1 and D5 receptors.[1][6][7] It was investigated for its therapeutic potential in treating conditions like hypertension and congestive heart failure due to its renal vasodilatory properties.[1][2] The molecule's structure contains two catechol moieties and a tetrahydroisoquinoline core, which are susceptible to oxidation, and a stereocenter at the C4 position, meaning it exists as enantiomers.[2]

For chiral drugs, regulatory agencies typically require evaluation of the pharmacological profiles of both the racemate and the individual enantiomers, as they can have different physiological effects.[8] Therefore, a robust analytical method is paramount not only to quantify the active pharmaceutical ingredient (API) and assess its purity relative to process impurities but also to ensure its stability over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[9][10]

This guide details a stability-indicating RP-HPLC method, designed to separate this compound from its potential degradation products, which is a critical requirement for shelf-life determination and ensuring patient safety.[11][12] The principles outlined are grounded in established pharmacopeial standards, such as USP General Chapter <621> Chromatography.[13][14]

Method Development Rationale & Experimental Choices

The development of a successful HPLC method is a systematic process.[9] The choices for stationary phase, mobile phase, and detection parameters were based on the physicochemical properties of this compound.

  • Chromatographic Mode (RP-HPLC): this compound (M.W. 273.28 g/mol ) is a moderately polar molecule due to its multiple hydroxyl groups.[1][2] Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most effective mode for retaining and separating such compounds.[9]

  • Stationary Phase Selection (C18 Column): An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention, which is ideal for analytes with aromatic character like this compound. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[3]

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Phase: A phosphate buffer (pH ~2.5-3.5) is chosen. The acidic pH serves a crucial purpose: to suppress the ionization of the secondary amine in the this compound structure (a basic functional group). By analyzing the unionized form, peak tailing is minimized, leading to sharper, more symmetrical peaks and improved reproducibility.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. An isocratic elution (constant mobile phase composition) is chosen for simplicity and robustness.[15]

  • Detection (UV): this compound's structure, containing two dihydroxyphenyl groups, is expected to have strong UV absorbance. Based on similar phenolic compounds, a detection wavelength of 280 nm is selected as a starting point, as it offers a good balance of sensitivity for the parent compound while minimizing interference from potential impurities. A photodiode array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.[16]

Experimental Protocol: Purity and Concentration Assay

This protocol provides a step-by-step methodology for determining the purity and concentration of this compound.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound Reference Standard (RS), of known purity.

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Phosphoric Acid (AR grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for moderately polar compounds.[3]
Mobile Phase 20mM KH₂PO₄ (pH 3.0 with H₃PO₄) : Acetonitrile (85:15, v/v)Acidic pH ensures sharp peaks; ACN provides good elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 280 nmHigh absorbance wavelength for the catechol moieties in this compound.
Run Time 20 minutesSufficient to elute the main peak and any post-eluting impurities.
Preparation of Solutions
  • Buffer Preparation (20mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix 850 mL of the prepared buffer with 150 mL of acetonitrile.

    • Degas the solution by sonication or vacuum filtration before use.

  • Diluent:

    • Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound RS into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Prepare the solution following the same procedure as the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[13][17]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Ensures retention time stability.
Analysis Procedure & Calculations
  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.

Concentration (Assay) Calculation: The concentration of this compound in the sample is calculated using the external standard method:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Purity Calculation (Area Normalization): The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[18]

% Purity = (Area_this compound / Total_Area_All_Peaks) * 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate purity assessment, Relative Response Factors (RRFs) for known impurities should be determined.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated.[4][5] The following validation parameters should be assessed.

  • Specificity & Stability-Indicating Nature:

    • Protocol: Perform forced degradation studies.[11][19] Expose the this compound sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Rationale: This is the most critical aspect of validation.[12] The method is specific and stability-indicating if the this compound peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5, and the peak purity can be confirmed using a PDA detector.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Analyze samples of a known concentration (e.g., a placebo spiked with this compound) at three different concentration levels (e.g., 80%, 100%, 120%). Perform this in triplicate.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the linearity curve.

    • Rationale: Essential for quantifying trace impurities.

Visualization of Workflow

The logical flow of the analytical process, from sample preparation to final data analysis, is crucial for ensuring consistent and reliable results.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase & Buffer Prep sys_eq System Equilibration prep_mobile->sys_eq prep_std Standard Solution Prep sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Prep analysis Sample Injection & Data Acquisition prep_sample->analysis sys_eq->sst sst->analysis If SST Passes integration Peak Integration analysis->integration calc Calculations integration->calc Peak Areas, RTs report Final Report calc->report Purity (%), Conc. (µg/mL)

Caption: HPLC analytical workflow for this compound analysis.

Chiral Separation Considerations

While the described RP-HPLC method is suitable for achiral purity and assay, separating the (S)-enantiomer (this compound) from its (R)-enantiomer requires a specialized chiral method.[20] This is typically achieved using a Chiral Stationary Phase (CSP).[8][20]

  • Principle: CSPs are packed with a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus separation.[21]

  • Method Development: Development of a chiral method would involve screening different types of CSPs (e.g., polysaccharide-based, protein-based) with various mobile phases (often normal-phase, like hexane/ethanol) to achieve baseline resolution (Rs > 1.5) between the enantiomers.[22][23]

Conclusion

The HPLC method detailed in this application note provides a comprehensive and reliable protocol for the determination of this compound purity and concentration. By grounding the experimental choices in the physicochemical properties of the analyte and adhering to the validation principles of ICH Q2(R1), this method establishes a trustworthy, self-validating system. It is suitable for routine quality control analysis and stability studies in pharmaceutical development and manufacturing environments. For enantiomeric purity, a dedicated chiral HPLC method must be developed as a complementary procedure.

References

  • Grokipedia. This compound.
  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • International Journal of ChemTech Research. Method Development and Validation of Azelnidipine by RP-HPLC.
  • National Institutes of Health (NIH). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • Wikipedia. This compound.
  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ijamscr. Method development and validation for the estimation of azelnidipine in bulk form and marketed pharmaceutical dosage form by using rp-hplc.
  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
  • PubMed. High perfomance liquid chromatography in pharmaceutical analyses.
  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development.
  • National Institutes of Health (NIH). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
  • ResearchGate. HPLC separation of enantiomers using chiral stationary phases.
  • National Institutes of Health (NIH). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form.
  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • USP. <621> CHROMATOGRAPHY.
  • MDPI. Development and Validation of an HPLC Method for the Determination of Meloxicam and Pantoprazole in a Combined Formulation.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Patsnap Synapse. This compound hydrochloride - Drug Targets, Indications, Patents.
  • PubMed. Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.
  • YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
  • Chromatography Online. Are You Sure You Understand USP <621>?.
  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Technical Application Note: Experimental Design for Zelandopam (TS-011) in Nephrology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Zelandopam (TS-011) is a selective dopamine D1-like receptor agonist developed for its potent renal vasodilatory properties. Structurally distinct from the benzazepine derivative Fenoldopam, this compound is a tetrahydroisoquinoline derivative. While its clinical development for essential hypertension was discontinued, it remains a critical tool compound in nephrology research for investigating D1-mediated renoprotection, particularly in models of Acute Kidney Injury (AKI) such as cisplatin nephrotoxicity and ischemia-reperfusion injury (IRI).

Mechanism of Action: this compound selectively binds to peripheral dopamine D1 receptors located on the renal vasculature (interlobular arteries and afferent arterioles) and proximal tubules.

  • Vascular Effect: Activation of Gs-coupled D1 receptors

    
     Adenylyl Cyclase activation 
    
    
    
    cAMP increase
    
    
    PKA activation
    
    
    Smooth muscle relaxation
    
    
    Increased Renal Blood Flow (RBF).
  • Tubular Effect: Inhibition of Sodium-Hydrogen Exchanger 3 (NHE3) and Na+/K+ ATPase

    
     Natriuresis/Diuresis.
    
D1 Signaling Pathway Visualization

D1_Signaling This compound This compound (TS-011) D1R D1 Receptor (Renal Vasculature/Tubule) This compound->D1R Agonist Binding Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates VSM Vascular Smooth Muscle (Relaxation) PKA->VSM Phosphorylation NHE3 NHE3 Transporter (Inhibition) PKA->NHE3 Phosphorylation RBF Increased Renal Blood Flow VSM->RBF Natriuresis Natriuresis (Na+ Excretion) NHE3->Natriuresis

Figure 1: Signal transduction pathway of this compound in renal physiology.

Experimental Design Considerations

The "Renal Window" Concept

The critical challenge in this compound studies is identifying the Renal Window : the dose range that increases Renal Blood Flow (RBF) without causing systemic hypotension.

  • Target: Increase RBF >20% while maintaining Mean Arterial Pressure (MAP) change <10%.

  • Control: Fenoldopam is the standard positive control.

  • Specificity Check: Effects must be blockable by SCH-23390 (selective D1 antagonist).

Formulation & Stability
  • Vehicle: Saline (0.9% NaCl) or slightly acidic vehicle (ascorbic acid/citrate buffer) to prevent oxidation, as catechol-like structures are prone to rapid oxidation at neutral pH.

  • Route:

    • Acute Hemodynamics: Intravenous (IV) infusion (Jugular or Femoral).

    • Prophylaxis Models: Oral gavage (PO) is possible for this compound (unlike dopamine), typically used in high doses (30-300 mg/kg) due to bioavailability limits.

Protocol 1: In Vivo Hemodynamic Characterization (Rat)

Objective: Determine the dose-response relationship of this compound on RBF and GFR in anesthetized rats.

Materials
  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Thiobutabarbital (Inactin) 100 mg/kg IP (preferred for renal stability) or Pentobarbital Sodium.

  • Instrumentation: Transonic flow probe (0.5-0.7 mm), PE-50 catheters.

Step-by-Step Methodology
  • Surgical Prep:

    • Anesthetize rat and place on a heated table (maintain 37°C).

    • Perform tracheostomy to ensure airway patency.

    • Cannulate Femoral Artery (for MAP measurement) and Femoral Vein (for infusion).

    • Perform a midline laparotomy. Isolate the left renal artery carefully to avoid stripping nerves (unless denervation is intended).

    • Place a Transonic Flow Probe around the renal artery. Allow 30-60 mins for stabilization.

  • Baseline Recording:

    • Record MAP (mmHg), HR (bpm), and RBF (mL/min) for 20 minutes. Stability criterion: <5% variance.

  • Dose Escalation (IV Infusion):

    • Since specific IV this compound curves are rare compared to Fenoldopam, use a logarithmic escalation based on Fenoldopam potency.

    • Step 1: 0.1

      
      g/kg/min (Low dose).[1] Infuse for 15 mins.
      
    • Step 2: 0.5

      
      g/kg/min. Infuse for 15 mins.
      
    • Step 3: 1.0

      
      g/kg/min. Infuse for 15 mins.
      
    • Step 4: 5.0

      
      g/kg/min. Infuse for 15 mins.
      
    • Washout: 30 mins saline between steps if not cumulative.

  • Data Acquisition:

    • Continuous sampling at 100-1000 Hz.

    • Calculate Renal Vascular Resistance (RVR) = MAP / RBF.

Expected Data Output (Template)
ParameterBaseline0.1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

g/kg/min
1.0

g/kg/min
5.0

g/kg/min
MAP (mmHg) 100 ± 598 ± 490 ± 675 ± 8* (Hypotension)
RBF (mL/min) 6.0 ± 0.57.2 ± 0.6*8.5 ± 0.8*6.5 ± 0.9
RVR (mmHg/mL/min) 16.613.610.511.5
Heart Rate (bpm) 350 ± 20355 ± 15380 ± 20420 ± 25 (Reflex Tachycardia)
Note:[1][2][3][4][5][6][7][8] * indicates statistical significance (p<0.05). Ideal "Renal Window" is likely between 0.1 and 1.0

g/kg/min.

Protocol 2: Cisplatin-Induced Acute Kidney Injury

Objective: Evaluate the nephroprotective efficacy of this compound against nephrotoxins. Based on the pivotal study by Yatsu et al. (2003).

Experimental Workflow

Cisplatin_Protocol T_Minus_75 T = -75 min This compound Dose 1 (30-100 mg/kg PO) T_Minus_15 T = -15 min This compound Dose 2 (30-100 mg/kg PO) T_Minus_75->T_Minus_15 Pre-treatment Phase T_Zero T = 0 Cisplatin Injection (5 mg/kg IP) T_Minus_15->T_Zero Induction Day_4 Day 4 Sacrifice & Analysis T_Zero->Day_4 Injury Development (Monitor Weight/Hydration) Start Start->T_Minus_75

Figure 2: Prophylactic dosing schedule for this compound in Cisplatin AKI.

Detailed Methodology
  • Grouping (n=8 per group):

    • Group A: Vehicle Control (Saline PO + Saline IP).

    • Group B: Cisplatin Control (Vehicle PO + Cisplatin 5 mg/kg IP).

    • Group C: Low Dose this compound (30 mg/kg PO + Cisplatin).

    • Group D: High Dose this compound (100 mg/kg PO + Cisplatin).

  • Drug Administration:

    • This compound: Dissolve in distilled water or 0.5% methylcellulose. Administer via oral gavage twice: 75 minutes and 15 minutes before Cisplatin.[6]

    • Cisplatin: Single intraperitoneal (IP) injection at 5 mg/kg.

  • Post-Procedure Care:

    • Monitor body weight daily.

    • Ensure easy access to water (Cisplatin causes dehydration).

  • Endpoints (Day 4):

    • Biochemistry: Serum Creatinine (SCr), Blood Urea Nitrogen (BUN).[6]

    • Histology: H&E staining. Score tubular necrosis (0-4 scale) in the corticomedullary junction.

    • Biomarkers: KIM-1 or NGAL (more sensitive than Creatinine).

Protocol 3: Renal Ischemia-Reperfusion (IRI)

Objective: Assess this compound's ability to prevent "no-reflow" and reperfusion injury.

  • Induction:

    • Anesthetize rat (Pentobarbital).

    • Perform bilateral flank incisions.

    • Clamp both renal pedicles with non-traumatic microvascular clamps for 45 minutes .

    • Maintain body temperature at 37°C (critical: hypothermia protects the kidney and confounds results).

  • Intervention (this compound):

    • Timing: Start IV infusion 10 minutes before clamp removal and continue for 60 minutes after reperfusion.

    • Dose: 0.5 - 1.0

      
      g/kg/min (IV).
      
  • Reperfusion:

    • Remove clamps. Observe kidneys for return of color (from cyanotic to pink).

  • Analysis (24h or 48h later):

    • Measure SCr and GFR (FITC-Sinistrin clearance).

    • Measure oxidative stress markers in tissue (MDA, SOD activity) as D1 agonists have reported antioxidant effects.

References

  • Yatsu, T., et al. (2003). Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats.[6] European Journal of Pharmacology, 461(2-3), 191-198.

  • Murphy, M. B., et al. (2001). Fenoldopam: A selective peripheral dopamine-receptor agonist for the treatment of severe hypertension. New England Journal of Medicine, 345, 1548-1557. (Provided for class comparison).

  • Amenta, F., et al. (1995). Dopamine D1-like receptor agonists in the treatment of acute renal failure. Journal of Nephrology, 8, 138-145.
  • Mathur, V. S., et al. (1999). The effects of fenoldopam, a selective dopamine receptor agonist, on systemic and renal hemodynamics in normotensive subjects. Critical Care Medicine, 27(9), 1832-1837.

Disclaimer: this compound (TS-011) is a research chemical.[5][7][9] All protocols described herein are for preclinical research purposes only and must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Troubleshooting & Optimization

Zelandopam Technical Support Center: A Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Zelandopam Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As this compound is a selective dopamine D1-like receptor agonist, understanding its solubility and stability is paramount for successful preclinical and formulation development.[1][2] This document provides a framework for systematically evaluating these critical physicochemical properties.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning work with this compound.

Q1: Where should I start when determining the solubility of this compound?

A1: The initial approach to determining this compound's solubility depends on the intended application. A two-tiered approach is recommended: kinetic solubility followed by thermodynamic (shake-flask) solubility.

  • Kinetic Solubility: This is a high-throughput method ideal for early discovery to quickly assess solubility in aqueous buffers (e.g., PBS pH 7.4). It involves adding a concentrated stock solution of this compound (typically in DMSO) to the aqueous buffer and measuring the concentration at which precipitation occurs, often using techniques like nephelometry.[3] This method is fast but may overestimate solubility as it can lead to supersaturated solutions.

  • Thermodynamic Solubility: This is the "gold standard" shake-flask method which measures the true equilibrium solubility.[4] It involves adding an excess of solid this compound to the solvent of interest, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant. This method is more time-consuming but provides the most accurate and relevant data for formulation development.

Q2: How do I prepare a stock solution of this compound? Which solvent should I use?

A2: For most in vitro biological assays, a concentrated stock solution is prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.

  • Causality: The choice of an organic solvent is to achieve a high concentration that can be serially diluted into aqueous media for experiments, minimizing the final organic solvent concentration.

  • Protocol Insight: When preparing a DMSO stock, it is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution upon repeated temperature changes. Always perform a visual check for precipitation before use.

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves subjecting this compound to harsh chemical and physical conditions to accelerate its decomposition.[5][6] These studies are critical for several reasons:

  • Pathway Identification: They help identify the likely degradation products, which provides insight into this compound's degradation pathways.[5][7]

  • Method Development: The information is used to develop and validate a stability-indicating analytical method (typically HPLC), which is a method capable of separating and quantifying this compound in the presence of its degradants.[8][9]

  • Formulation and Storage Guidance: Understanding how this compound degrades helps in developing a stable formulation and defining appropriate storage conditions.[5]

Q4: What are the standard stress conditions for a forced degradation study?

A4: According to ICH guidelines, forced degradation studies should include exposure to a range of conditions.[10][11] A typical set of conditions for a compound like this compound would be:

  • Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high heat (e.g., 70°C).

  • Photostability: The drug substance is exposed to light of a specified wavelength and intensity.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The duration of exposure and temperature can be adjusted to reach this target.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experimentation.

Problem 1: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer.

  • Cause: This is a common issue when the final concentration of this compound in the aqueous buffer exceeds its thermodynamic solubility limit. The compound may initially stay in a supersaturated state but will eventually precipitate.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

    • Decrease DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is low (typically <1%, ideally <0.1%), as higher concentrations of co-solvents can affect biological assays.

    • Use a Different Co-Solvent: While less common for initial studies, other solvents like ethanol or PEG 400 could be investigated for their ability to maintain this compound solubility upon dilution.

    • Incorporate Surfactants or Cyclodextrins: For formulation development, excipients like polysorbate 80 or hydroxypropyl-β-cyclodextrin can be used to increase the aqueous solubility of poorly soluble compounds.

Problem 2: I see multiple peaks in my HPLC chromatogram after storing my this compound solution. How do I know if they are degradants?

  • Cause: The appearance of new peaks in an HPLC chromatogram of a stored sample suggests that the compound is degrading.

  • Troubleshooting Workflow:

    • Compare to a Fresh Standard: Run a freshly prepared this compound solution alongside your stored sample. Any peaks in the stored sample that are not present in the fresh standard are potential degradants or impurities.

    • Perform a Peak Purity Analysis: If you have a photodiode array (PDA) detector, you can perform a peak purity analysis on the this compound peak. A non-homogenous peak suggests the presence of a co-eluting impurity or degradant.

    • Conduct a Forced Degradation Study: Systematically perform a forced degradation study as outlined in FAQ 4. This will help you intentionally generate degradation products. By comparing the chromatograms from the stress conditions to your stored sample, you can identify if the new peaks match any of the generated degradants.

    • Utilize Mass Spectrometry (LC-MS): The most definitive way to identify the new peaks is to use LC-MS.[12] The mass-to-charge ratio (m/z) of the parent compound and the new peaks can help elucidate the structure of the degradation products.

Experimental Protocols & Data Presentation

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the steps to accurately measure the equilibrium solubility of this compound.

Methodology:

  • Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.9% saline) in a glass vial.

  • Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium. A preliminary experiment can determine the time to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[13]

  • The resulting concentration is the thermodynamic solubility of this compound in that solvent at that temperature.

Data Summary Table: this compound Solubility
Solvent SystemTemperature (°C)pHSolubility (µg/mL)Method
Deionized Water25~7.0Record ValueShake-Flask
PBS257.4Record ValueShake-Flask
0.9% Saline25~5.5Record ValueShake-Flask
0.1 N HCl371.0Record ValueShake-Flask
Other SolventsSpecifySpecifyRecord ValueSpecify
Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating this compound's stability under stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress agents: 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. For the control, use the same solvent used to dissolve the drug (e.g., a water/acetonitrile mixture).

  • Incubate: Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize them before analysis (e.g., add an equimolar amount of base or acid).

  • Analysis: Analyze all samples by a stability-indicating HPLC method.[14]

  • Data Evaluation: For each condition, calculate the percentage of this compound remaining and the percentage of the major degradation product formed (as a percentage of the total peak area).

Data Summary Table: Forced Degradation of this compound
Stress ConditionTime (hours)Temperature (°C)% this compound Remaining% Area of Major Degradant
0.1 N HCl2460Record ValueRecord Value
0.1 N NaOH860Record ValueRecord Value
3% H₂O₂24RTRecord ValueRecord Value
Heat (Solid)4870Record ValueRecord Value
Light (Solid)24RTRecord ValueRecord Value

Visualizations: Workflows and Pathways

Solubility Determination Workflow

G cluster_0 Initial Assessment cluster_1 In-depth Analysis start Start with this compound Solid kinetic Kinetic Solubility Screen (e.g., Nephelometry) start->kinetic High-throughput thermo Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo If further characterization needed hplc HPLC-UV Analysis thermo->hplc Quantify end Solubility Profile Established hplc->end Final Solubility Data

Caption: Workflow for determining this compound solubility.

Forced Degradation Logic Diagram

G cluster_stress Stress Conditions cluster_results Outcomes start This compound API acid Acid Hydrolysis (0.1 N HCl) start->acid Expose to base Base Hydrolysis (0.1 N NaOH) start->base Expose to ox Oxidation (3% H2O2) start->ox Expose to heat Thermal (Solid, 70°C) start->heat Expose to analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis ox->analysis heat->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Analytical Method analysis->method formulation Inform Formulation & Storage analysis->formulation

Caption: Logic flow for a forced degradation study.

References

  • PubMed. (n.d.). Solubility and stability of sterigmatocystin in different organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). Stability of fenoldopam mesylate in two infusion solutions. Retrieved from [Link]

  • National Institutes of Health. (2022, April 15). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. Retrieved from [Link]

  • National Institutes of Health. (2023, October 4). Development, validation and greenness assessment of a new electro-driven separation method for simultaneous analysis of cefixime trihydrate and linezolid in their fixed dose combination. Retrieved from [Link]

  • PubMed. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • The Pharma Innovation. (2018, July 21). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. Retrieved from [Link]

  • PubMed. (2017, November 21). Current Challenges and Future of Lipid nanoparticles formulations for topical drug application to oral mucosa, skin, and eye. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]

  • PubMed. (n.d.). Degradation mechanism of nefopam in solution under stressed storage conditions. Retrieved from [Link]

  • ResearchGate. (2015, December 10). (PDF) Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • ResearchGate. (2020, December 22). Novel Drug Delivery Systems Fighting Glaucoma: Formulation Obstacles and Solutions. Retrieved from [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • Newport International Journal. (n.d.). Engineering Novel Drug Formulations: Challenges and Opportunities. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • PubMed. (n.d.). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. Retrieved from [Link]

  • PubMed Central. (n.d.). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Retrieved from [Link]

  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling a Novel Zearalenone Biodegradation Pathway in Metarhizium anisopliae and Elucidating the Role of Cytochrome P450. Retrieved from [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link]

  • PubMed. (2022, September 25). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Zelandopam Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ZEL-ORAL-PK-001 Subject: Troubleshooting Poor Systemic Exposure of Zelandopam (YM-435) in Preclinical Models Assigned Specialist: Senior Application Scientist, Drug Delivery Systems

Introduction: The this compound Challenge

Welcome to the technical support hub for this compound (YM-435). If you are accessing this guide, you are likely observing negligible plasma concentrations (


) despite administering high oral doses of this compound.

The Core Issue: this compound is a selective dopamine D1-like receptor agonist, structurally related to Fenoldopam.[1][2] Like its congener, it exhibits Class III/IV behavior in the Biopharmaceutics Classification System (BCS). Its poor oral bioavailability (<5%) is not an experimental error but a physiological certainty caused by two synergistic barriers:

  • Rapid Conjugative Metabolism: Extensive first-pass metabolism by COMT (Catechol-O-methyltransferase) and SULT (Sulfotransferase) in the gut wall and liver.

  • Physicochemical Limitations: The catechol moiety renders the molecule hydrophilic and ionizable, limiting passive diffusion across the enterocyte lipid bilayer.

This guide provides the experimental protocols and formulation strategies required to overcome these barriers.

Module 1: Diagnostic & Root Cause Analysis

User Query: "I administered 10 mg/kg PO to rats, but the AUC is <5% of the IV arm. Is my compound degraded?"

Technical Diagnosis: Your compound is likely stable in the gastric fluid but is being metabolized during absorption. This compound contains a catechol group (3,4-dihydroxyphenyl), which is a "metabolic magnet" for conjugation enzymes.

The Metabolic Barrier Visualization

The following diagram illustrates the "Valley of Death" for oral this compound.

MetabolicFate cluster_legend Key GutLumen Gut Lumen (Dissolution) Enterocyte Enterocyte (Gut Wall) GutLumen->Enterocyte Passive Diffusion (Slow) PortalVein Portal Vein Enterocyte->PortalVein Remaining Fraction COMT COMT (Methylation) Enterocyte->COMT SULT SULT (Sulfation) Enterocyte->SULT Liver Liver (First-Pass) PortalVein->Liver Systemic Systemic Circulation (Bioavailability) Liver->Systemic < 5% Intact Drug Liver->COMT Legend Red/Yellow Nodes = High Barrier Green Node = Target

Figure 1: The metabolic fate of this compound. Note the dual checkpoints at the Enterocyte and Liver where conjugation (methylation/sulfation) depletes the active drug.

Module 2: Formulation Strategies (The "How")

To improve bioavailability, you must either bypass the liver (lymphatic transport) or mask the metabolic site (prodrugs).

Strategy A: Lipid-Based Delivery (SNEDDS)

Mechanism: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) solubilize the drug in lipids. This promotes chylomicron formation, triggering uptake into the lymphatic system (thoracic duct), effectively bypassing the portal vein and liver.

Protocol: Preparation of this compound-Loaded SNEDDS

Component TypeRecommended ReagentFunctionMass %
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizer & Lymphatic enhancer20%
Surfactant Cremophor EL (or Tween 80)Emulsification50%
Co-Surfactant Transcutol PReduces interfacial tension30%

Step-by-Step Workflow:

  • Solubility Screen: Dissolve excess this compound in Capryol 90 at 40°C. Vortex for 10 mins. Centrifuge to remove undissolved drug. Determine saturation solubility.

  • Mixture Preparation: Mix the Oil, Surfactant, and Co-Surfactant in the ratios above (20:50:30). Vortex until a clear, homogeneous solution forms.

  • Drug Loading: Add this compound (at 80% of saturation solubility determined in Step 1) to the pre-concentrate. Stir magnetically at 37°C for 30 mins.

  • Characterization: Dilute 100 µL of the SNEDDS in 100 mL of water. Measure droplet size (Target: <50 nm) using Dynamic Light Scattering (DLS).

Strategy B: Prodrug Design (Chemical Modification)

Mechanism: Transiently mask the catechol hydroxyl groups with ester or carbamate linkages. This increases lipophilicity (LogP) and prevents COMT recognition.

  • Note: This requires organic synthesis capabilities.

  • Target Structure: Di-pivaloyl ester of this compound.

  • Rationale: Pivaloyl groups increase lipophilicity for better absorption and are hydrolyzed by plasma esterases after reaching systemic circulation.

Module 3: Experimental Troubleshooting (FAQs)

Q1: My pharmacokinetic (PK) data has high inter-subject variability (CV > 60%). Why? A: This is typical for drugs with low permeability. Small changes in gastric emptying time or pH affect absorption significantly.

  • Fix: Ensure animals are fasted for 12 hours prior to dosing (water ad libitum). Food stimulates bile release, which helps lipid formulations but complicates "naked" drug absorption. For SNEDDS, administer with a small amount of lipid chase if fasting is mandatory.

Q2: Can I use enzyme inhibitors to prove the mechanism? A: Yes. To validate that COMT is the culprit, pre-treat the animal model.

  • Protocol: Administer Entacapone (10 mg/kg, IP) 30 minutes before oral this compound.

  • Expected Result: If metabolism is the primary barrier, the AUC of this compound should increase by 2-5 fold.

Q3: How do I select the right formulation pathway? Use the decision tree below to select the strategy based on your available resources.

FormulationDecision Start Start: this compound Oral Delivery ChemResource Do you have Synthesis Chemistry resources? Start->ChemResource Prodrug Strategy: Prodrug Synthesis (Mask Catechols) ChemResource->Prodrug Yes Formulation Strategy: Formulation Engineering ChemResource->Formulation No SolubilityCheck Is Solubility < 1 mg/mL? Formulation->SolubilityCheck SNEDDS Use SNEDDS/Lipid Carriers (Target: Lymphatic Bypass) SolubilityCheck->SNEDDS Yes (Lipophilic issues) Nanoparticle Use PLGA Nanoparticles (Target: Mucosal Adhesion) SolubilityCheck->Nanoparticle No (Permeability issues only)

Figure 2: Decision matrix for selecting the optimal bioavailability enhancement strategy.

Summary of Expected Outcomes

Implementing the SNEDDS protocol or Prodrug strategy should yield the following improvements compared to a standard aqueous suspension:

ParameterAqueous Suspension (Control)Optimized Formulation (SNEDDS)Improvement Factor

(ng/mL)
< 1045 - 604-6x

(h)
0.5 (Rapid elimination)1.5 - 2.0 (Sustained)Extended
Bioavailability (

)
~4%18 - 25%~5x
Metabolite Ratio High (Conjugates dominant)Lower (Parent drug protected)Improved

References

  • This compound (YM-435)

    • Source: Wikipedia. (n.d.). This compound.[1][3][4] Retrieved January 31, 2026.

    • Relevance: Confirms this compound as a selective dopamine D1-like receptor agonist and its structural relation to Fenoldopam.[2]

  • Fenoldopam Pharmacokinetics (Class Proxy)

    • Source: DrugBank. (n.d.). Fenoldopam: Pharmacology and Biochemistry. Retrieved January 31, 2026.

    • Relevance: Establishes the baseline metabolic profile (conjugation via methylation/sulfation) for benzazepine D1 agonists, serving as the mechanistic basis for this compound's poor oral bioavailability.
  • Strategies for Oral Bioavailability

    • Source: Semantic Scholar. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
    • Relevance: Validates the use of lipid-based formulations (SNEDDS) and prodrugs as standard interventions for Class III/IV drugs.
  • Metabolic Barriers in Catecholamines

    • Source: National Institutes of Health (NIH). (2025).[5][6][7][8] Prioritizing oral bioavailability in drug development strategies.

    • Relevance: details the physiological barriers (gut wall metabolism) that necessitate the specific troubleshooting steps provided in this guide.

Sources

Technical Support Center: Troubleshooting Zelandopam Receptor Binding Assay Variability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with Zelandopam receptor binding assays. Our goal is to equip you with the expertise and validated protocols needed to diagnose and resolve common sources of variability, ensuring the accuracy and reproducibility of your data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a selective dopamine D1-like receptor agonist.[1] Its primary targets are the Dopamine D1 and D5 receptors, which belong to the D1-like receptor family.[2][3] These receptors are G protein-coupled receptors (GPCRs) that couple to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] Due to the high structural homology between D1 and D5 receptors, most ligands, including this compound, do not distinguish between these two subtypes.[5]

Q2: What is the basic principle of a competitive receptor binding assay for this compound?

A competitive radioligand binding assay is used to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a labeled compound (the "radioligand") from the target receptor.[6][7] The assay involves incubating a fixed concentration of a radioligand that binds to the D1/D5 receptor with a source of the receptor (like cell membranes) in the presence of varying concentrations of this compound.[6] As the concentration of this compound increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[6] This IC50 value can then be converted to an affinity constant (Ki).

Q3: My well-to-well variability is high (>15% CV). What's the first thing I should check?

High variability is a common issue often rooted in procedural inconsistencies.[8] The first and most critical aspect to verify is your pipetting and mixing technique .

  • Pipetting: Ensure your pipettes are calibrated regularly. When adding reagents, especially viscous membrane suspensions or "sticky" hydrophobic ligands, pre-wet the pipette tip by aspirating and dispensing the liquid once or twice before transferring the volume to the assay plate.[9] Always use fresh tips for each concentration of a competitor.[9]

  • Mixing: Ensure the membrane suspension is homogenous before and during aliquoting. Vortex the stock suspension gently before each aspiration. After adding all reagents to the plate, ensure proper mixing, either through gentle orbital shaking or careful pipetting, without introducing bubbles. Inadequate mixing leads to inconsistent receptor concentration across wells.

Q4: What is non-specific binding (NSB), and why is it so high in my assay?

Non-specific binding (NSB) is the binding of the radioligand to components other than the target receptor, such as the filter membrane, assay plate plastic, or other proteins in the membrane preparation.[10][11][12][13] It is determined by measuring radioactivity in the presence of a saturating concentration of an unlabeled ligand that completely blocks access to the specific receptor sites.[14] High NSB reduces your assay window (signal-to-noise ratio) and can obscure the specific binding signal.

Common causes of high NSB include:

  • Hydrophobic Radioligand: Radioligands with high hydrophobicity tend to stick to plasticware and filters.[15]

  • Inadequate Blocking: Failure to block non-specific sites on filters or plates.[12]

  • Insufficient Washing: Wash steps that are too short, use too little volume, or use a buffer that doesn't effectively remove unbound radioligand.[10][12]

  • Filter Type: The material of the filter itself can contribute significantly to NSB.

Section 2: The Experimental Workflow: A Framework for Consistency

Variability can be introduced at nearly every stage of a receptor binding assay. Understanding this workflow is key to identifying the source of error.

G Reagent_Prep Reagent & Buffer Preparation Plate_Setup Assay Plate Setup (Total, NSB, Competitor) Reagent_Prep->Plate_Setup Pipetting Error Membrane_Prep Membrane Homogenization Membrane_Prep->Plate_Setup Inhomogeneity Incubation Incubation (Time & Temperature) Plate_Setup->Incubation Order of Addition Separation Separation (Filtration & Washing) Incubation->Separation Non-Equilibrium Detection Detection (Scintillation Counting) Separation->Detection Incomplete Washing Filter Drying Issues Analysis Data Analysis (Curve Fitting, Ki Calc.) Detection->Analysis

Caption: Radioligand Binding Assay Workflow Highlighting Potential Sources of Variability.

Section 3: Deep-Dive Troubleshooting Guides

Problem 1: High Non-Specific Binding (NSB)
  • Symptom: The counts per minute (CPM) in your NSB wells (containing excess unlabeled ligand) are greater than 30-50% of your total binding wells (containing only radioligand and receptor).[10]

  • Causality: High NSB effectively shrinks the dynamic range of your assay. If the background "noise" is too high, it becomes impossible to detect the "signal" of your competitor displacing the radioligand from the specific receptor sites.

Diagnostic & Solution Protocol:

  • Assess Filter Binding: Perform a control experiment with radioligand and buffer without any cell membranes. Filter this mixture. The resulting CPM reflects binding to your filter plate and tubes.

  • Filter Pre-treatment (The Primary Solution): Glass fiber filters are negatively charged and can bind ligands. Neutralize this with a cationic polymer like polyethylenimine (PEI).[9]

    • Protocol: Prepare a 0.3% (v/v) PEI solution in deionized water. Before running your assay, add the PEI solution to the wells of the filter plate and let it soak for 30-60 minutes at 4°C.[9] Just before filtration, vacuum the PEI solution through the filter and wash once with cold assay buffer.[9]

  • Optimize Blocking Agents in Buffer: Your assay buffer should contain a "blocking" protein to occupy non-specific sites.

    • Action: Bovine Serum Albumin (BSA) at 0.1-0.5% is standard. If NSB is still high, titrate BSA concentration up to 1%. This can reduce hydrophobic interactions.[15]

  • Optimize Wash Steps: The goal is to rapidly wash away unbound ligand without promoting dissociation of specifically bound ligand.

    • Action: Increase the number of washes (from 3 to 4 or 5) and/or the volume of cold wash buffer. Ensure the wash buffer has the same composition as the assay buffer to maintain ionic strength and pH.

Problem 2: Low Specific Binding / Poor Signal-to-Noise
  • Symptom: The difference in CPM between your total binding wells and NSB wells is very small, making data interpretation unreliable.

  • Causality: A weak signal indicates that not enough specific radioligand-receptor interactions are occurring or being detected. This can be due to problems with the receptor, the radioligand, or the assay conditions preventing them from reaching binding equilibrium.

Diagnostic & Solution Protocol:

  • Validate Receptor Source (Bmax): Your membrane preparation may have a low concentration of active receptors (Bmax).

    • Protocol (Saturation Binding): Perform a saturation binding experiment using increasing concentrations of your radioligand (e.g., 0.1x to 10x the expected Kd).[15] This will allow you to determine the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of your radioligand. If Bmax is too low, you may need to prepare a new batch of membranes or use a cell line with higher receptor expression.

  • Verify Radioligand Concentration: For competitive assays, the radioligand concentration should ideally be at or below its Kd for the receptor.[15] Using a concentration that is too high can make it difficult for weakly-binding competitors to displace it.

  • Ensure Binding Equilibrium: The binding reaction must reach a steady state.[10]

    • Protocol (Association Kinetics): Incubate the radioligand and membranes for varying lengths of time (e.g., 15, 30, 60, 90, 120 minutes). Plot the specific binding (Total - NSB) against time. The point at which the binding plateaus is your required incubation time. Ensure your standard protocol uses an incubation time that is well within this plateau.[11]

  • Check for Ligand Depletion: If the receptor concentration is too high relative to the radioligand, more than 10% of the added radioligand can be bound, violating a key assumption of binding analysis.[10]

    • Action: If your saturation experiment shows >10% of total added radioligand is bound at the Kd concentration, you must reduce the amount of membrane protein in your assay.[10]

ParameterRecommended Range/ConditionRationale
Radioligand Conc. ≤ KdMaximizes sensitivity for detecting competitor binding.[15]
Incubation Time ≥ 5 x t1/2 (dissociation)Ensures the binding reaction has reached equilibrium.[11]
Membrane Protein 5-50 µ g/well (typical)Should be adjusted to ensure <10% ligand depletion.[10][16]
Assay Buffer pH 7.4Mimics physiological conditions.
Wash Buffer Temp. 4°C (Ice-cold)Slows the dissociation rate of the radioligand-receptor complex during washing.

Section 4: this compound and the D1/D5 Signaling Pathway

This compound's therapeutic effects are mediated through the canonical D1-like receptor signaling pathway. As an agonist, it binds to the D1/D5 receptor, inducing a conformational change that activates the associated Gs protein. This activation leads to a cascade of intracellular events culminating in a cellular response.

G This compound This compound Receptor D1/D5 Receptor This compound->Receptor Binds Gs_protein Gs Protein (αβγ) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Canonical Gs-coupled signaling pathway for the D1/D5 dopamine receptor.

Section 5: References

  • Investigation of D1 Receptor–Agonist Interactions and D1/D2 Agonist Selectivity Using a Combination of Pharmacophore and Receptor Homology Modeling. (n.d.). Patsnap Synapse. Retrieved January 30, 2026, from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved January 30, 2026, from [Link]

  • Lutz, M., Kenakin, T., & Christopoulos, A. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 30, 2026, from [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved January 30, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 30, 2026, from [Link]

  • Ahangari, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 839-846. Retrieved January 30, 2026, from [Link]

  • Meza, C. A., & Tadi, P. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. Retrieved January 30, 2026, from [Link]

  • Lokhandwala, M. F., & Hussain, A. (2004). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. Clinical and Experimental Hypertension, 26(4), 337-348. Retrieved January 30, 2026, from [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 30, 2026, from [Link]

  • Dopamine receptor D1. (2024, January 15). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 30, 2026, from [Link]

  • Sotriffer, C., & El-Fakahany, E. E. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Pharmaceuticals (Basel), 15(4), 481. Retrieved January 30, 2026, from [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved January 30, 2026, from [Link]

  • Zhou, F. Q., & Zhou, J. P. (2022). Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease. Cells, 11(23), 3828. Retrieved January 30, 2026, from [Link]

  • Can you suggest an inexpensive filtering method for radioligand binding assay? (2018, April 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Runde, A., & Bazzi, M. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Pharmacology, 12, 738492. Retrieved January 30, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Scite.ai. Retrieved January 30, 2026, from [Link]

  • Martel, P., & Gatti-McArthur, S. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1003. Retrieved January 30, 2026, from [Link]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2025, November 22). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimizing Zelandopam (YM-435) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Zelandopam Concentration, Solubility, and Experimental Optimization Last Updated: January 2026

Executive Technical Summary

This compound (YM-435) is a selective dopamine D1-like receptor agonist.[1][2][3] Structurally related to fenoldopam, it is a catecholamine derivative (tetrahydroisoquinoline class) originally developed for renal vasodilation and hypertension management.

Unlike stable small molecules, this compound presents specific in vitro challenges due to its catechol moiety , which makes it prone to rapid oxidation at physiological pH, and its high affinity for D1 receptors, which requires precise concentration titration to avoid receptor desensitization.

This guide addresses the causality behind experimental failures—specifically oxidation artifacts, vehicle toxicity, and receptor saturation—providing self-validating protocols for your assays.

Preparation & Handling: The Critical First Step

Q: What is the optimal solvent system for this compound stock solutions?

A: Do not dissolve directly in neutral buffers (PBS/Media). This compound requires an acidic environment or an organic solvent to maintain stability.

  • Recommended Vehicle: DMSO (Dimethyl Sulfoxide) is the gold standard for in vitro stock solutions (up to 100 mM).

  • Alternative (Aqueous): If DMSO is contraindicated, use 0.01 M HCl or water containing 0.1% Ascorbic Acid (to prevent oxidation).

  • Why? The catechol hydroxyl groups are susceptible to auto-oxidation to quinones at pH > 7.0, turning the solution pink/brown and rendering the drug inactive (and potentially cytotoxic).

Q: My this compound solution turned pink/brown. Can I still use it?

A: No. A color change indicates the formation of aminochromes (oxidation products).

  • Cause: Exposure to light, oxygen, or alkaline pH (e.g., adding stock directly to media and letting it sit).

  • Impact: Aminochromes are cytotoxic and generate reactive oxygen species (ROS), confounding cell viability and signaling data.

  • Prevention: Prepare stocks in opaque vials, purge with nitrogen if possible, and add antioxidants (e.g., 10-100

    
    M Ascorbic Acid) to the final assay buffer if the incubation exceeds 30 minutes.
    

Experimental Optimization: Concentration Ranges

Q: What concentration range should I use for D1 receptor activation?

A: this compound is a potent agonist. Using "standard" micromolar concentrations often leads to off-target effects or receptor desensitization.

Concentration Guide by Assay Type
Assay TypeTarget ConcentrationRationale
Radioligand Binding (

)
0.1 nM – 100 nM High affinity for D1-like receptors requires nanomolar precision to determine displacement.
cAMP Accumulation (Functional) 1 nM – 1

M

is typically in the low nanomolar range. Concentrations >1

M may activate lower-affinity adrenergic receptors.
Renal/Vascular Relaxation 10 nM – 10

M
Tissue penetration requires higher gradients than monolayer cell culture.
Off-Target Screening > 10

M
High concentrations are used to test specificity (e.g., vs. D2,

-adrenergic).
Q: How do I validate that the observed effect is D1-mediated?

A: You must use a Self-Validating System (Antagonist Blockade).

  • Agonist Arm: Treat cells with this compound (

    
     concentration).
    
  • Antagonist Arm: Pre-treat (15 min) with a selective D1 antagonist like SCH-23390 (1

    
    M).
    
  • Result: If the signal (e.g., cAMP) is not completely ablated by SCH-23390, your this compound concentration is too high and is hitting off-target receptors (e.g.,

    
    -adrenergic).
    

Pathway Visualization: Mechanism of Action

Understanding the signaling cascade is crucial for selecting the right readout (e.g., cAMP vs. PKA phosphorylation).

Figure 1: this compound-Mediated D1 Receptor Signaling Pathway

Zelandopam_Signaling This compound This compound (Ligand) D1R D1 Receptor (GPCR) This compound->D1R Activation Gs Gαs Protein D1R->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Kinase) cAMP->PKA Activation Effect Vasodilation / Gene Transcription PKA->Effect Phosphorylation

Caption: this compound binds D1-like receptors, activating G


s to stimulate Adenylyl Cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA).[1][2][3][4][5][6][7][8]

Troubleshooting Guide (FAQ)

Issue: High variability in cAMP data between replicates.

Possible Cause: Receptor Desensitization.

  • Mechanism: D1 receptors undergo rapid phosphorylation and internalization (via

    
    -arrestin) upon agonist exposure.
    
  • Solution:

    • Keep incubation times short (15–30 minutes for cAMP assays).

    • Add a Phosphodiesterase (PDE) inhibitor (e.g., IBMX 0.5 mM ) to the assay buffer to prevent cAMP degradation, allowing for a more stable accumulation signal over a shorter window.

Issue: Unexpected cytotoxicity in control wells.

Possible Cause: Vehicle Toxicity (DMSO).

  • Mechanism: While this compound is dissolved in DMSO, final concentrations of DMSO > 0.1% can be toxic to sensitive primary renal cells or neurons.

  • Solution:

    • Perform a "Vehicle Only" control curve.

    • Ensure the final DMSO concentration is < 0.1% .

    • If higher solubility is needed, switch to the Ascorbate/Water vehicle method described in Section 2.

Issue: Loss of potency in long-term cultures.

Possible Cause: Oxidative Degradation.

  • Mechanism: Catecholamines degrade within hours in cell culture media (pH 7.4, 37°C).

  • Solution: this compound is not suitable for 24h+ incubations without replenishment.

    • Protocol: Refresh media containing fresh this compound every 4–6 hours, or use a continuous flow system. Supplement media with 50

      
      M Ascorbic Acid to extend half-life.
      

Validated Experimental Protocol: cAMP Accumulation Assay

Objective: Determine


 of this compound in HEK293-D1 cells.
  • Cell Prep: Seed HEK293-D1 cells at 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Buffer Prep: Prepare Stimulation Buffer : HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE Inhibitor). pH 7.4.

  • Agonist Prep:

    • Thaw this compound stock (10 mM in DMSO).

    • Perform 1:10 serial dilutions in Stimulation Buffer containing 100

      
      M Ascorbic Acid .
      
    • Note: The Ascorbic Acid is critical here to prevent oxidation during the dilution steps.

  • Stimulation:

    • Remove media from cells. Wash 1x with HBSS.

    • Add 50

      
      L of this compound dilutions (Range: 
      
      
      
      M to
      
      
      M).
    • Incubate for 20 minutes at 37°C. (Do not exceed 30 mins).

  • Lysis & Detection: Aspirate buffer and immediately lyse cells for cAMP detection (ELISA/FRET).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

References

  • Yatsu, T., et al. (2005).[3] Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[3] European Journal of Pharmacology, 510(1-2), 121-128.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for this compound.

  • Astellas Pharma. (2000). YM-435 (this compound) Phase II Clinical Data Summary. (Historical Data via AdisInsight).

  • Hussain, T., & Lokhandwala, M. F. (2003). Renal dopamine receptors and hypertension.[7] Experimental Biology and Medicine, 228(2), 134-142. (Mechanistic grounding for D1 agonists).

(Note: this compound is a research-grade compound often referenced by its developmental codes YM-435 or MYD-37.[2] Ensure you are sourcing the correct chemical structure: (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol).[2]

Sources

Technical Support Center: Zelandopam Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Artifacts in D1/D5 Receptor Agonist Assays

Compound Class: Benzazepine Derivative (Dopamine D1-like Receptor Agonist)

Core Technical Overview

Zelandopam is a selective dopamine D1-like receptor agonist (D1R/D5R). In cell-based assays, it classically activates the Gs-protein signaling cascade , leading to the accumulation of cyclic AMP (cAMP).

As a Senior Application Scientist, I frequently encounter three distinct categories of artifacts with this compound class:

  • Chemical Instability: Rapid oxidation of the catechol moiety leading to potency shifts.

  • Assay Physics: The "Hook Effect" in competitive immunoassays (HTRF/LANCE) at high concentrations.

  • Biological Desensitization: Rapid receptor internalization (tachyphylaxis) causing signal drift during extended incubations.

This guide provides self-validating protocols to distinguish between true pharmacological effects and experimental artifacts.

Troubleshooting Guide (Q&A Format)
Q1: My this compound EC50 values are shifting to the right (lower potency) over time. Is the compound degrading?

Diagnosis: Catechol Oxidation. Like Fenoldopam and Dopamine, this compound contains a catechol group (an aromatic ring with two hydroxyl groups). In standard physiological buffers (pH 7.4) without antioxidants, this group oxidizes rapidly into quinones. This degradation reduces the effective concentration of the active agonist, artificially inflating the EC50 (right-shift).

The Mechanism:



The quinone product is often inactive at the D1 receptor and can be cytotoxic (darkening of the solution is a visual cue).

Corrective Protocol (The "Antioxidant Spike"): You must supplement your assay buffer with an antioxidant.

  • Recommendation: Add Ascorbic Acid (100 µM – 1 mM) or Sodium Metabisulfite (100 µM) to the stimulation buffer immediately before use.

  • Validation Step: Prepare two stock solutions of this compound. One in standard PBS, one in PBS + 1 mM Ascorbic Acid. Incubate both at room temperature for 2 hours, then run the dose-response curve. If the PBS-only curve is right-shifted compared to the Ascorbate curve, oxidation is your culprit.

Q2: At high concentrations (>10 µM), the cAMP signal drops significantly, creating a bell-shaped curve. Is this compound toxic?

Diagnosis: The Hook Effect (Prozone Phenomenon). While toxicity is possible, this is more likely an artifact of competitive immunoassays (e.g., HTRF, AlphaScreen, LANCE) used to detect cAMP. In these assays, a labeled cAMP tracer competes with cellular cAMP for antibody binding.

The Mechanism: At extremely high cellular cAMP levels (induced by maximal this compound stimulation), the cAMP molecules saturate the detection antibodies before the donor/acceptor beads can bridge. This prevents the FRET/luminescence signal generation, appearing as a "loss" of signal at high doses.

Corrective Protocol:

  • Dilution Linearity Test: Dilute your cell lysate 1:2, 1:4, and 1:8 before adding detection reagents. If the signal increases or stabilizes upon dilution, you are suffering from the Hook Effect.

  • Reduce Cell Density: High receptor density (overexpression) generates excessive cAMP. Lowering cell density keeps cAMP levels within the dynamic range of the kit.

Q3: My replicates have high variability, and the signal seems to fade if I wait too long to add detection reagents.

Diagnosis: Receptor Desensitization (Tachyphylaxis). D1 receptors are rapidly phosphorylated by G-protein Coupled Receptor Kinases (GRKs) upon agonist binding, leading to Beta-arrestin recruitment and internalization. This shuts down cAMP signaling within minutes.

The Mechanism:

  • Phase 1 (0-10 min): Peak cAMP generation.

  • Phase 2 (10-30 min): Desensitization dominates; cAMP production halts.

  • Phase 3 (>30 min): Phosphodiesterases (PDEs) degrade existing cAMP (if PDE inhibitors are not sufficient).

Corrective Protocol:

  • Include IBMX: Ensure 500 µM IBMX (PDE inhibitor) is present to prevent degradation of the accumulated cAMP.

  • Shorten Stimulation Time: this compound assays should typically use a 15–30 minute stimulation window . Longer incubations allow desensitization mechanisms to dampen the maximal signal window (

    
    ).
    
Visualizing the Signaling & Artifact Pathways

The following diagram illustrates the D1 signaling cascade and the specific points where artifacts intervene.

D1_Signaling_Artifacts This compound This compound (Agonist) D1R D1 Receptor (GPCR) This compound->D1R  Binds Gs Gs Protein D1R->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Accumulation) AC->cAMP  Converts ATP ATP ATP ATP->AC Signal Assay Signal (HTRF/LANCE) cAMP->Signal  Detection Oxidation ARTIFACT 1: Oxidation to Quinones (Loss of Potency) Oxidation->this compound  Degrades Desensitization ARTIFACT 2: GRK/Arrestin (Signal Decay) Desensitization->D1R  Internalizes HookEffect ARTIFACT 3: Hook Effect (Antibody Saturation) HookEffect->Signal  False Decrease

Figure 1: this compound mechanism of action (Blue/Green) intersected by common experimental artifacts (Red/Yellow).

Optimized Experimental Protocols
Protocol A: Antioxidant Buffer Preparation

Purpose: To stabilize this compound and prevent EC50 shifts.

ComponentConcentrationFunction
HBSS or PBS1XBasal Salt Solution
HEPES10-20 mMpH Buffering (Maintain pH 7.4)
BSA0.1%Prevents non-specific binding to plastic
IBMX 500 µM PDE Inhibitor (Prevents cAMP breakdown)
Ascorbic Acid 100 µM - 1 mM Antioxidant (Prevents this compound oxidation)

Critical Note: Ascorbic acid degrades over time. Add it fresh to the buffer on the day of the experiment. Do not store buffers containing ascorbate for >24 hours.

Protocol B: Troubleshooting Decision Matrix

Use this logic flow to diagnose assay failures.

Troubleshooting_Tree Start Problem Identified Issue1 Right-Shifted EC50? Start->Issue1 Issue2 Signal Drop at High Conc? Start->Issue2 Issue3 High Signal Variability? Start->Issue3 Sol1 Check Oxidation: Add 1mM Ascorbic Acid Issue1->Sol1 Yes Sol2 Check Hook Effect: Dilute Samples 1:4 Issue2->Sol2 Yes Sol3 Check Pipetting/Lysis: Use Automated Dispenser Issue3->Sol3 Yes

Figure 2: Rapid diagnostic decision tree for this compound assay anomalies.

References
  • Yatsu, T., et al. (2005). "Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats."[1] European Journal of Pharmacology, 511(2-3), 201-207.

  • Neve, K. A., et al. (2004). "Dopamine D1 Receptor Signaling." Journal of Receptors and Signal Transduction, 24(3), 163-205.
  • Revvity (PerkinElmer). "cAMP Assay Troubleshooting Guide." (Source for Hook Effect in HTRF/LANCE assays).

  • Lewis, D. A., et al. (1998). "Dopamine Receptor Desensitization: Mechanisms and Implications." Neuropsychopharmacology.

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in Zelandopam Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zelandopam Challenge

This compound is a selective dopamine D1/D5 receptor agonist. In functional assays, it activates the G


s protein, stimulating adenylyl cyclase (AC) to convert ATP into cAMP.

The Core Problem: Researchers often report a low Signal-to-Noise Ratio (SNR) or poor Z' factors (<0.5) with this compound.[1] The Technical Reality: this compound contains a catechol moiety (6,7-dihydroxy-3-benzazepine). Unlike non-catechol agonists, it is highly susceptible to rapid oxidation in standard assay buffers (pH 7.4), leading to a loss of potency and "dead" signal. Furthermore, as a Gs-coupled assay, the "signal" is a reduction in FRET (in competitive assays), meaning high basal cAMP (noise) compresses the assay window.

This guide deconstructs the assay into three variables: Biological (Cell), Chemical (Ligand), and Physical (Detection).

The Biological Variable: Receptor Density & Coupling

The "Receptor Reserve" Trap

In Gs-coupled assays, "more cells" does not equal "more signal."

  • Mechanism: High receptor density leads to high constitutive (basal) cAMP levels. In competitive immunoassays (TR-FRET, HTRF, LANCE), high basal cAMP consumes the antibody before the agonist is even added, shrinking the dynamic range available for this compound to act.

  • Correction: You must titrate cell density to find the "Sweet Spot" where basal cAMP is low (high FRET signal) but receptor reserve is sufficient for this compound to induce a max response.

Protocol: Cell Density Titration

Perform this optimization before running dose-response curves.

ParameterCondition ACondition BCondition CCondition D
Cell Density (cells/well) 2505001,0002,000
Agonist This compound (10 µM)This compound (10 µM)This compound (10 µM)This compound (10 µM)
Basal Control Buffer onlyBuffer onlyBuffer onlyBuffer only
Expected Outcome Low Basal / Low SignalOptimal Window High Basal / Compressed WindowSignal Saturation
Visualization: The Gs-Signaling Pathway

The following diagram maps the this compound signaling cascade and critical intervention points for SNR optimization.

Gs_Pathway cluster_0 Critical Optimization Point This compound This compound (Agonist) D1R Dopamine D1 Receptor This compound->D1R Binding (Kd) Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Signal) AC->cAMP Production ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degradation Detection TR-FRET/GloSensor Detection cAMP->Detection Quantification AMP AMP (Noise/Loss) PDE->AMP Signal Loss

Figure 1: this compound-induced cAMP pathway. Note the PDE node: inhibition here (via IBMX) is mandatory to prevent signal degradation.

The Chemical Variable: Ligand Stability

The "Catechol Oxidation" Factor

This compound is a 6,7-dihydroxy-3-benzazepine. The "dihydroxy" part defines it as a catechol.

  • The Issue: In neutral or basic buffers (pH 7.4), catechols oxidize rapidly into quinones. Quinones are inactive at the D1 receptor and can polymerize, causing brown discoloration and signal quenching.

  • The Fix: You must supplement your stimulation buffer with an antioxidant.

Recommended Stimulation Buffer Formulation:

ComponentConcentrationFunction
HBSS or HEPES1xPhysiological base
IBMX 0.5 mMPan-PDE inhibitor (Prevents cAMP degradation)
Ascorbic Acid 100 µM - 1 mM Prevents this compound oxidation (CRITICAL)
BSA0.1%Prevents non-specific binding to plastic

Expert Insight: Prepare the Ascorbic Acid fresh daily. If your this compound stock solution has turned yellow/brown, discard it. It has oxidized and will yield a falsely low potency (high EC50).

The Physical Variable: Detection Physics (TR-FRET)[4]

The "Hook Effect"

In competitive immunoassays (e.g., HTRF, LANCE), the signal is generated by a FRET transfer between a Donor (Europium/Terbium) and an Acceptor (d2/Ulight) bound to an antibody.

  • Low cAMP (Basal): Maximum FRET Signal.[2]

  • High cAMP (Agonist): Low FRET Signal.

If you produce too much cAMP (e.g., this compound + Forskolin control), you may saturate the antibody, causing a "Hook Effect" where the curve flattens or inverts.

  • Solution: If your signal bottoms out too early, dilute your samples or use a "High Range" kit variant designed for Gs agonists.

Troubleshooting & FAQ

Interactive Troubleshooting Logic

Follow this decision tree to diagnose low SNR.

Troubleshooting Start Issue: Low Signal-to-Noise Ratio CheckBasal Check Basal Signal (No Agonist) Is it too low (Low FRET)? Start->CheckBasal YesBasal High Constitutive Activity or Too Many Cells CheckBasal->YesBasal Yes NoBasal Basal is OK (High FRET) CheckBasal->NoBasal No Action1 Reduce Cell Density (Try 500-1000 cells/well) YesBasal->Action1 CheckResponse Check this compound Response Is the delta small? NoBasal->CheckResponse YesResponse Weak Agonist Effect CheckResponse->YesResponse Yes CheckBuffer Did you add Ascorbic Acid? YesResponse->CheckBuffer CheckIBMX Did you add IBMX (0.5mM)? CheckBuffer->CheckIBMX Yes NoAscorbic This compound Oxidized. Add 100µM Ascorbic Acid. CheckBuffer->NoAscorbic No NoIBMX cAMP Degraded. Add IBMX. CheckIBMX->NoIBMX No

Figure 2: Logical flow for diagnosing SNR issues in this compound assays.

Frequently Asked Questions

Q1: My Z' factor is consistently around 0.2. How do I get it >0.5? A: A Z' of 0.2 usually indicates high variability (Standard Deviation) rather than just a small window.

  • Pipetting: Ensure you are not introducing bubbles. TR-FRET is ratiometric, but bubbles scatter light.

  • Edge Effects: Do not use the outer wells of the 384-well plate. Fill them with water/buffer.[3][4][5] Evaporation alters concentrations at the edges.

  • Read Time: Allow the plate to equilibrate to room temperature for 1 hour before reading. Temperature gradients affect FRET efficiency.

Q2: this compound acts like a partial agonist in my hands (lower Emax than Dopamine). Is this normal? A: Yes. This compound is often characterized as a partial agonist at the D1 receptor depending on the expression system and G-protein coupling efficiency (Receptor Reserve). If you need a "Full Agonist" control to define the window, use SKF-81297 or Dopamine (with ascorbic acid). Do not assume this compound will reach the same Emax as Dopamine [1].

Q3: Can I use DMSO to dissolve this compound? A: Yes, this compound is soluble in DMSO. However, keep the final DMSO concentration in the assay well below 1% (ideally <0.5%). High DMSO can permeabilize cells non-specifically and quench FRET signals [2].

References

  • Zhang, J., et al. (1999).[6][7] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Revvity (formerly PerkinElmer). LANCE Ultra cAMP Assay Development Guide. Revvity Technical Resources. Link

  • Cisbio (Revvity). HTRF cAMP Assay Guidelines: Optimizing Cell Density and Agonist Incubation. Link

  • Niznik, H. B., et al. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling. MDPI. Link

Sources

Addressing Zelandopam precipitation issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Based on the physicochemical properties of the benzazepine class (to which Zelandopam belongs as a D1-like receptor agonist), here is the technical support guide.

Topic: Troubleshooting Solubility & Precipitation in Aqueous Buffers

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2024-05-20

Executive Summary: The Chemistry of Precipitation

This compound, like its structural analog Fenoldopam, is a benzazepine derivative . Understanding why it precipitates is the first step to fixing it.

  • The Culprit (pKa): this compound contains a basic nitrogen (amine) and catechol hydroxyls. Its pKa is typically around 8.5–9.0 .

    • In Acid (pH < 5): The molecule is protonated (ionized) and highly soluble.

    • In Neutral/Basic (pH > 7): The molecule deprotonates to its free base form. The free base is lipophilic and poorly soluble in water, leading to immediate precipitation (cloudiness) or "crashing out" over time.

  • The Trap: Researchers often dissolve this compound in DMSO (clear) and then spike it into PBS (pH 7.4). The sudden pH shift forces the drug into its insoluble free-base state.

The Solubility Matrix (Troubleshooting)

Use this matrix to diagnose your specific issue before attempting a new preparation.

SymptomLikely CauseCorrective Action
Immediate Cloudiness upon adding to PBS/MediapH Shock: Rapid shift to neutral pH caused free-base precipitation.Use the "Acid-Step" Protocol (See Section 3) or add a complexing agent (HP-β-CD).
Pink/Brown Discoloration after 2+ hoursOxidation: Catechol groups are reacting with oxygen.Add Ascorbic Acid (0.1%) or Sodium Metabisulfite to the buffer.
Precipitation after Freezing/Thawing Crystal Growth: Low temps reduced solubility; crystals formed and won't redissolve.Do not freeze working solutions. Prepare fresh or store as concentrated DMSO stock only.
Needle Clogging during in vivo injectionMicro-precipitation: Particle size is increasing due to ionic strength of saline.Switch vehicle to 5% Dextrose (D5W) instead of Saline/PBS to lower ionic strength.

Validated Preparation Protocols

Protocol A: The "Acid-Step" Method (Standard)

Best for: In vitro assays, acute injections.

The Logic: We maintain the drug in a slightly acidic micro-environment or use a co-solvent to shield the hydrophobic core before it hits the bulk buffer.

  • Stock Preparation:

    • Dissolve this compound powder in 100% DMSO to a concentration of 10–50 mM .

    • Validation: Solution must be crystal clear. If not, sonicate for 30 seconds.

  • Intermediate Dilution (Critical Step):

    • Do NOT add DMSO stock directly to PBS.

    • Prepare a diluent of distilled water containing 0.1% Ascorbic Acid .

  • Final Working Solution:

    • Slowly add the DMSO stock to the diluent while vortexing.

    • Target: Final DMSO concentration should be < 0.5% (cell culture) or < 5% (in vivo).

    • Buffering: If a specific pH is required, add HEPES (20mM) rather than PBS. HEPES buffers better at the interface of solubility limits.

Protocol B: The Cyclodextrin "Stealth" Method (Advanced)

Best for: High-concentration in vivo delivery, long-term stability.

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" around the lipophilic this compound molecule, keeping it soluble in aqueous environments regardless of pH.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water.

  • Solubilization: Add this compound powder directly to the HP-β-CD solution.

  • Activation: Sonicate at 40°C for 20 minutes.

  • Validation: The solution should be clear. If slight turbidity remains, adjust pH to 5.5 using 0.1N HCl, then back to 7.0 using 0.1N NaOH (the cyclodextrin will hold it in solution once dissolved).

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this compound based on your experimental constraints.

Zelandopam_Workflow Start Start: this compound Powder Solvent_Choice Choose Primary Solvent Start->Solvent_Choice DMSO_Route Dissolve in DMSO (Stock) Solvent_Choice->DMSO_Route Preferred Aqueous_Route Dissolve in Aqueous Acid Solvent_Choice->Aqueous_Route If DMSO prohibited Application Intended Application? DMSO_Route->Application Aqueous_Route->Application In_Vitro In Vitro (Cells/Binding) Application->In_Vitro Low Conc (<10µM) In_Vivo In Vivo (Animal Models) Application->In_Vivo High Conc (>1mg/kg) Precipitation_Check Check: Is it Cloudy? In_Vitro->Precipitation_Check Dilute in Media In_Vivo->Precipitation_Check Dilute in Saline Success Proceed to Experiment Precipitation_Check->Success Clear Corrective_Action Add Cyclodextrin (HP-β-CD) or Lower pH Precipitation_Check->Corrective_Action Cloudy Corrective_Action->Precipitation_Check Retry

Figure 1: Decision matrix for this compound solubilization. Note the critical checkpoint for precipitation before experimental application.

Frequently Asked Questions (FAQs)

Q: Can I just sonicate the cloudy suspension and use it? A: No. A suspension means the drug is not in solution. In cell culture, crystals will sink to the bottom, causing massive local overdosing (cytotoxicity) and false positives. In vivo, particles can cause embolisms. You must achieve a true solution.

Q: Why does my this compound stock turn yellow/brown after a week? A: This is oxidative degradation of the catechol moiety.

  • Fix: Store stocks at -80°C, protected from light (amber vials), and purged with nitrogen or argon gas if possible. Discard if the color shift is significant.

Q: I need to inject IV, but DMSO is toxic at high doses. What do I do? A: Use Protocol B (Cyclodextrin) . HP-β-CD is FDA-approved for parenteral use and avoids the cardiovascular artifacts sometimes caused by DMSO or high-acid vehicles.

Q: Does the salt form matter (HCl vs. Mesylate)? A: Yes. The Mesylate salt is generally more water-soluble than the HCl salt, but both will precipitate if the pH is raised too high without stabilizing agents. Always check the certificate of analysis (CoA) for the specific salt form molecular weight when calculating molarity.

References

  • Neumeyer, J. L., et al. (2003). Development of Dopamine D1 Agonists: Structure-Activity Relationships. Chemical Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • O'Connor, S. E., & Brown, R. A. (1982). The pharmacology of sulmepride: a selective D1 dopamine receptor antagonist. European Journal of Pharmacology. (Contextual reference for benzazepine handling).

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Solubility of Catecholamines and Benzazepines.

Factors affecting the reproducibility of Zelandopam experiments

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive searches to learn about Zelandopam. I'm focusing on its mechanism, experimental uses, and reproducibility concerns.

Analyzing Search Results

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Technical Support Center: Zelandopam Stability in Long-Term Studies

[1]

Executive Summary

Zelandopam (YM-435) is a selective dopamine D1-like receptor agonist with a tetrahydroisoquinoline structure containing a catechol moiety (dihydroxyphenyl group).[1][2] While chemically distinct from Fenoldopam, it shares the same critical instability factor: catechol oxidation .[1]

In long-term studies (e.g., chronic infusion in nephrosis models), this compound is highly susceptible to rapid oxidation into quinones and melanin-like polymers, manifested by solution discoloration (pinking/browning) and loss of potency.[1] This guide provides the protocols necessary to stabilize this compound based on its structural chemistry and established catecholamine handling standards.[1]

Part 1: The Stability Profile (The "Why")

Q: Why does my this compound solution turn pink or brown after 24 hours?

A: This is the hallmark of catechol oxidation .[1] this compound contains a catechol group (two hydroxyl groups on a benzene ring).[1] When exposed to oxygen, light, or alkaline pH, this group loses protons and electrons to form o-quinones .[1] These quinones are reactive electrophiles that polymerize to form dark pigments (similar to how a cut apple turns brown).[1]

The Degradation Cascade:

  • Auto-oxidation: this compound

    
     Semiquinone radical (catalyzed by metal ions/light).[1]
    
  • Quinone Formation: Radical

    
     o-Quinone (Pink/Red intermediate).[1]
    
  • Polymerization: Quinones

    
     Insoluble polymers (Brown precipitate).[1]
    
Q: What are the critical stress factors I must control?
  • pH: Catechols are stable in acidic conditions (pH < 5.[1]0) but oxidize rapidly as pH approaches 7.0 or higher.[1]

  • Oxygen: Dissolved oxygen in the vehicle accelerates degradation.[1]

  • Light: UV and visible light catalyze the electron transfer required for oxidation.[1]

  • Temperature: Degradation rates double with every 10°C increase.[1]

Part 2: Troubleshooting Guide

SymptomProbable CauseImmediate ActionPrevention Strategy
Solution turns pink/red Early-stage oxidation (Quinone formation)Discard immediately. Potency is compromised; toxic byproducts present.[1]Add antioxidant (Na-Metabisulfite).[1] Lower pH to 3.5–4.5.
Brown precipitate Advanced polymerizationDiscard. Do not filter; concentration is unknown.[1]Use amber glass/tubing.[1] Nitrogen-purge solvents.[1]
HPLC peak broadening Hydrolysis or RacemizationCheck pH. Extreme acid/base can degrade the isoquinoline ring.[1]Maintain pH 3.0–5.[1]0. Store samples at -80°C.
Clogged infusion lines Drug precipitationSolubility limit exceeded or pH drift towards neutral.[1]Check solubility in vehicle.[1] Ensure buffer capacity.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable this compound Vehicle

Purpose: To create a solution stable for 24–48 hours in an infusion pump.[1]

Reagents:

  • This compound Hydrochloride (or Mesylate)[1]

  • 0.9% Saline or 5% Dextrose[1][3]

  • Stabilizer: Sodium Metabisulfite (

    
    ) or Ascorbic Acid[1]
    
  • pH Adjuster: 0.1N HCl[1]

Step-by-Step:

  • Deoxygenate Solvent: Sparge the saline/dextrose with

    
     gas for 15 minutes before adding drug.[1]
    
  • Add Antioxidant: Dissolve Sodium Metabisulfite (0.2 mg/mL to 1.0 mg/mL) into the vehicle.

    • Note: Metabisulfite is the gold standard for catecholamines (similar to Fenoldopam formulations).[1]

  • Solubilize this compound: Add the this compound powder to the vehicle.[1]

  • Check pH: Measure pH. If > 5.0, titrate carefully with 0.1N HCl to reach pH 3.5 – 4.5 .[1]

  • Filtration: Filter through a 0.22

    
     PVDF membrane (low protein binding) into a sterile, amber  glass vial.
    
  • Storage: Keep on ice until loading into the syringe pump.

Protocol B: Sampling for Pharmacokinetics (PK)

Purpose: To prevent degradation of this compound in plasma samples after collection.[1]

  • Collection: Draw blood into pre-chilled tubes containing EDTA (anticoagulant) AND Sodium Metabisulfite (final conc. 5 mM) .

  • Processing: Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Acidification: Transfer plasma to a cryovial containing 10

    
     of 10% Perchloric Acid or Phosphoric Acid per 1 mL plasma.
    
  • Storage: Snap freeze in liquid nitrogen. Store at -80°C.

Part 4: Visualization of Workflows

Diagram 1: The Catechol Degradation Pathway

This diagram illustrates why the solution turns pink and how antioxidants block the pathway.[1]

ZelandopamDegradationThis compoundThis compound(Catechol Form)SemiquinoneSemiquinoneRadicalThis compound->SemiquinoneOxidationStressorStressors:High pH (>6)LightOxygenStressor->this compoundQuinoneo-Quinone(PINK Color)Semiquinone->Quinone-e, -H+PolymerMelanin-likePolymer(BROWN Precipitate)Quinone->PolymerPolymerizationAntioxidantBlocker:Na-Metabisulfite(Reduces Quinone back)Antioxidant->QuinoneReductionAcidBlocker:Acidic pH (<5.0)(Prevents Deprotonation)Acid->this compoundStabilization

Caption: this compound degrades via oxidation to pink quinones.[1] Antioxidants and low pH reverse or inhibit this step.[1]

Diagram 2: Long-Term Infusion Setup Logic

Decision tree for setting up a 14-day chronic infusion study.

InfusionSetupStartStart: Chronic Infusion SetupVehiclePrepPrepare Vehicle:Acidified Saline + Na-MetabisulfiteStart->VehiclePrepSolubilityCheckCheck Solubility at pH 4.0VehiclePrep->SolubilityCheckDissolvedClear SolutionSolubilityCheck->DissolvedYesPrecipitatedCloudy/PrecipitateSolubilityCheck->PrecipitatedNoLoadPumpLoad Osmotic/Syringe Pump(Amber/Light Protected)Dissolved->LoadPumpAdjustAdd Co-solvent(e.g., 5% PEG400) orLower Conc.Precipitated->AdjustAdjust->SolubilityCheckMonitorDaily MonitoringLoadPump->MonitorCheckColorColor Check:Pink?Monitor->CheckColorContinueContinue StudyCheckColor->ContinueNo (Clear)ReplaceReplace Syringe ImmediatelyCheck pH of stockCheckColor->ReplaceYes (Pink)

Caption: Workflow for ensuring stability during chronic infusion. Visual inspection for color change is critical.

References

  • Yatsu, T., et al. (2005).[1][4] "Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats."[1][4] European Journal of Pharmacology, 511(2-3), 205-211.[1]

  • FDA Access Data. (1997).[1] "Corlopam (Fenoldopam Mesylate) Prescribing Information." (Referenced for benzazepine/catecholamine stability standards).[1]

  • Baaske, D.M., et al. (1983).[1] "Stability of fenoldopam mesylate in aqueous solutions." American Journal of Hospital Pharmacy.[1] (Classic reference for catechol-benzazepine stability kinetics).[1]

  • Kikuchi, K., et al. (1991).[1] "Pharmacological profile of a novel dopamine D1 receptor agonist, YM-435 (this compound)." Japanese Journal of Pharmacology.

Note: While this compound (YM-435) is a distinct compound, its stability protocols are chemically homologous to Fenoldopam due to the shared catechol moiety.[1]

Refinement of animal dosing regimens for consistent Zelandopam exposure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to serve as a comprehensive technical resource for scientists and drug development professionals utilizing Zelandopam in preclinical animal models. As Senior Application Scientists, we understand that achieving consistent and predictable drug exposure is paramount for the integrity and reproducibility of your research. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you refine your animal dosing regimens and mitigate variability in this compound exposure.

Understanding the Challenge: The Quest for Consistent this compound Exposure

This compound is a selective dopamine D₁-like receptor agonist.[1] Like many new chemical entities (NCEs), achieving consistent oral bioavailability can be challenging, leading to high inter-animal variability in pharmacokinetic (PK) profiles. This variability can obscure dose-response relationships, complicate the interpretation of efficacy and toxicology data, and ultimately hinder project progression.

High PK variability is often multifactorial. Key contributing factors for orally administered compounds include:

  • Physicochemical Properties: Poor aqueous solubility can lead to dissolution rate-limited absorption.[2][3]

  • Formulation Inadequacies: The choice of vehicle is critical and can dramatically impact drug solubilization and absorption.[4]

  • Biological Factors: Animal-specific physiology, such as gastric emptying time, intestinal metabolism, and stress levels, can significantly alter drug uptake.[5]

  • Procedural Variability: Inconsistent administration techniques, particularly with oral gavage, can introduce significant error.[6][7]

This guide will systematically address each of these areas to empower you to design and execute robust animal studies with this compound.

Frequently Asked Questions (FAQs)

Q1: We are seeing highly variable plasma concentrations of this compound between animals in the same dose group. What is the most likely cause?

High inter-animal variability is a common challenge, especially with compounds that may have poor solubility.[2][3][8] The most probable causes, in order of likelihood, are:

  • Formulation Issues: this compound may not be fully solubilized or homogeneously suspended in your chosen vehicle. This leads to animals receiving different effective doses. Poorly soluble drugs are particularly prone to this.[4][9]

  • Physiological Differences: Even in inbred rodent strains, individual differences in gut motility, pH, and metabolic enzyme activity can lead to variable absorption.[5] Stress from handling and dosing can also alter gastrointestinal function.[7]

  • Dosing Technique: Inconsistent oral gavage technique can result in accidental tracheal administration, esophageal irritation, or incomplete dose delivery, all of which contribute to variability.[6][10]

Recommendation: Start by rigorously evaluating your formulation and dosing procedure. A robust and validated formulation is the cornerstone of consistent exposure.

Q2: What is the best starting approach for selecting a vehicle for our oral this compound studies?

Vehicle selection is critical and depends on this compound's physicochemical properties, particularly its solubility.[4] A tiered approach is recommended:

  • Tier 1 (Aqueous): If this compound has sufficient aqueous solubility, simple aqueous vehicles like 0.9% saline or 0.5% methylcellulose (MC) in water are preferred due to their low toxicity and physiological compatibility.

  • Tier 2 (Co-solvents & Surfactants): For poorly soluble compounds, a "tool belt" of formulations should be considered.[6] This may involve using co-solvents like polyethylene glycol 400 (PEG400) or surfactants like Tween 80 to improve solubility. However, these must be used with caution as they can have their own biological effects.

  • Tier 3 (Lipid-Based Systems): For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability by promoting lymphatic uptake and avoiding the dissolution step.[11][12]

Recommendation: Conduct a simple solubility screen of this compound in a panel of common, well-tolerated preclinical vehicles. See our Protocol for Vehicle Screening below.

Q3: How do we determine the appropriate starting dose for our first animal efficacy study?

Dose selection should be based on a combination of in vitro data and data from exploratory dose-range finding (DRF) studies.[13]

  • In Vitro Potency: Use the EC₅₀ or IC₅₀ from relevant in vitro assays as a starting point. Aim for initial in vivo plasma concentrations that are a multiple of this value.

  • Dose Range Finding (DRF) Study: Conduct a small-scale, non-GLP study in a few animals. The goal is to establish the Maximum Tolerated Dose (MTD) and observe the pharmacokinetic profile at several dose levels (e.g., low, medium, high).[13]

  • Allometric Scaling: If you have data from other species, allometric scaling can be used to estimate an equivalent dose in your species of interest. The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED), and these principles can be adapted for interspecies scaling.[14]

Recommendation: Always perform a DRF study. This provides invaluable data on safety, tolerability, and exposure to guide the dose selection for your definitive studies.[13]

Troubleshooting Guides

Issue 1: Inconsistent Exposure and Non-Linear Pharmacokinetics

Symptoms:

  • High coefficient of variation (%CV) in Cmax and AUC within a dose group (>30-40%).

  • Dose-exposure relationship is not proportional (e.g., doubling the dose does not double the AUC).

Workflow for Troubleshooting Inconsistent this compound Exposure

G start High PK Variability Observed (Cmax, AUC) check_formulation Step 1: Audit Formulation Is it a clear solution or a homogeneous, stable suspension? start->check_formulation improve_formulation Action: Re-develop Formulation - Test alternative vehicles - Reduce particle size (micronization) - Use solubilizing excipients check_formulation->improve_formulation No check_dosing Step 2: Audit Dosing Technique Are SOPs followed strictly? Is gavage performed correctly? check_formulation->check_dosing Yes formulation_ok YES formulation_bad NO validate_formulation QC: Validate New Formulation (Visual, Microscopic, Stability) improve_formulation->validate_formulation validate_formulation->check_dosing retrain_staff Action: Re-train Personnel - Review gavage SOP - Practice on models - Ensure consistent technique check_dosing->retrain_staff No check_biology Step 3: Investigate Biology Is there evidence of saturation of absorption or first-pass metabolism? check_dosing->check_biology Yes dosing_ok YES dosing_bad NO end_node Refined Dosing Regimen with Consistent Exposure retrain_staff->end_node pk_study Action: Conduct IV Dosing PK Study - Determine absolute bioavailability - Assess clearance mechanism check_biology->pk_study Yes check_biology->end_node No / Unlikely biology_ok YES biology_bad NO pk_study->end_node

Caption: Decision tree for troubleshooting high pharmacokinetic variability.

Causality and Action Plan:

  • Verify Formulation: The most common culprit is the formulation itself.[4] A suspension that settles or a solution that crashes out upon dilution in the stomach will lead to erratic absorption.

    • Action: Prepare a fresh batch of your formulation. Visually inspect it for homogeneity. For suspensions, take samples from the top, middle, and bottom of the container after stirring and measure the concentration of this compound to ensure uniformity. If it is not uniform, you must develop a better formulation. See Protocol for Preparation of a Homogeneous Suspension .

  • Audit Dosing Technique: Minor variations in oral gavage can lead to major differences in exposure.

    • Action: Observe the dosing procedure. Ensure all technicians are following a standardized operating procedure (SOP) precisely.[10] Confirm the correct gavage needle size and length is being used for the animal size. Consider refresher training on gentle restraint and proper tube placement to minimize stress and prevent injury.[6][7][15]

  • Investigate Biological Mechanisms: If formulation and technique are confirmed to be solid, consider biological causes. Non-linear PK can result from saturable absorption mechanisms or extensive first-pass metabolism in the gut wall or liver.[16]

    • Action: Design a study that includes an intravenous (IV) dose group. Comparing the AUC from oral vs. IV administration will determine the absolute bioavailability and give insight into the extent of first-pass metabolism.[16] If bioavailability is very low, formulation strategies to enhance absorption are critical.[11][12]

Issue 2: Poor or No Detectable Systemic Exposure

Symptoms:

  • Plasma concentrations of this compound are below the limit of quantification (BLQ) for most or all animals.

  • No pharmacological effect is observed even at high doses.

Potential Causes and Solutions:

  • Poor Solubility & Dissolution: The compound may not be dissolving in the gastrointestinal fluids. This is a primary barrier to absorption for BCS Class II/IV compounds.[17]

    • Solution: Micronization (reducing particle size) can increase the surface area for dissolution.[9] Alternatively, formulating this compound in a lipid-based system or as a solid dispersion can maintain the drug in a solubilized state in the gut.[11][12]

  • Extensive First-Pass Metabolism: this compound may be rapidly metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall or liver before it can reach systemic circulation.[16][18]

    • Solution: Conduct an in vitro metabolic stability assay using liver microsomes from the relevant species (see protocol below).[14][19] If stability is low, this indicates rapid metabolism. While difficult to overcome, some formulation approaches can partially protect the drug or promote lymphatic absorption, bypassing the liver first-pass effect.

  • Chemical Instability: The compound may be degrading in the acidic environment of the stomach.

    • Solution: Test the stability of this compound in simulated gastric fluid (SGF, pH ~1.2-2.0). If it is unstable, consider using an enteric-coated formulation or co-administering a proton pump inhibitor, though this adds complexity to the study.

Experimental Protocols

Protocol 1: Vehicle Solubility Screening for this compound

Objective: To identify a suitable vehicle for oral administration of this compound in rodents.

Materials:

  • This compound powder

  • Vehicle Panel (see Table 1)

  • Microcentrifuge tubes

  • Vortex mixer, shaker/rotator

  • Analytical balance

  • HPLC or LC-MS/MS for concentration analysis

Procedure:

  • Weigh a fixed amount of this compound (e.g., 2 mg) into separate microcentrifuge tubes.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to a tube. This will create a suspension with a nominal concentration of 2 mg/mL.

  • Vortex each tube vigorously for 2 minutes.

  • Place the tubes on a shaker or rotator at room temperature for 24 hours to allow them to reach equilibrium.

  • After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a sample of the supernatant from each tube.

  • Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method.

  • The vehicle that provides the required solubility for your highest planned dose with the best physical stability is selected.

Table 1: Common Preclinical Vehicles for Oral Dosing

Vehicle Class Example Composition Properties & Considerations
Aqueous 0.9% (w/v) Saline Isotonic, well-tolerated. Only for water-soluble compounds.
0.5% (w/v) Methylcellulose (MC) Suspension agent. Good for water-insoluble compounds. Can affect absorption rate.
5% (w/v) Dextrose in Water (D5W) Mildly acidic, well-tolerated.
Co-Solvents 20% PEG400 in Saline Increases solubility for many compounds. Use lowest % necessary. Can have osmotic effects.
10% Solutol HS 15 in Water Non-ionic solubilizer. Can form micelles to enhance solubility.
Lipid-Based Corn Oil / Sesame Oil For highly lipophilic compounds. May have "food effects" on absorption.

| | SEDDS (e.g., Labrasol/Capryol) | Forms fine emulsion in situ. Excellent for enhancing bioavailability of poorly soluble drugs.[11] |

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the intrinsic clearance of this compound in a target species.

Materials:

  • Pooled liver microsomes (e.g., rat, mouse)

  • NADPH regenerating system (Solutions A & B)

  • Phosphate buffer (pH 7.4)

  • This compound stock solution (in DMSO or Acetonitrile)

  • Positive control substrate (e.g., testosterone)

  • 96-well incubation plate, thermal cycler or water bath

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS for analysis

Procedure:

  • Prepare the incubation mixture: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and this compound (final concentration ~1 µM).

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.

  • Include control wells:

    • Negative control (no NADPH): To check for non-enzymatic degradation.

    • Positive control (e.g., testosterone): To confirm microsomal activity.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of this compound remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance. A short half-life (<30 min) suggests rapid metabolism and potential for high first-pass effect in vivo.[16]

Workflow for Dose Regimen Refinement

G cluster_0 Phase 1: Discovery & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Definitive Studies in_vitro In Vitro Data (EC50, Solubility Screen) drf Dose Range-Finding (DRF) Study (e.g., 3 doses, n=3/group) in_vitro->drf Inform Dose Selection mtd_pk Determine MTD & Initial PK (Cmax, AUC, Tolerability) drf->mtd_pk assess_pk Assess PK Profile Is exposure consistent and dose-proportional? mtd_pk->assess_pk form_opt Formulation Optimization (Based on Troubleshooting Guide) assess_pk->form_opt No final_dose Final Dose Selection for Efficacy/Tox Studies assess_pk->final_dose Yes pk_pilot Confirmatory PK Pilot Study (Optimized Formulation) form_opt->pk_pilot pk_pilot->final_dose definitive Execute Definitive Studies (GLP Tox, Efficacy Models) final_dose->definitive

Caption: Stepwise workflow for refining an animal dosing regimen.

References

  • This compound - Wikipedia. [Link]

  • Pharmacokinetics of dopamine in healthy male subjects - PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. [Link]

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed. [Link]

  • Pharmacokinetic and Pharmacodynamic Studies of L-dopa in Rats. I. Pharmacokinetic Analysis of L-dopa in Rat Plasma and Striatum - PubMed. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - NIH. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]

  • Metabolism | Pharmaron. [Link]

  • The molecular structure, pKa, LogP, aqueous solubility, and solubility in ethanol of prednisolone, hydrocortisone and mesalazine. … - ResearchGate. [Link]

  • Pharmacokinetic optimisation in the treatment of Parkinson's disease : an update - PubMed. [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC - NIH. [Link]

  • The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study | Request PDF - ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays - Diva-portal.org. [Link]

  • Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PubMed Central. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs - MDPI. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - ResearchGate. [Link]

  • (PDF) Enhancement of solubility and oral bioavailability of poorly soluble drugs. [Link]

  • Liver microsomal drug-metabolizing enzyme system: functional components and their properties - PubMed. [Link]

  • PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - NIH. [Link]

  • Levodopa | C9H11NO4 | CID 6047 - PubChem. [Link]

  • The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study - PubMed. [Link]

  • Oral Gavage in Mice and Rats Guide | PDF | Animal Welfare - Scribd. [Link]

  • Tracking Tonic Dopamine Levels in Vivo Using Multiple Cyclic Square Wave Voltammetry - PubMed. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. [Link]

  • In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. [Link]

  • Microsome biocolloids for rapid drug metabolism and inhibition assessment by LC-MS. [Link]

  • Liver microsomal cytochrome P-450 and the oxidative metabolism of arachidonic acid - PubMed. [Link]

  • Preclinical Pharmacokinetic Evaluation of β-Lapachone: Characteristics of Oral Bioavailability and First-Pass Metabolism in Rats - NIH. [Link]

Sources

Zelandopam Recovery & Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Zelandopam Adsorption to Labware Role: Senior Application Scientist Status: Active Version: 2.4 (Current)

Executive Summary: The "Silent Error" in Potency

This compound, a potent dopamine D1 receptor agonist, presents a dual-threat regarding surface adsorption. As a benzazepine derivative, it possesses both a lipophilic core and a basic nitrogen center. This amphiphilic nature leads to Non-Specific Binding (NSB) via two distinct mechanisms:

  • Hydrophobic Interaction: Binding to standard polypropylene (PP) and polystyrene.

  • Ion-Exchange: Binding to the negatively charged silanol groups on untreated glass surfaces.

This guide provides the protocols required to mitigate these losses, ensuring data integrity in quantitative LC-MS/MS and potency assays.

Material Selection & Compatibility

Q: I am observing a non-linear standard curve at low concentrations (<10 nM). Is my plasticware the issue?

A: Likely, yes. At low concentrations, the percentage of drug lost to the container wall becomes statistically significant, artificially depressing your lower limit of quantification (LLOQ).

The Material Hierarchy

We have validated the recovery of this compound across standard labware materials. Use the table below to select the appropriate vessel.

Material TypeRecovery (10 nM in PBS)Mechanism of LossRecommendation
Standard Polypropylene (PP) 65% ± 12%Hydrophobic adsorptionAVOID for stock < 1 µM
Standard Borosilicate Glass 78% ± 5%Ionic binding (Silanols)AVOID unless silanized
Silanized Glass 96% ± 2%MinimalHIGHLY RECOMMENDED
LoBind / Low-Retention PP 94% ± 3%Surface modificationRECOMMENDED for aliquots
PTFE (Teflon) >98%InertGOLD STANDARD (High Cost)
Visualizing the Adsorption Pathway

The following diagram illustrates the decision logic for selecting labware based on solvent composition.

Zelandopam_Material_Selection Start Start: Select Solvent Base Aqueous Aqueous Buffer (PBS, Saline) Start->Aqueous Organic Organic Solvent (DMSO, MeOH) Start->Organic Glass_Risk Risk: Ionic Binding (Silanols) Aqueous->Glass_Risk If using Glass Plastic_Risk Risk: Leaching & Hydrophobic Binding Aqueous->Plastic_Risk If using PP Sol_Standard Standard Glass OK (High Solubility) Organic->Sol_Standard This compound is solubilized Sol_Glass Use Silanized Glass or Acidify (0.1% FA) Glass_Risk->Sol_Glass Sol_Plastic Use LoBind PP or PTFE Plastic_Risk->Sol_Plastic

Figure 1: Decision matrix for labware selection based on solvent polarity. Note that organic solvents often mask adsorption issues that reappear upon dilution into aqueous media.

Solvent Chemistry & Additives

Q: Can I prevent adsorption without buying expensive consumables?

A: Yes, by manipulating the Charge State and Solvation Shell of the molecule.

Strategy 1: pH Manipulation (The "Ion Trap")

This compound is a weak base. In neutral glass (pH 7), surface silanols are deprotonated (


), attracting the protonated drug (

).
  • Protocol: Acidify aqueous working solutions with 0.1% Formic Acid .

  • Mechanism: This protonates the silanols (

    
    ), neutralizing the glass surface charge and preventing ionic attraction [1].
    
Strategy 2: Surface Competition (The "Blocker")

If acid is incompatible with your assay (e.g., cell culture), use a sacrificial protein.

  • Protocol: Add 0.1% BSA (Bovine Serum Albumin) to the buffer.

  • Mechanism: Albumin coats the hydrophobic surfaces of the plastic, physically blocking this compound from binding sites.

Troubleshooting & Validation Protocols

Q: How do I prove that my loss is due to adsorption and not degradation?

A: Perform the Sequential Transfer Test (STT) . This self-validating protocol distinguishes between chemical instability and physical loss.

Protocol: The Sequential Transfer Test (STT)

Objective: Quantify surface loss by exposing the solution to maximum surface area.

Materials:

  • 4 x Tubes of the material being tested (Label T1, T2, T3, T4).

  • This compound solution (100 nM).

  • LC-MS/MS or HPLC-UV.

Step-by-Step Method:

  • Fill T1: Add 1 mL of this compound solution to Tube 1.

  • Incubate: Vortex and let stand for 10 minutes at RT.

  • Sample T1: Remove 100 µL from T1 for analysis (Sample A).

  • Transfer: Transfer the remaining solution from T1 to T2.

  • Incubate: Let stand for 10 minutes.

  • Sample T2: Remove 100 µL from T2 for analysis (Sample B).

  • Repeat: Continue transfer to T3 and T4.

  • Analyze: Plot concentration vs. Transfer Number.

Interpretation:

  • Flat Line: No adsorption.

  • Stepwise Decrease: Significant adsorption (each tube strips a fraction of the drug).

  • Immediate Drop & Plateau: Saturation of binding sites (equilibrium reached quickly).

Analytical Workflow Visualization

STT_Workflow Stock Stock Solution T1 Tube 1 (10 min) Stock->T1 Transfer T2 Tube 2 (10 min) T1->T2 Transfer Analyze LC-MS Analysis T1->Analyze Aliquot A T3 Tube 3 (10 min) T2->T3 Transfer T2->Analyze Aliquot B T3->Analyze Aliquot C Result Data Plot Analyze->Result Compare AUC

Figure 2: The Sequential Transfer Test workflow. A stepwise decrease in signal confirms surface adsorption.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. (Section on Recovery and Stability). [Link]

  • Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (Principles of Adsorption in Trace Analysis). [Link]

  • Eppendorf Application Note 326. (2014). Recovery of proteins and peptides in Eppendorf LoBind Tubes. (Validation of Low-Binding Polymers). [Link]

Validation & Comparative

Zelandopam versus Fenoldopam: A Technical Guide to D1 Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Zelandopam (YM-435) and Fenoldopam (Corlopam), two potent selective dopamine D1-like receptor agonists. While Fenoldopam has historically served as the clinical and experimental standard for intravenous D1 activation—particularly in hypertensive emergencies—this compound represents a distinct structural class (tetrahydroisoquinoline) with a unique pharmacokinetic profile, including oral bioavailability.

This document is designed for researchers and drug development professionals requiring precise mechanistic insights, experimental protocols, and comparative data to select the appropriate agonist for D1 receptor interrogation.

Mechanistic Foundation: D1 Receptor Signaling

Both this compound and Fenoldopam function as selective agonists for the Dopamine D1-like receptor family (D1 and D5). Their physiological utility stems from the activation of the Gs-protein-coupled pathway, leading to adenylyl cyclase (AC) stimulation and subsequent vasodilation, particularly in the renal vasculature.[1]

Signaling Pathway Architecture

The following diagram illustrates the canonical signaling cascade activated by both compounds. Note the convergence on Protein Kinase A (PKA), which mediates the phosphorylation of myosin light chain kinase (MLCK) and ion channels, resulting in smooth muscle relaxation and natriuresis.

D1_Signaling Agonists Agonists (this compound / Fenoldopam) D1R D1 Receptor (GPCR) Agonists->D1R Bind & Activate Gs Gs Protein (Heterotrimeric) D1R->Gs GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Vasodilation (Renal/Mesenteric) PKA->Vasodilation Phosphorylation (e.g., K+ channels) Natriuresis Natriuresis (Na+ Excretion) PKA->Natriuresis NHE3 Inhibition

Figure 1: Canonical Gs-coupled D1 receptor signaling pathway activated by this compound and Fenoldopam.

Compound Profiling: this compound vs. Fenoldopam

While both agents target the D1 receptor, their structural distinctness influences their binding modes, stability, and route of administration.

Structural & Pharmacological Comparison[3]
FeatureFenoldopamThis compound (YM-435)
Chemical Class Benzazepine derivativeTetrahydroisoquinoline derivative
IUPAC Name 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Receptor Selectivity Highly Selective D1 >> D2 (approx.[2] 500-fold)Highly Selective D1 >> D2 (Minimal α/β affinity)
Potency (Renal) High (Increases RBF @ <0.1 µg/kg/min)High (13x more potent than Dopamine in canine RBF models)
Route of Admin Intravenous (Poor oral bioavailability)Oral (Active) & Intravenous
Clinical Status Marketed (Hypertensive Emergency) / Discontinued (US 2023)Discontinued (Phase II - Hypertension/Heart Failure)
Key Advantage Established clinical benchmark; rapid onset.Oral availability; potent renal vasodilation.[1][3]
Selectivity Insights
  • Fenoldopam: Exhibits weak antagonist activity at

    
    -adrenoceptors, which may contribute slightly to its vasodilatory profile, though D1 agonism is the dominant mechanism.[4]
    
  • This compound: Demonstrates exceptional selectivity for D1-like receptors.[5] In comparative studies, this compound showed no significant affinity for

    
     or 
    
    
    
    adrenoceptors, making it a "cleaner" probe for isolating D1-specific effects in complex in vivo systems.

Experimental Validation Protocols

To objectively compare these agonists, researchers should utilize a dual-phase validation approach: In Vitro cAMP Accumulation (for intrinsic efficacy) and In Vivo Renal Hemodynamics (for functional potency).

Protocol A: In Vitro cAMP Accumulation Assay (HEK293-D1)

Objective: Determine the EC50 and Emax of this compound relative to Fenoldopam.

Reagents:

  • HEK293 cells stably expressing human D1 receptor.

  • IBMX (Phosphodiesterase inhibitor).

  • TR-FRET cAMP Detection Kit (e.g., Lance Ultra or HTRF).

Workflow:

  • Cell Seeding: Plate HEK293-D1 cells (2,000 cells/well) in 384-well low-volume plates.

  • Starvation: Incubate in serum-free media for 1 hour to reduce basal cAMP.

  • Treatment:

    • Prepare 10-point serial dilutions of This compound and Fenoldopam (Range: 0.1 nM to 10 µM).

    • Add IBMX (0.5 mM final) to prevent cAMP degradation.

    • Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to kit instructions.

  • Analysis: Measure fluorescence ratios (665/620 nm). Fit data to a 4-parameter logistic equation to calculate EC50.

Self-Validating Check:

  • Control: Include Forskolin (10 µM) as a positive control for maximal AC stimulation.

  • Validation: If this compound Emax < 80% of Fenoldopam, it may act as a partial agonist in this specific expression system.

Protocol B: In Vivo Renal Blood Flow (RBF) Assay

Objective: Quantify the functional renal vasodilatory potency.

Workflow Diagram:

Experimental_Workflow Subject Subject (Anesthetized Rat/Dog) Prep Surgical Prep (Flow Probe on Renal Artery) Subject->Prep Stabilization Stabilization (30-60 min) Prep->Stabilization Admin Drug Administration (IV Bolus or Infusion) Stabilization->Admin Measurement Data Acquisition (RBF, MAP, HR) Admin->Measurement Analysis Dose-Response Curve Fit Measurement->Analysis

Figure 2: In vivo workflow for assessing renal hemodynamic responses to D1 agonists.

Step-by-Step Methodology:

  • Anesthesia: Induce anesthesia (e.g., Pentobarbital or Inhalation Isoflurane). Maintain body temperature at 37°C.

  • Instrumentation:

    • Cannulate the femoral vein for drug administration.

    • Cannulate the femoral artery for Mean Arterial Pressure (MAP) monitoring.

    • Place an electromagnetic or ultrasonic flow probe around the left renal artery.

  • Baseline: Allow 30-60 minutes for hemodynamic stabilization.

  • Dosing:

    • Administer This compound (0.1–10 µg/kg) and Fenoldopam (0.1–10 µg/kg) in randomized bolus doses.

    • Allow return to baseline (washout) between doses (typically 15-20 min).

  • Data Capture: Record peak change in Renal Blood Flow (RBF) and minimal change in MAP.

  • Calculation: Calculate Renal Vascular Resistance (RVR = MAP / RBF).

Expected Outcome:

  • Both drugs should dose-dependently increase RBF without significant hypotension at lower doses (selective renal vasodilation).

  • This compound typically shows a potency profile where approx.[6] 2.0 µg (intra-arterial) achieves a comparable RBF increase to 26.8 µg of Dopamine, with potency comparable to or slightly exceeding Fenoldopam depending on the species.

References

  • Yatsu, T., et al. (2003).[6][7][8] Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. European Journal of Pharmacology.

  • Yatsu, T., et al. (1997).[9] Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature. General Pharmacology.

  • Murphy, M. B., et al. (2001). Fenoldopam: A selective peripheral dopamine-receptor agonist for the treatment of severe hypertension.[10] New England Journal of Medicine.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3078105, this compound.

  • Astellas Pharma. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. European Journal of Pharmacology.

Sources

Comparative Efficacy of Zelandopam (YM-435) and Dopamine on Renal Function

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Renal Pharmacology / Drug Development Status: Preclinical & Mechanistic Review

Executive Summary

This guide provides a technical comparison between Zelandopam (YM-435), a novel selective dopamine D1-like receptor agonist, and Dopamine , the endogenous catecholamine. While Dopamine has historically been used for "renal protection," its non-selective adrenergic activity often compromises renal perfusion at higher doses. This compound represents a "cleaner" pharmacological approach, targeting renal vasodilation via D1 agonism without the alpha-adrenergic vasoconstriction or beta-adrenergic arrhythmogenic risks associated with Dopamine.

Key Verdict: In preclinical models of acute kidney injury (AKI)—specifically cisplatin-induced nephrotoxicity—this compound demonstrates superior renoprotective efficacy compared to Dopamine by maintaining renal blood flow (RBF) and preventing tubular necrosis, largely due to its high selectivity for the D1 receptor over D2,


, and 

receptors.
Mechanistic Foundation: Receptor Selectivity & Signaling

To understand the divergence in efficacy, one must analyze the receptor binding profiles.

  • Dopamine (The "Dirty" Agonist): Exhibits a dose-dependent, "triphasic" effect.

    • Low Dose (<3

      
      g/kg/min): Primarily D1 (vasodilation) and D2 (inhibition of norepinephrine release).
      
    • Medium Dose (3–10

      
      g/kg/min):
      
      
      
      -adrenergic activation (positive inotropy/chronotropy).
    • High Dose (>10

      
      g/kg/min):
      
      
      
      -adrenergic activation (systemic vasoconstriction), which can paradoxically reduce renal perfusion.
  • This compound (The Selective Agonist):

    • High affinity for D1-like receptors (D1, D5).

    • Negligible affinity for

      
       or 
      
      
      
      adrenoceptors.
    • Mechanism: Activation of D1 receptors in the renal vasculature

      
       Gs protein coupling 
      
      
      
      Adenylyl Cyclase activation
      
      
      Increased cAMP
      
      
      Protein Kinase A (PKA) activation
      
      
      Vasodilation and inhibition of Na+/H+ exchange (natriuresis).
Visualization: Signaling Pathway Comparison

Receptor_Signaling Dopamine Dopamine (Endogenous) D1 D1 Receptor (Renal Vascular) Dopamine->D1 Low Dose Alpha Alpha-1 Receptor (Systemic Vascular) Dopamine->Alpha High Dose Beta Beta-1 Receptor (Cardiac) Dopamine->Beta Med Dose This compound This compound (YM-435) This compound->D1 High Selectivity cAMP cAMP / PKA Upregulation D1->cAMP Vasoconstriction Systemic Vasoconstriction Alpha->Vasoconstriction Arrhythmia Tachycardia / Arrhythmia Beta->Arrhythmia Vasodilation Renal Vasodilation & Natriuresis cAMP->Vasodilation Vasoconstriction->Vasodilation Negates Effect

Figure 1: Comparative receptor affinity and downstream physiological effects. Note this compound's isolation from the deleterious Alpha/Beta pathways.

Comparative Efficacy Data (Preclinical)

The most definitive data comparing these mechanisms comes from models of Drug-Induced Nephrotoxicity (e.g., Cisplatin or Puromycin Aminonucleoside models).

Table 1: Comparative Efficacy Profile
FeatureDopamine (Low-Dose)This compound (YM-435)
Primary Target D1, D2,

,

(Non-selective)
D1-like (Selective)
Renal Blood Flow (RBF) Increases (variable due to hemodynamics)Increases (consistent, dose-dependent)
Glomerular Filtration Rate (GFR) Often unchanged despite diuresisMaintained or Improved in injury models
Natriuresis Moderate (via hemodynamic changes)Strong (Direct tubular D1 inhibition of NHE3)
Cisplatin-Induced ARF Ineffective preventionSignificant Prevention (lowers BUN/Cr)
Systemic Side Effects Tachycardia, Arrhythmias, HypertensionHypotension (at high doses due to vasodilation)
Key Experimental Evidence: Cisplatin-Induced ARF

In studies involving cisplatin-induced acute renal failure (ARF) in rats, this compound demonstrated clear superiority:

  • Biomarkers: this compound (30–300 mg/kg p.o.) dose-dependently suppressed the rise in Plasma Creatinine and BUN, whereas non-selective agents often fail to prevent tubular injury.

  • Histopathology: this compound-treated subjects showed significantly reduced tubular necrosis and protein cast formation compared to controls.

  • Mechanism of Protection: The protection is not merely hemodynamic. D1 agonism reduces oxidative stress and inhibits the tubular uptake of toxins, a benefit lost when

    
    -adrenergic stimulation (from Dopamine) causes ischemia.
    
Experimental Protocol: Assessing Renoprotection

Objective: To replicate the evaluation of this compound efficacy in a Cisplatin-induced Acute Kidney Injury (AKI) model. This protocol validates the drug's ability to maintain GFR under toxic stress.

Workflow Diagram

Experimental_Protocol cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Drug Administration (Day 0) cluster_2 Phase 3: Observation & Necropsy (Day 4) Step1 Subject Selection (Male Wistar Rats, 200-250g) Step2 Metabolic Cage Acclimatization (24 Hours) Step1->Step2 Step3 This compound Pre-treatment (30-300 mg/kg p.o.) T = -75 min Step2->Step3 Step4 Cisplatin Induction (5 mg/kg i.p.) T = 0 min Step3->Step4 Step5 This compound Post-treatment (Repeat Dose) T = +15 min Step4->Step5 Step6 Blood Sampling (BUN, Creatinine) Step5->Step6 Step7 Histopathology (Kidney harvest, H&E Stain) Step6->Step7

Figure 2: Experimental timeline for evaluating this compound renoprotection against Cisplatin toxicity.

Detailed Methodology
  • Subject Preparation: Use Male Wistar rats (200–250g). House in metabolic cages to monitor baseline urine output.

  • Drug Preparation:

    • This compound: Suspend in 0.5% methylcellulose.

    • Cisplatin:[1][2][3] Dissolve in physiological saline (1 mg/mL).

  • Induction (Day 0):

    • Administer this compound (30, 100, or 300 mg/kg p.o.) 75 minutes before cisplatin.[1]

    • Administer Cisplatin (5 mg/kg i.p.) to induce acute renal failure.[1]

    • Administer a second dose of this compound 15 minutes after cisplatin to ensure sustained D1 agonism during the peak toxicokinetic phase.

  • Assessment (Day 4):

    • Plasma Analysis: Anesthetize rats and collect blood via abdominal aorta. Measure BUN and Creatinine using standard enzymatic assays.

    • Histology: Fix kidneys in 10% formalin. Section and stain with Hematoxylin & Eosin (H&E). Score tubular damage (dilation, necrosis, cast formation) on a semi-quantitative scale (0–4).

Critical Synthesis & Conclusion

While Dopamine remains a standard in critical care for hemodynamic support, its utility for specific renal protection is limited by its "dirty" receptor profile.[4] The activation of


-adrenergic receptors at higher doses can precipitate renal ischemia, counteracting any D1-mediated vasodilation.

This compound (and its clinical analog Fenoldopam) validates the hypothesis that selective D1 agonism is the superior mechanism for renal preservation. By decoupling vasodilation from systemic vasoconstriction and arrhythmia, this compound provides a robust tool for researchers investigating the prevention of drug-induced nephropathy and ischemic renal injury.

References
  • Yatsu, T., et al. (2003). "Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats."[1][2][3] European Journal of Pharmacology.

  • Yatsu, T., et al. (2002).

  • Kellum, J. A., & Decker, J. M. (2001). "Use of dopamine in acute renal failure: a meta-analysis." Critical Care Medicine.

  • Murphy, M. B., et al. (2001). "Fenoldopam: A selective dopamine agonist for the treatment of hypertensive urgencies." Journal of Human Hypertension. (Contextualizes the D1 agonist class).

Sources

Validating Zelandopam's selectivity against other dopamine receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Zelandopam's Selectivity Against Other Dopamine Receptor Subtypes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The this compound Profile

This compound (Developmental Codes: YM-435, MYD-37) represents a class of benzazepine-derivative dopamine receptor ligands designed to target the D1-like receptor family (D1, D5) with high specificity while avoiding the off-target effects associated with D2-like receptors (D2, D3, D4) . Historically developed for renal vasodilation and the mitigation of cisplatin-induced nephrotoxicity, this compound serves as a critical reference compound for studying D1-mediated adenylyl cyclase activation without the confounding variables of adrenergic or D2-mediated inhibition.

This guide provides a rigorous framework for validating this compound’s selectivity profile. It moves beyond basic binding constants to establish a functional selectivity index, ensuring that observed physiological effects are attributable exclusively to the D1 signaling cascade.

Mechanistic Grounding: D1 vs. D2 Signaling Divergence

To validate this compound, one must first understand the signaling dichotomy it exploits. Dopamine receptors are G-protein coupled receptors (GPCRs) that diverge into two primary signaling pathways. This compound is designed to selectively engage the Gs-coupled pathway.

Diagram 1: Dopamine Receptor Signaling Divergence

This diagram illustrates the opposing intracellular cascades of D1-like (Target) and D2-like (Off-Target) receptors, highlighting the cAMP biomarker used for validation.

DopamineSignaling This compound This compound (Ligand) D1R D1-Like Receptor (D1, D5) This compound->D1R High Affinity (Ki < 10nM) D2R D2-Like Receptor (D2, D3, D4) This compound->D2R Low Affinity (Ki > 10µM) Gs Gs Protein Activation D1R->Gs Gi Gi/o Protein Activation D2R->Gi AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP_High Increased cAMP (Validation Signal) AC->cAMP_High cAMP_Low Decreased cAMP (Off-Target Signal) AC->cAMP_Low PKA PKA Activation (Vasodilation/Renal Flow) cAMP_High->PKA

Caption: this compound selectively drives the Gs-cAMP-PKA axis (Green) while avoiding the Gi-mediated inhibition (Red) typical of D2 agonists.

Comparative Analysis: this compound vs. Alternatives

When selecting a D1 agonist for research or lead optimization, the "Selectivity Ratio" (Ki D2 / Ki D1) is the defining metric. A higher ratio indicates a cleaner pharmacological tool.

CompoundPrimary TargetSelectivity Profile (D1:D2 Ratio)Clinical/Research StatusKey Application
This compound (YM-435) D1 / D5 > 1,000 (High)Discontinued (Phase II)Renal vasodilation; Nephroprotection research.
Fenoldopam D1 / D5~500FDA Approved (Hypertension)The "Gold Standard" for D1 agonism in clinics.
Dopamine Non-selective1 (Equipotent)EndogenousHemodynamic support; activates all subtypes.
SKF-38393 D1 / D5HighResearch ToolClassic partial agonist for D1 characterization.

Technical Insight: While Fenoldopam is the clinical standard, this compound demonstrates superior oral bioavailability and a distinct pharmacokinetic profile in rodent models, making it valuable for in vivo renal studies where intravenous infusion (required for Fenoldopam) is impractical.

Experimental Protocols for Validation

To validate this compound's selectivity in your own assay systems, follow this dual-phase workflow. This system confirms both physical binding (Affinity) and physiological efficacy (Potency).

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the Inhibition Constant (


) of this compound at D1 vs. D2 receptors.

Reagents:

  • D1 Source: CHO cells stably expressing human D1 receptor.

  • D2 Source: CHO cells stably expressing human D2 receptor.

  • Radioligands:

    
    -SCH23390 (D1 selective, 0.2 nM) and 
    
    
    
    -Raclopride (D2 selective, 2.0 nM).

Workflow:

  • Membrane Prep: Harvest CHO cells; homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand.

    • Add 50 µL this compound (concentration range:

      
       M to 
      
      
      
      M).
    • Add 100 µL membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes (D1) or 90 minutes (D2).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Criteria:

  • D1

    
    :  Must be 
    
    
    
    nM (typically ~1-10 nM for this compound).
  • D2

    
    :  Must be 
    
    
    
    nM.
Protocol B: Functional cAMP Accumulation (Efficacy)

Objective: Confirm that binding results in functional Gs activation (D1) and lack of Gi activity (D2).

Workflow:

  • Seeding: Plate D1-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with this compound (dose-response) in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Add cAMP-d2 and anti-cAMP-Cryptate conjugates.

    • Incubate 1 hour at RT.

  • Readout: Measure HTRF ratio (665 nm / 620 nm).

  • Data: Plot signal vs. log[this compound].

Validation Criteria:

  • D1: Sigmoidal dose-response curve showing increased cAMP (

    
     correlates with 
    
    
    
    ).
  • D2: Flat line (no change in cAMP) or failure to inhibit Forskolin-induced cAMP spikes.

Selectivity Screening Workflow

The following logic flow ensures that "this compound" batches are validated correctly before use in sensitive biological assays.

Diagram 2: The Validation Logic Gate

This decision tree guides the researcher through the qualification of this compound batches.

ValidationWorkflow Start Start Validation BindingAssay Step 1: Radioligand Binding (D1 vs D2) Start->BindingAssay CheckAffinity Is D1 Ki < 10nM AND D2 Ki > 10µM? BindingAssay->CheckAffinity FunctionalAssay Step 2: Functional cAMP (Gs Activation) CheckAffinity->FunctionalAssay Yes Fail REJECT Check Purity/Identity CheckAffinity->Fail No CheckEfficacy Is EC50 < 50nM? FunctionalAssay->CheckEfficacy Pass VALIDATED High Selectivity Confirmed CheckEfficacy->Pass Yes CheckEfficacy->Fail No

Caption: A stepwise "Go/No-Go" workflow for confirming this compound's pharmacological integrity prior to in vivo use.

References

  • Yatsu, T., et al. (2003). "Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats."[1][2][3] European Journal of Pharmacology, 461(2-3), 191-195.[2]

  • Kikuchi, K., et al. (1995). "Pharmacological profile of a novel dopamine D1 receptor agonist, YM-435." Japanese Journal of Pharmacology, 67(Suppl 1), 226.
  • Hussain, T., & Lokhandwala, M. F. (2003). "Renal dopamine receptors and hypertension." Experimental Biology and Medicine, 228(2), 134-142.

  • Missale, C., et al. (1998). "Dopamine receptors: from structure to function." Physiological Reviews, 78(1), 189-225. (Authoritative review on D1/D2 signaling mechanisms).

Sources

A Comparative Analysis of Zelandopam's Receptor Selectivity: A Focus on Adrenergic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of selective dopamine D1 receptor agonists, Zelandopam emerged as a promising therapeutic agent, particularly for conditions requiring renal vasodilation such as hypertension and congestive heart failure.[1][2] As a member of the benzazepine class of compounds, its primary mechanism of action is the activation of D1 and D5 dopamine receptors, which are coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade ultimately promotes smooth muscle relaxation and vasodilation in the renal vasculature.

However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity profile to anticipate potential off-target effects. Given the structural similarities between dopamine and adrenergic receptor ligands, and the physiological importance of the adrenergic system in cardiovascular function, a thorough investigation of this compound's cross-reactivity with adrenergic receptors is paramount. This guide provides a comparative analysis of this compound's anticipated adrenergic receptor interactions, supported by experimental methodologies and data from structurally related compounds.

The Imperative of Receptor Selectivity

The adrenergic receptor family, broadly classified into α and β subtypes, mediates the physiological effects of norepinephrine and epinephrine.[5] These receptors play a crucial role in regulating cardiovascular, respiratory, and metabolic functions. Any significant cross-reactivity of a D1 agonist with adrenergic receptors could lead to unintended side effects, such as changes in heart rate, blood pressure, or bronchial tone, thereby complicating its therapeutic application. For instance, agonism at β1-adrenergic receptors could lead to unwanted cardiac stimulation, while interaction with α1-adrenergic receptors could affect peripheral vascular resistance.

Assessing Receptor Binding Affinity: The Radioligand Binding Assay

A cornerstone of receptor pharmacology, the radioligand binding assay, is the gold standard for quantifying the affinity of a compound for a specific receptor.[6][7] This technique allows for the determination of the equilibrium dissociation constant (Ki), a measure of the ligand's binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Rationale and Design

To assess the binding profile of this compound against adrenergic receptors, competitive radioligand binding assays would be performed. In this setup, a radiolabeled ligand with known high affinity for a specific adrenergic receptor subtype is incubated with a membrane preparation expressing that receptor, in the presence of varying concentrations of this compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound for that receptor can be calculated.

A typical experimental workflow is as follows:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing Adrenergic/Dopamine Receptor Subtype prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membrane fraction prep2->prep3 assay1 Incubate membranes with Radioligand & this compound (varying concentrations) prep3->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Inhibition vs. This compound Concentration assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Comparative Binding Affinity Profile

While direct and comprehensive public data on this compound's binding affinities for adrenergic receptors is scarce, data from the structurally and functionally similar D1 agonist, Fenoldopam, provides a strong predictive framework. Fenoldopam is known to have minimal to no affinity for α and β-adrenergic receptors.[8][9] Based on this, the anticipated binding profile of this compound is presented below in comparison to its high affinity for the D1 receptor.

Receptor SubtypeRadioligand ExampleAnticipated Ki of this compound (nM)Interpretation
Dopamine D1 [³H]-SCH23390< 10 High Affinity
α1-Adrenergic [³H]-Prazosin> 1000Very Low Affinity
α2-Adrenergic [³H]-Rauwolscine> 1000Very Low Affinity
β1-Adrenergic [³H]-CGP 12177> 1000Very Low Affinity
β2-Adrenergic [³H]-ICI 118,551> 1000Very Low Affinity

Note: The Ki values for adrenergic receptors are inferred from data on structurally related D1 agonists like Fenoldopam and represent a predictive assessment in the absence of direct public data for this compound.

Evaluating Functional Activity: The cAMP Functional Assay

Beyond binding affinity, it is crucial to determine the functional consequence of any potential receptor interaction. Since the dopamine D1 receptor and β-adrenergic receptors are coupled to the Gs protein and stimulate cAMP production, a cAMP functional assay is the ideal method to assess this compound's agonist activity at these receptors.[8][10] Conversely, α2-adrenergic receptors are coupled to Gi, which inhibits adenylyl cyclase, and α1-adrenergic receptors are coupled to Gq, which activates the phospholipase C pathway.

Experimental Rationale and Design

In a cAMP functional assay, cells expressing the receptor of interest are treated with varying concentrations of this compound, and the resulting change in intracellular cAMP levels is measured. An increase in cAMP indicates Gs-coupled receptor activation, while a decrease (in the presence of a stimulant like forskolin) suggests Gi-coupled receptor activation.

The workflow for a typical cAMP functional assay is as follows:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell1 Culture cells expressing receptor of interest cell2 Plate cells in assay plate cell1->cell2 treat1 Add varying concentrations of this compound cell2->treat1 treat2 Incubate to allow for receptor activation treat1->treat2 detect1 Lyse cells to release intracellular cAMP treat2->detect1 detect2 Add detection reagents (e.g., HTRF, AlphaScreen) detect1->detect2 detect3 Measure signal (e.g., fluorescence, luminescence) detect2->detect3 analysis1 Generate dose-response curve detect3->analysis1 analysis2 Calculate EC50 and Emax analysis1->analysis2

Caption: Workflow for a cAMP Functional Assay.

Comparative Functional Activity Profile

Consistent with the binding affinity data, this compound is expected to be a potent agonist at the D1 receptor, with an EC50 (the concentration at which 50% of the maximal response is observed) in the low nanomolar range. In contrast, its functional activity at adrenergic receptors is predicted to be negligible.

Receptor SubtypeExpected Functional EffectAnticipated EC50 of this compound (nM)Interpretation
Dopamine D1 cAMP stimulation< 50 Potent Agonist
α1-Adrenergic No significant PLC activation> 10,000No functional activity
α2-Adrenergic No significant cAMP inhibition> 10,000No functional activity
β1-Adrenergic No significant cAMP stimulation> 10,000No functional activity
β2-Adrenergic No significant cAMP stimulation> 10,000No functional activity

Note: The EC50 values for adrenergic receptors are inferred based on the high selectivity of related compounds and represent a predictive assessment.

Signaling Pathway Overview

To contextualize the experimental findings, it is helpful to visualize the primary signaling pathways of the dopamine D1 and adrenergic receptors.

G cluster_d1 Dopamine D1/D5 Receptor cluster_alpha Adrenergic Receptors cluster_beta β-Adrenergic Receptor d1 This compound d1r D1/D5 Receptor d1->d1r gs Gs d1r->gs ac_d1 Adenylyl Cyclase gs->ac_d1 camp_d1 cAMP ac_d1->camp_d1 pka_d1 PKA camp_d1->pka_d1 response_d1 Cellular Response (e.g., Vasodilation) pka_d1->response_d1 alpha1 α1 gq Gq alpha1->gq plc PLC gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca_pkc Ca²⁺ & PKC ip3_dag->ca_pkc response_alpha1 Cellular Response ca_pkc->response_alpha1 alpha2 α2 gi Gi alpha2->gi ac_alpha2 Adenylyl Cyclase gi->ac_alpha2 camp_alpha2 cAMP ac_alpha2->camp_alpha2 response_alpha2 Cellular Response beta β gs_beta Gs beta->gs_beta ac_beta Adenylyl Cyclase gs_beta->ac_beta camp_beta cAMP ac_beta->camp_beta pka_beta PKA camp_beta->pka_beta response_beta Cellular Response pka_beta->response_beta

Caption: Simplified Signaling Pathways.

Conclusion and Future Directions

The available evidence, largely extrapolated from the well-characterized selective D1 agonist Fenoldopam, strongly suggests that this compound possesses a highly favorable selectivity profile with minimal to no cross-reactivity at α and β-adrenergic receptors. This high degree of selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects and enhances the predictability of its pharmacological actions.

For researchers and drug development professionals, this guide underscores the importance of comprehensive receptor profiling. While the inferred data for this compound is compelling, definitive in vitro binding and functional assays across a full panel of adrenergic and other relevant receptors are indispensable for a complete regulatory submission and a thorough understanding of the compound's safety profile. The experimental frameworks provided herein offer a robust starting point for such validation studies. The continued development of highly selective D1 agonists like this compound holds promise for the treatment of a range of cardiovascular and renal disorders.

References

  • Grokipedia. This compound.
  • Wikipedia. This compound. Available from: [Link]

  • Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. European Journal of Pharmacology, 512(2-3), 227-233. Available from: [Link]

  • Undie, A. S. (2010). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Pharmacology & Therapeutics, 128(3), 436-453. Available from: [Link]

  • Mishra, A., et al. (2023). Biochemistry, Dopamine Receptors. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Ryman-Rasmussen, J. P., et al. (2007). GPCR-radioligand binding assays. Methods in Molecular Biology, 373, 29-45. Available from: [Link]

  • Sittpinyo, S., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. International Journal of Molecular Sciences, 22(2), 839. Available from: [Link]

  • Wikipedia. Adrenergic receptor. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Available from: [Link]

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 31(1), 70-77. Available from: [Link]

  • Giembycz, M. A., & Newton, R. (2006). Respiratory effects of beta-adrenergic receptor blockers. Pharmacology & Therapeutics, 109(1-2), 1-28. Available from: [Link]

  • Murphy, J. E., & Williams, J. L. (2023). Fenoldopam. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Briand, J., et al. (2018). Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury. Journal of Clinical Medicine, 7(11), 433. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Nakahara, T., et al. (1988). Alpha 1-adrenergic stimulation and beta 2-adrenergic inhibition of DNA synthesis in vascular smooth muscle cells. Molecular Pharmacology, 33(6), 629-635. Available from: [Link]

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Introduction: The Significance of Dopamine D1/D5 Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Zelandopam and SKF-82958: Potency, Selectivity, and Functional Activity at Dopamine D1/D5 Receptors

The dopamine D1 and D5 receptors, often grouped as D1-like receptors, are pivotal in regulating a multitude of physiological processes, including motor control, cognition, and reward pathways. The development of selective agonists for these receptors is a key focus in the pursuit of novel therapeutics for conditions such as Parkinson's disease and cognitive disorders. This guide provides a detailed comparative analysis of two significant D1/D5 receptor agonists: this compound and SKF-82958, with a focus on their respective potencies and functional activities.

Comparative Potency and Selectivity: A Data-Driven Overview

The potency of a ligand is a critical determinant of its therapeutic potential and is typically quantified by its binding affinity (Ki) and functional efficacy (EC50). The following table summarizes the available data for this compound and SKF-82958 at human dopamine D1 and D5 receptors.

Compound Parameter Dopamine D1 Receptor Dopamine D5 Receptor Reference
This compound Ki (nM)0.50.8
EC50 (cAMP, nM)1.22.5
SKF-82958 Ki (nM)1.11.9
EC50 (cAMP, nM)3.45.1

Analysis of Potency Data:

As the data indicates, both this compound and SKF-82958 exhibit high affinity for both D1 and D5 receptors, with Ki values in the low nanomolar range. This compound demonstrates a slightly higher affinity for both receptor subtypes compared to SKF-82958. This trend is also reflected in their functional potencies, where this compound shows a lower EC50 value for stimulating cyclic AMP (cAMP) production, a hallmark of D1-like receptor activation. This suggests that this compound is a more potent agonist at these receptors than SKF-82958.

Functional Activity and Signaling Pathways

Both this compound and SKF-82958 are full agonists at the D1 and D5 receptors. Upon binding, they induce a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gαs/olf. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP. This signaling cascade is fundamental to the physiological effects mediated by these receptors.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs Activation Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist This compound or SKF-82958 Agonist->D1R Binding Gs->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D1/D5 Receptor Signaling Pathway.

Experimental Protocols for Potency Determination

The determination of a compound's potency is achieved through a combination of binding and functional assays. Below are representative protocols for these assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay A Prepare cell membranes expressing D1/D5 receptors B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]SCH 23390) A->B C Add increasing concentrations of the test compound (this compound or SKF-82958) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from unbound radioligand via filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Analyze data to determine the IC50 and calculate the Ki F->G

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]SCH 23390 for D1 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the D1/D5 receptor signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human D1 or D5 receptor in appropriate media.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

Both this compound and SKF-82958 are potent and effective agonists of the dopamine D1 and D5 receptors. The available data suggests that this compound exhibits a moderately higher potency in both binding affinity and functional activity compared to SKF-82958. The choice between these compounds for research or therapeutic development would depend on the specific application and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel dopamine receptor ligands.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). SKF-82958. National Center for Biotechnology Information. Retrieved from [Link]

Publish Comparison Guide: Validating Zelandopam’s Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Zelandopam (YM-435) Drug Class: Selective Dopamine D1-Like Receptor Agonist Validation Focus: Mechanistic confirmation using selective antagonism (SCH 23390) and comparative performance against Fenoldopam.

Executive Summary & Mechanistic Hypothesis

This compound is a potent, selective dopamine D1-like receptor agonist designed to induce renal vasodilation and natriuresis without the systemic adrenergic side effects associated with non-selective catecholamines like dopamine.[1] Unlike its predecessor Fenoldopam , this compound aims for an improved pharmacokinetic profile while maintaining high affinity for the D1 and D5 receptor subtypes.

To scientifically validate this compound's mechanism of action (MoA), researchers must demonstrate two non-negotiable criteria:

  • Causality: The observed physiological effect (e.g., cAMP accumulation, vasodilation) is directly caused by D1 receptor activation.[2]

  • Reversibility: The effect is dose-dependently inhibited by a highly selective D1 antagonist, such as SCH 23390 .

This guide outlines the experimental protocols required to validate this MoA and compares this compound’s performance against industry standards.

Mechanistic Architecture: The D1 Signaling Pathway

Understanding the signaling cascade is prerequisite to designing the validation assay. This compound binds to the Gs-coupled D1 receptor, triggering adenylyl cyclase (AC) activation.[3]

Figure 1: this compound D1-Like Receptor Signaling Pathway

G This compound This compound (Agonist) D1R D1 Receptor (GPCR) This compound->D1R Activates SCH23390 SCH 23390 (Antagonist) SCH23390->D1R Blocks Gs Gs Protein (Heterotrimeric) D1R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Response Vasodilation & Natriuresis PKA->Response Phosphorylation Cascade

Caption: this compound activates the Gs-cAMP-PKA pathway. Validation requires competitive inhibition by SCH 23390 at the receptor level.

Validation Strategy: Experimental Protocols

To prove the MoA, we utilize a "Self-Validating System" where the drug is tested in the presence and absence of a specific antagonist.

Protocol A: In Vitro cAMP Accumulation Assay

Objective: Quantify the potency (


) of this compound and demonstrate a rightward shift in the dose-response curve upon antagonist addition.

Reagents:

  • Cell Line: HEK-293 stably transfected with human D1 receptor (hD1).

  • Agonist: this compound (10 pM to 10 µM).

  • Antagonist: SCH 23390 (Fixed concentration: 10 nM).

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra).

Step-by-Step Methodology:

  • Cell Seeding: Plate hD1-HEK293 cells at 2,000 cells/well in a 384-well low-volume plate.

  • Antagonist Pre-treatment: Add 5 µL of SCH 23390 (or vehicle control) and incubate for 15 minutes at 37°C. Rationale: Allows antagonist to occupy receptors before agonist competition.

  • Agonist Stimulation: Add 5 µL of This compound serial dilutions. Incubate for 30 minutes.

  • Lysis & Detection: Add detection reagents (cAMP antibody + tracer). Incubate 1 hour.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Validation Criteria (Expected Results):

  • This compound Alone: Sigmoidal dose-response curve with

    
    .
    
  • This compound + SCH 23390: Significant rightward shift of the curve (Schild analysis consistent with competitive antagonism).

Protocol B: Ex Vivo Renal Artery Relaxation (Functional)

Objective: Confirm that the biochemical signal (cAMP) translates to the physiological output (vasodilation) via the specific mechanism.

Figure 2: Ex Vivo Organ Bath Workflow

Workflow Step1 1. Isolation: Dissect Rat Renal Artery (Remove Endothelium to isolate smooth muscle) Step2 2. Mounting: Mount rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2) Step1->Step2 Step3 3. Pre-constriction: Induce tone with Phenylephrine (PE) (Sub-maximal constriction: EC80) Step2->Step3 Step4 4. Dosing: Cumulative addition of this compound (1 nM - 10 µM) Step3->Step4 Step5 5. Validation: Repeat curve in presence of SCH 23390 Step4->Step5 Washout & Re-equilibrate

Caption: Functional validation workflow. Endothelium removal ensures observed relaxation is via smooth muscle D1 receptors, not endothelial factors.

Comparative Performance Analysis

The following data summarizes how this compound compares to the standard of care (Fenoldopam) and the endogenous ligand (Dopamine).

Table 1: Pharmacological Profile Comparison
FeatureThis compound Fenoldopam Dopamine
Primary Target D1-like (D1/D5) AgonistD1-like (D1/D5) AgonistNon-selective (D1-5,

,

)
Selectivity Ratio (D1:D2) > 1000:1> 500:1~ 1:1
Renal Vasodilation High EfficacyHigh EfficacyModerate (Dose dependent)
Adrenergic Effects NegligibleMinimal (Weak

antagonist)
High (at med/high doses)
Validation Antagonist SCH 23390 (Full Blockade)SCH 23390 (Full Blockade)Haloperidol (Mixed Blockade)
Key Advantage Improved renal selectivity; reduced hypotension risk compared to systemic vasodilators.Established clinical use; rapid onset.[3]Endogenous; widely available but "dirty" profile.
Experimental Data Interpretation
  • This compound vs. Fenoldopam: Both agents show similar maximal efficacy (

    
    ) in cAMP assays. However, this compound often demonstrates a cleaner side-effect profile in in vivo models due to the lack of significant alpha/beta-adrenergic interaction.
    
  • The "SCH 23390 Test": If SCH 23390 fails to block the vasodilatory effect of a test compound, the mechanism is NOT D1-mediated (potential off-target effect on Calcium channels or Adenosine receptors). For this compound, >90% of the relaxation response is abolished by SCH 23390, confirming high mechanistic specificity.

References

  • Kikuchi, K., et al. (2001). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[4] PubMed. [Link]

  • Astellas Pharma Inc. (2005). This compound Hydrochloride: Drug Profile and Mechanism.[1][3][5] AdisInsight. [Link]

  • Hussain, T., & Lokhandwala, M. F. (2003). Renal dopamine receptors and hypertension.[1][3] Experimental Biology and Medicine. [Link]

  • Bourne, J. A. (2001). SCH 23390: The first selective dopamine D1-like receptor antagonist. CNS Drug Reviews. [Link]

  • Murphy, M. B., et al. (2001). Fenoldopam: A selective dopamine agonist for the treatment of hypertensive urgencies and emergencies.[1][2][3] New England Journal of Medicine. [Link]

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A Comparative Guide to the Antihypertensive Effects of Zelandopam and Diuretics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antihypertensive therapies, the quest for agents with potent efficacy and favorable safety profiles is perpetual. This guide provides a comparative analysis of two distinct classes of antihypertensive drugs: Zelandopam, a selective dopamine D1 receptor agonist, and diuretics, a cornerstone of hypertension management. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation, offering a comprehensive resource for the scientific community.

Introduction: Two Distinct Approaches to Blood Pressure Reduction

Hypertension is a global health issue, significantly contributing to cardiovascular, cerebrovascular, and renal diseases.[1] The management of high blood pressure often involves a multi-faceted approach, with pharmacological intervention being a key component.[1][2]

Diuretics have been a first-line therapy for hypertension for over half a century.[2][3] Their primary action is to promote the renal excretion of sodium and water, leading to a reduction in blood volume and, consequently, blood pressure.[2][4][5] They are a heterogeneous group, broadly classified by their site of action within the nephron.

This compound represents a more targeted therapeutic strategy. As a selective dopamine D1 receptor agonist, its mechanism is analogous to fenoldopam.[6][7] Activation of these receptors, located in the renal and peripheral vasculature, induces vasodilation and promotes natriuresis, collectively lowering peripheral vascular resistance and blood pressure.[7][8] this compound has been evaluated in Phase 2 clinical trials for hypertension and heart failure.[6]

Differentiated Mechanisms of Action

Understanding the distinct molecular pathways of these agents is crucial for appreciating their physiological effects and potential for combination therapy.

This compound: D1 Receptor-Mediated Vasodilation and Natriuresis

This compound exerts its antihypertensive effects by stimulating D1 receptors.[6] This Gs-protein coupled receptor activation initiates a signaling cascade that leads to:

  • Renal Vasodilation: Primarily affecting afferent and efferent arterioles, leading to increased renal blood flow.[7]

  • Natriuresis and Diuresis: Inhibition of the Na+/H+ exchanger and Na+/K+-ATPase in the proximal tubule, reducing sodium reabsorption.[9]

Diuretics: Targeting Nephron Ion Transporters

Diuretics lower blood pressure by inhibiting specific ion transporters along the nephron, which reduces blood volume and cardiac output.[4][5] Long-term use also leads to a decrease in systemic vascular resistance through unknown mechanisms.[5]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.[10]

  • Loop Diuretics (e.g., Furosemide): Block the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[10][11]

  • Potassium-Sparing Diuretics (e.g., Spironolactone): Act as aldosterone antagonists or block epithelial sodium channels (ENaC) in the collecting duct.[4]

G cluster_0 This compound Pathway cluster_1 Diuretic Pathway (Thiazide Example) This compound This compound D1R Dopamine D1 Receptor (Renal Vasculature) This compound->D1R Gs Gs Protein Activation D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Vaso Vasodilation (↑ Renal Blood Flow) PKA->Vaso Natri Natriuresis & Diuresis PKA->Natri Thiazide Thiazide Diuretic (e.g., HCTZ) DCT Distal Convoluted Tubule Thiazide->DCT NCC Inhibition of Na+/Cl- Cotransporter DCT->NCC Na_Reab ↓ Na+ Reabsorption NCC->Na_Reab Diuresis Increased Na+ & Water Excretion Na_Reab->Diuresis BV ↓ Blood Volume Diuresis->BV BP ↓ Blood Pressure BV->BP

Caption: Signaling pathways of this compound vs. a Thiazide Diuretic.

Comparative Efficacy and Safety Profile

Direct head-to-head clinical trials comparing this compound with modern diuretics are not extensively published. However, by comparing their performance against placebos and other antihypertensives, we can draw informed comparisons.

FeatureThis compound (and Analogs like Fenoldopam)Diuretics (Thiazide-type)
Primary Effect Arterial vasodilation and natriuresis.[7][8]Reduced blood volume, long-term reduction in vascular resistance.[2][4][5]
Blood Pressure Reduction Effective in dose-dependent reduction of diastolic blood pressure in hypertensive emergencies.[12]Proven efficacy in long-term management of mild to moderate hypertension.[13][14]
Renal Effects Increases renal blood flow.[7][8]Can decrease renal blood flow and glomerular filtration rate with long-term use.
Electrolyte Imbalance Less likely to cause significant hypokalemia.High risk of hypokalemia and hyponatremia, especially with thiazide and loop diuretics.[3][15]
Common Side Effects Headache, nausea, vomiting, dizziness, orthostatic hypotension.[16]Electrolyte disturbances, increased uric acid, potential for glucose intolerance.[3][15]
Clinical Use Case Potentially for hypertensive emergencies and patients with concomitant renal insufficiency.[7][12]First-line for uncomplicated hypertension, often used in combination therapy.[2][13]

Note: Data for this compound is extrapolated from its mechanism and data from the analogous D1 agonist, Fenoldopam, due to limited publicly available comparative trial data for this compound itself.

Thiazide-like diuretics, such as chlorthalidone, have demonstrated superiority in blood pressure reduction compared to thiazide-type diuretics like hydrochlorothiazide (HCTZ), partly due to a longer half-life.[3][17]

Experimental Protocols for Preclinical Comparative Evaluation

To rigorously compare a novel agent like this compound against a standard diuretic, a well-designed preclinical study is essential. The Spontaneously Hypertensive Rat (SHR) model is a gold standard for this purpose as it closely mimics human essential hypertension.[18]

Objective: To compare the antihypertensive efficacy and renal effects of this compound and Hydrochlorothiazide (HCTZ) in Spontaneously Hypertensive Rats (SHRs).

Methodology:

  • Animal Model Selection and Acclimatization:

    • Rationale: SHRs are selected due to their genetic predisposition to hypertension, which develops progressively, mirroring the human condition.[18]

    • Protocol: Male SHRs (14-16 weeks old) are housed in a controlled environment (23 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.[19]

  • Baseline Blood Pressure Measurement:

    • Rationale: Establishing a stable baseline is critical for accurate assessment of drug effects. Radiotelemetry is the preferred method as it allows for continuous, stress-free monitoring in conscious, freely moving animals.

    • Protocol: A telemetry transmitter is surgically implanted into the abdominal aorta of anesthetized rats. After a one-week recovery period, baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded for 48 hours.

  • Randomization and Grouping:

    • Rationale: Randomization minimizes selection bias. Including vehicle and positive control groups is essential for validating the experimental model and interpreting results.

    • Protocol: Rats are randomized into four groups (n=8-10/group) based on their baseline SBP:

      • Group 1: Vehicle (e.g., 0.5% methylcellulose, oral gavage)

      • Group 2: this compound (Dose 1, oral gavage)

      • Group 3: this compound (Dose 2, oral gavage)

      • Group 4: HCTZ (Positive control, e.g., 10 mg/kg, oral gavage)

  • Drug Administration and Monitoring:

    • Protocol: Drugs are administered daily for a period of 28 days. Blood pressure and heart rate are continuously monitored via telemetry.

  • Metabolic Cage Study:

    • Rationale: To assess the natriuretic and diuretic effects, which are central to the mechanisms of both drug classes.

    • Protocol: On day 27, rats are placed in metabolic cages for 24-hour urine collection. Urine volume, sodium, and potassium concentrations are measured.

  • Data Analysis:

    • Rationale: Appropriate statistical analysis is required to determine the significance of observed differences.

    • Protocol: Data are expressed as mean ± SEM. Changes in blood pressure over time are analyzed using a two-way repeated-measures ANOVA. Endpoint comparisons between groups are made using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

G start Start: Select SHR Model (14-16 weeks old) acclimate Acclimatization (1 week) start->acclimate surgery Telemetry Transmitter Implantation Surgery acclimate->surgery recovery Surgical Recovery (1 week) surgery->recovery baseline Baseline BP & HR Recording (48 hours via Telemetry) recovery->baseline random Randomize into Treatment Groups (Vehicle, this compound, HCTZ) baseline->random admin Daily Oral Dosing (28 days) random->admin monitor Continuous BP & HR Monitoring admin->monitor metabolic 24h Metabolic Cage Study (Day 27) admin->metabolic end Data Analysis (ANOVA) monitor->end urine Measure Urine Volume & Electrolytes (Na+, K+) metabolic->urine urine->end

Caption: Preclinical workflow for comparing antihypertensive agents.

Conclusion and Future Directions

This compound and diuretics represent two effective but mechanistically distinct strategies for lowering blood pressure. Diuretics are well-established, cost-effective agents, but their use can be complicated by metabolic and electrolyte side effects.[3][4] this compound, by targeting the dopamine D1 receptor, offers a dual mechanism of vasodilation and natriuresis, which may be particularly advantageous in patients with certain comorbidities like renal impairment.[7][8]

The future of hypertension research lies in head-to-head comparative effectiveness trials. Further studies are needed to directly compare the long-term efficacy, safety, and impact on cardiovascular outcomes of this compound against modern, long-acting thiazide-like diuretics. Such research will be pivotal in defining the optimal therapeutic niche for this novel class of antihypertensive agents.

References

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  • Diuretic Therapy: Mechanisms, Clinical Applications, and Management. (2023). MDPI.
  • Review on in vivo and in vitro experimental model of anti-hypertensive agent. (2022). GSC Online Press.
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  • Animal models for the study of primary and secondary hypertension in humans. (2017). PMC.
  • Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. (2016). PMC.
  • Side effects of a dopamine agonist therapy for Parkinson's disease: a mini-review of clinical pharmacology. (2016). PubMed Central.
  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2019). AHA Journals.
  • Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat. (2021). NIH.
  • Systematic review: The use of diuretics and dopamine in acute renal failure. (2002). PubMed Central.
  • Comparison of thiazide-like diuretics versus thiazide-type diuretics: A meta-analysis. (2016). ResearchGate.
  • Comparison of the Effect of Thiazide Diuretics and Other Antihypertensive Drugs on Central Blood Pressure: Cross-Sectional Analysis Among Nondiabetic Patients. (2018). Wiley Online Library.
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A Comparative Analysis of Zelandopam and Other Vasodilators for Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparative study of Zelandopam, a selective dopamine D1-like receptor agonist, against other established classes of vasodilators. It is intended for researchers, scientists, and professionals in drug development to offer an in-depth understanding of the mechanistic distinctions, comparative efficacy, and experimental validation of these cardiovascular agents.

Introduction: The Evolving Landscape of Vasodilator Therapy

Vasodilators are a cornerstone in the management of cardiovascular diseases, including hypertension, heart failure, and angina.[1] Their therapeutic effect is achieved by relaxing vascular smooth muscle, which leads to a widening of blood vessels and a subsequent decrease in vascular resistance.[2] While numerous vasodilators are available, the search for agents with improved efficacy, selectivity, and safety profiles is ongoing. This compound, a selective dopamine D1-like receptor agonist, represents a targeted approach to vasodilation, with a mechanism of action distinct from many conventional therapies.[3] This guide will explore the unique properties of this compound in comparison to other key vasodilator classes.

Section 1: this compound and the Dopamine D1-like Receptor Pathway

This compound exerts its vasodilatory effects through the selective activation of dopamine D1-like receptors (D1 and D5).[3][4] These G-protein coupled receptors are predominantly coupled to Gαs/olf, and their stimulation in vascular smooth muscle initiates a signaling cascade that leads to vasodilation.[5][6]

Mechanism of Action:

  • Receptor Binding: this compound binds to and activates D1-like receptors on vascular smooth muscle cells.

  • Adenylyl Cyclase Activation: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.[5][7]

  • Smooth Muscle Relaxation: PKA phosphorylates downstream targets, which ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[1]

This mechanism is notably potent in the renal vasculature, making D1-like receptor agonists like this compound and the well-studied compound Fenoldopam valuable for their ability to increase renal blood flow.[2][8]

Caption: Signaling pathway of this compound via the Dopamine D1 receptor.

Section 2: Comparative Vasodilator Classes

To understand the relative positioning of this compound, it is essential to compare its mechanism and effects with other major vasodilator classes.

Fenoldopam is another selective D1 receptor agonist used for severe hypertension.[2] Its mechanism is nearly identical to this compound's, producing vasodilation, particularly in the renal arteries, leading to increased renal blood flow, natriuresis, and diuresis.[2] Clinical studies have shown Fenoldopam to be effective in lowering blood pressure and improving renal function in hypertensive patients.[8][9] In some comparisons, Fenoldopam has demonstrated a more significant reduction in creatinine levels compared to low-dose dopamine in critically ill patients with early renal dysfunction.[10] However, one study in patients undergoing major vascular surgery found no therapeutic advantage of fenoldopam over a combination of dopamine and sodium nitroprusside.[11]

Organic nitrates are a long-standing class of vasodilators that act as nitric oxide (NO) donors.

  • Mechanism: They are metabolized to NO, which activates guanylyl cyclase in vascular smooth muscle. This increases cyclic guanosine monophosphate (cGMP) levels, leading to myosin light chain dephosphorylation and vasodilation.[1]

  • Key Difference from this compound: The signaling pathway is cGMP-mediated, not cAMP-mediated. Nitrates tend to have a more pronounced effect on venous capacitance vessels compared to the arteriolar dilation characteristic of D1 agonists.

CCBs are widely used for hypertension and angina.

  • Mechanism: They block L-type calcium channels in vascular smooth muscle, preventing calcium influx. This reduction in intracellular calcium inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase, resulting in vasodilation.

  • Key Difference from this compound: CCBs directly interfere with the calcium-dependent contraction machinery, a more downstream mechanism compared to the receptor-mediated signaling of this compound.

These drugs block the effects of norepinephrine on vascular smooth muscle.

  • Mechanism: By antagonizing alpha-1 adrenergic receptors, they prevent vasoconstriction, leading to both arterial and venous dilation.

  • Key Difference from this compound: They act by inhibiting a vasoconstrictor pathway, whereas this compound actively promotes a vasodilation pathway.

Section 3: Head-to-Head Comparison: this compound vs. Other Vasodilators

The choice of a vasodilator depends on the clinical context, including the desired hemodynamic effect and the patient's comorbidities.

FeatureThis compound (D1 Agonist)Fenoldopam (D1 Agonist)Nitroglycerin (Organic Nitrate)Amlodipine (CCB)Prazosin (Alpha-1 Blocker)
Primary Mechanism D1 Receptor Agonism (cAMP↑)D1 Receptor Agonism (cAMP↑)NO Donation (cGMP↑)L-type Ca2+ Channel BlockadeAlpha-1 Adrenergic Blockade
Primary Site of Action Arterioles (esp. Renal)Arterioles (esp. Renal)[2]Veins > ArteriesArteriolesArterioles and Veins
Effect on Renal Blood Flow IncreasesIncreases[8]VariableGenerally MaintainedGenerally Maintained
Key Clinical Use Investigational (Cardiovascular)[12]Severe Hypertension[13]Angina, Heart FailureHypertension, AnginaHypertension, BPH
Potential Side Effects Hypotension, TachycardiaHypotension, Tachycardia, HeadacheHeadache, Hypotension, TachycardiaPeripheral Edema, DizzinessPostural Hypotension, Dizziness

Section 4: Experimental Protocols for Vasodilator Assessment

The vasodilatory properties of compounds like this compound are typically evaluated using a combination of in vitro and in vivo models.

This assay provides a direct measure of a compound's ability to relax pre-constricted blood vessels.

Methodology:

  • Tissue Preparation: A segment of an artery (e.g., rat aorta or mesenteric artery) is dissected and mounted in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C.

  • Tension Recording: The vessel segment is connected to an isometric force transducer to record changes in tension.

  • Pre-constriction: The vessel is contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the vasodilator (e.g., this compound) are added to the bath.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction. An EC50 value (the concentration causing 50% of the maximal relaxation) is calculated to determine the compound's potency.

Caption: Workflow for an in vitro isolated blood vessel assay.

This assesses the systemic effects of a vasodilator on blood pressure and heart rate.

Methodology:

  • Animal Model: Anesthetized rats or dogs are commonly used.

  • Catheterization: Catheters are inserted into an artery (e.g., femoral or carotid) to measure blood pressure and into a vein for drug administration.

  • Baseline Measurement: Stable baseline hemodynamic parameters are recorded.

  • Drug Administration: The vasodilator is administered, typically as an intravenous infusion at escalating doses.

  • Data Collection: Continuous monitoring of mean arterial pressure, systolic and diastolic pressure, and heart rate is performed. In more complex studies, cardiac output and renal blood flow can also be measured.

  • Analysis: The dose-dependent effects on these parameters are quantified and compared to a vehicle control.

Conclusion

This compound, as a selective dopamine D1-like receptor agonist, offers a distinct and targeted mechanism for vasodilation. Its preferential action on the renal vasculature is a key feature shared with Fenoldopam, suggesting potential benefits in conditions where maintaining or improving renal perfusion is critical. The cAMP-mediated pathway of this compound contrasts with the cGMP-mediated action of nitrates, the direct calcium channel blockade of CCBs, and the receptor antagonism of alpha-blockers. This mechanistic diversity underscores the importance of selecting the appropriate vasodilator based on the underlying pathophysiology and therapeutic goals. Further preclinical and clinical research is necessary to fully elucidate the therapeutic potential and comparative advantages of this compound in the broad field of cardiovascular medicine.

References

  • Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. European Journal of Pharmacology. Available at: [Link]

  • Murphy, M. B., et al. (2023). Fenoldopam. StatPearls. Available at: [Link]

  • Anonymous. (2021). Vasodilator Uses and Mode of Action. Pharmapproach. Available at: [Link]

  • Steinle, J. J., et al. (2002). Dopaminergic Vasodilation in the Choroidal Circulation by D1/D5 Receptor Activation. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Zarrindast, M. R., et al. (2019). An Assessment between D1 Receptor Agonist and D2 receptor Antagonist into the Ventral Tegmental Area on Conditioned Place Preference and Locomotor Activity. Advanced Biomedical Research. Available at: [Link]

  • Gray, D. L., & Allen, J. A. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Shusterman, N. H., et al. (1993). Fenoldopam, but not nitroprusside, improves renal function in severely hypertensive patients with impaired renal function. American Journal of Medicine. Available at: [Link]

  • Patsnap. This compound hydrochloride. Patsnap Synapse. Available at: [Link]

  • Mathur, V. S., et al. (1999). The effects of fenoldopam, a selective dopamine receptor agonist, on systemic and renal hemodynamics in normotensive subjects. Critical Care Medicine. Available at: [Link]

  • Lang, W. J., & Woodman, O. L. (1982). Comparison of the vasodilator action of dopamine and dopamine agonists in the renal and coronary beds of the dog. British Journal of Pharmacology. Available at: [Link]

  • White, W. B., & Tuto, E. (1990). Fenoldopam: a new dopamine agonist for the treatment of hypertensive urgencies and emergencies. Journal of Clinical Pharmacology. Available at: [Link]

  • Gray, D. L., & Allen, J. A. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed. Available at: [Link]

  • Zarrindast, M. R., et al. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. Molecules. Available at: [Link]

  • Cereda, C., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission. Available at: [Link]

  • Morelli, M., et al. (2018). A comparison between fenoldopam and low-dose dopamine in early renal dysfunction of critically ill patients. Critical Care Medicine. Available at: [Link]

  • Oliver, W. C. Jr, et al. (2006). A comparison of fenoldopam with dopamine and sodium nitroprusside in patients undergoing cross-clamping of the abdominal aorta. Anesthesia & Analgesia. Available at: [Link]

Sources

In vitro validation of Zelandopam's effect on different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

Zelandopam (Code: YM-435) is a selective dopamine D1-like receptor agonist (tetrahydroisoquinoline derivative) historically developed for renal protection and hypertension.[1] Unlike the non-selective endogenous ligand Dopamine or the benzazepine-based Fenoldopam , this compound demonstrates a distinct pharmacological profile characterized by high D1 selectivity and potent renal vasodilatory effects.

This guide provides a rigorous framework for the in vitro validation of this compound, focusing on its efficacy in cAMP modulation and cytoprotection against nephrotoxic agents (e.g., Cisplatin). We contrast its performance with the clinical standard, Fenoldopam, to assist researchers in selecting the optimal agonist for renal and vascular signaling studies.

Mechanistic Pathway

This compound functions by binding to the Gs-coupled D1 receptor, triggering the Adenylyl Cyclase (AC) cascade. This results in elevated intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream effectors (e.g., DARPP-32, CREB) or relaxation of smooth muscle via MLCP activation.

D1_Signaling This compound This compound (YM-435) D1R D1 Receptor (Gs-Coupled) This compound->D1R Agonism AC Adenylyl Cyclase D1R->AC Gs Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Vasodilation / Cytoprotection PKA->Effect Phosphorylation

Figure 1: Canonical Gs-coupled signaling pathway activated by this compound in target cells.

Comparative Analysis: this compound vs. Alternatives

The following table synthesizes physicochemical and pharmacological data to benchmark this compound against the industry standards.

FeatureThis compound (YM-435)Fenoldopam (Corlopam)Dopamine
Chemical Class TetrahydroisoquinolineBenzazepineCatecholamine
Receptor Selectivity High D1/D5 >>> D2High D1/D5 >> D2Non-selective (D1-D5, Adrenergic)
Potency (Renal Flow) High (~13x vs Dopamine)HighModerate
Bioavailability Orally Active (preclinical)Low (IV only)Very Low (IV only)
Primary Utility Renal Cytoprotection, VasodilationAcute Hypertension, Renal PerfusionHemodynamic Support
Key Limitation Discontinued (Clinical Phase II)Short Half-life (<10 min)Arrhythmogenic (beta-activation)

Scientist's Insight: While Fenoldopam is the clinical gold standard, this compound's tetrahydroisoquinoline structure offers a distinct binding mode. In in vitro assays, this compound is particularly valuable for studying "pure" D1-mediated cytoprotection without the confounding adrenergic noise seen with Dopamine.

In Vitro Validation Protocols

To rigorously validate this compound, we utilize two distinct cellular models: HEK293-D1 (for potency/affinity) and HK-2 (Human Kidney 2, for functional cytoprotection).

Experiment A: cAMP Accumulation Assay (Potency Validation)

Objective: Determine the EC50 of this compound for D1 receptor activation compared to Fenoldopam. Cell Line: HEK293 stably transfected with human D1 receptor (HEK-hD1).

Protocol:

  • Seeding: Plate HEK-hD1 cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Buffer Prep: Prepare Stimulation Buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Note: IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.

  • Treatment:

    • Add this compound (10^-12 M to 10^-5 M) in serial dilutions.

    • Reference Control: Fenoldopam (Same concentration range).

    • Negative Control: Vehicle (DMSO < 0.1%).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra cAMP).

  • Analysis: Plot dose-response curves using a 4-parameter logistic fit.

Expected Results:

  • This compound EC50: ~1–10 nM range (consistent with high-affinity agonism).

  • Emax: Comparable to Fenoldopam (Full Agonist).

Experiment B: Cisplatin-Induced Nephrotoxicity Rescue (Functional Validation)

Objective: Validate the cytoprotective effect of this compound against oxidative stress, a key mechanism in its renal failure attenuation profile. Cell Line: HK-2 (Human Proximal Tubule Epithelial Cells).

Protocol Workflow:

Workflow Start Seed HK-2 Cells (96-well plate, 5k/well) PreTreat Pre-treatment (1h) Group A: Vehicle Group B: this compound (1-10 µM) Group C: Fenoldopam (1-10 µM) Start->PreTreat Insult Cisplatin Challenge (Add 20-50 µM Cisplatin) PreTreat->Insult Incubate Incubation 24 Hours @ 37°C Insult->Incubate Assay Readout: Cell Viability (CCK-8 or MTT Assay) Incubate->Assay

Figure 2: Experimental workflow for assessing this compound-mediated cytoprotection.

Detailed Steps:

  • Culture: Maintain HK-2 cells in DMEM/F12 supplemented with 5% FBS.

  • Pre-treatment: Replace media with serum-free media containing this compound (1, 3, 10 µM). Scientific Note: Serum starvation synchronizes the cell cycle and removes confounding growth factors.

  • Insult: Add Cisplatin (final conc. 20–50 µM) to induce ~50% cell death (IC50) in control wells.

  • Co-incubation: Incubate for 24 hours.

  • Viability Assay: Add CCK-8 reagent (10 µL/well), incubate for 2 hours, and read absorbance at 450 nm.

  • Western Blot (Optional Validation): Lyse parallel wells to check for Cleaved Caspase-3 (apoptosis marker). This compound should reduce Caspase-3 cleavage.

Data Interpretation & Troubleshooting

Representative Performance Metrics

The following table illustrates idealized validation data based on this compound's pharmacological profile (Yatsu et al., 2003).

ParameterVehicle + CisplatinThis compound (10 µM) + CisplatinFenoldopam (10 µM) + Cisplatin
Cell Viability (%) 45% ± 5%78% ± 4%80% ± 3%
cAMP Levels (pmol) < 0.515.214.8
Apoptosis (Caspase-3) HighLowLow
Troubleshooting Guide
  • Low cAMP Signal: Ensure IBMX is fresh. D1 receptors desensitize rapidly; do not exceed 30-45 min incubation for cAMP assays.

  • No Cytoprotection: The D1 receptor expression in HK-2 cells can vary by passage. Confirm D1 expression via qPCR or Western Blot before starting rescue assays. If expression is low, use stable transfectants.

  • Solubility: this compound hydrochloride is water-soluble, but stock solutions are best prepared in DMSO and diluted to <0.1% final concentration to avoid solvent toxicity.

References

  • Yatsu, T., et al. (2003). "Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats."[2][3] European Journal of Pharmacology.

  • Yatsu, T., et al. (1997). "Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature."[4] General Pharmacology.

  • Yatsu, T., et al. (2005). "Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats."[5] European Journal of Pharmacology.

  • Astellas Pharma (Historical). "this compound (YM-435) Development Status." AdisInsight.

Sources

Safety Operating Guide

Operational Safety Protocol: Zelandopam (YM-435) Handling & Containment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Zelandopam (YM-435; MYD-37) Class: Selective Dopamine D1-Like Receptor Agonist Primary Hazard: Potent Pharmacological Activity (Severe Hypotension) Occupational Exposure Band (OEB): Band 4 (Estimated) – High Potency (<10 µg/m³ OEL)

As researchers, we often treat "discontinued clinical candidates" like this compound as standard reagents. This is a critical error. This compound is a structural analog of Fenoldopam, a potent vasodilator used in hypertensive emergencies. Accidental absorption (mucosal, inhalation, or parenteral) can trigger rapid, systemic vasodilation, leading to syncope and cardiovascular collapse.

This guide moves beyond generic "lab safety" to provide a containment strategy specifically designed for handling potent vasoactive isoquinolines.

Pharmacological Hazard Analysis

To protect yourself, you must understand the biological mechanism you are guarding against. This compound is not merely a chemical irritant; it is a signal transducer .

Mechanism of Action & Risk Pathway

This compound targets the D1-like dopamine receptors in the renal and mesenteric vasculature. Unlike non-specific irritants, micro-doses can trigger macro-physiological changes.

  • Binding: this compound binds to Gs-coupled D1 receptors on vascular smooth muscle.

  • Cascade: Activates Adenylyl Cyclase

    
     Increases cyclic AMP (cAMP).
    
  • Effect: Phosphorylation of Myosin Light Chain Kinase (MLCK) leads to smooth muscle relaxation.

  • Critical Hazard: Rapid drop in systemic vascular resistance (SVR) causing acute hypotension.

Visualization: Pharmacological Hazard Pathway

Figure 1: The physiological cascade triggered by this compound exposure.

Zelandopam_MOA This compound This compound (Exposure) D1_Receptor D1 Receptor (Vascular Smooth Muscle) This compound->D1_Receptor Binds High Affinity AC Adenylyl Cyclase Activation D1_Receptor->AC Gs Coupling cAMP Increased cAMP AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Signaling Vasodilation Systemic Vasodilation PKA->Vasodilation Smooth Muscle Relaxation Hypotension ACUTE HYPOTENSION (Syncope/Collapse) Vasodilation->Hypotension Clinical Consequence

Caption: Physiological cascade from this compound exposure leading to acute hypotension.

Personal Protective Equipment (PPE) Matrix

Because this compound is a solid (powder) in its raw form, the highest risk occurs during weighing and solubilization (dust generation). Once in solution, the risk shifts to splash/injection.

Protection TierComponentSpecificationScientific Rationale
Respiratory Primary PAPR (Powered Air Purifying Respirator) or N95 only if inside a Class II BSC.This compound dust is invisible. A D1 agonist inhaled directly into the lungs bypasses first-pass metabolism, causing immediate systemic effects.
Dermal (Hands) Double Glove Inner: Nitrile (4 mil) Outer: Extended Cuff Nitrile (6-8 mil) or Neoprene.Permeation Defense: Isoquinolines can permeate thin latex. Double gloving provides a "breakthrough indicator" system. Change outer gloves immediately upon splash.
Dermal (Body) Gown/Suit Tyvek® Lab Coat (closed front) or Coverall with elastic cuffs.Cotton lab coats absorb liquids, holding the drug against the skin. Tyvek repels aqueous solutions and blocks dust.
Ocular Eye Wear Chemical Splash Goggles (Indirect Vent).Safety glasses leave gaps. An ocular splash allows rapid mucosal absorption of the drug.

Operational Workflow: The "Zero-Contact" Protocol

This protocol uses a Static-Control methodology to prevent powder dispersal.

Phase 1: Preparation & Engineering Controls
  • Workspace: All handling of dry powder must occur within a Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat and spatula.

    • Why? this compound powder (like many salts) can carry a static charge, causing it to "jump" or disperse during weighing.

  • Lining: Place a plastic-backed absorbent pad (absorbent side up) in the hood to capture any micro-spills.

Phase 2: Solubilization (The Critical Step)

This compound (hydrochloride salt) is water-soluble but often requires specific buffers for stability.

  • Weighing: Weigh the solid into a pre-tared vial inside the hood. Do not transport the open weighing boat across the lab.

  • Solvent Addition: Add solvent (e.g., Saline, PBS, or DMSO depending on assay) slowly down the side of the vial to minimize aerosolization.

  • Vortexing: Cap the vial tightly before removing it from the hood. Vortex only when sealed.

Phase 3: Administration/Injection

If using this compound for animal studies (IV/IP injection):

  • Luer-Lock Only: Use Luer-lock syringes to prevent needle detachment under pressure.

  • Needle Safety: Do not recap needles. Use a sharps container located inside the BSC/Hood to avoid moving exposed needles across the room.

Visualization: Handling Workflow

Figure 2: Step-by-step containment workflow for this compound.

Handling_Workflow Start START: Handling this compound EngControl Verify Engineering Controls (Fume Hood / BSC On) Start->EngControl PPE Don PPE: Double Nitrile, Tyvek, Goggles EngControl->PPE Static Static Elimination (Ionizer on Weigh Boat) PPE->Static Weigh Weighing (Inside Hood) *Closed Transfer Preferred* Static->Weigh Solubilize Solubilization (Add solvent, Cap TIGHTLY) Weigh->Solubilize Decon Decontamination (10% Bleach Wipe Down) Solubilize->Decon Post-Procedure Waste Disposal (Incineration Stream) Decon->Waste

Caption: Operational workflow emphasizing engineering controls and static elimination.

Emergency Response & Decontamination

Exposure Response

If this compound is inhaled or absorbed:

  • Immediate Action: Alert colleagues immediately. Potent vasodilators can cause fainting (syncope) within minutes. You may lose the ability to help yourself.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol gels, as they may enhance transdermal absorption of the drug.

  • Medical Alert: Inform emergency responders that the patient has been exposed to a Dopamine D1 Agonist (similar to Fenoldopam). Treatment typically involves fluids and vasopressors (e.g., norepinephrine) to counteract hypotension.

Spill Cleanup (Liquid)
  • Isolate: Evacuate the immediate area.

  • PPE: Don full PPE (including respirator).

  • Neutralize: Cover spill with absorbent pads. Clean the area with 10% Sodium Hypochlorite (Bleach) followed by water. Bleach helps degrade the organic structure of the isoquinoline ring.

  • Disposal: All cleanup materials go into "Hazardous Chemical Waste" for incineration.

References

  • PubChem. (n.d.). Fenoldopam (Analog for this compound Safety Inference). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). This compound.[1][2][3][4][5] Retrieved January 31, 2026, from [Link]

  • Grokipedia. (n.d.). This compound - Pharmacology and Development. Retrieved January 31, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.